Product packaging for D,L-m-Tyrosine Methyl Ester Hydrochloride(Cat. No.:CAS No. 34260-70-3)

D,L-m-Tyrosine Methyl Ester Hydrochloride

Cat. No.: B563443
CAS No.: 34260-70-3
M. Wt: 231.676
InChI Key: WULJQXTZWBDFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D,L-m-Tyrosine Methyl Ester Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.676. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B563443 D,L-m-Tyrosine Methyl Ester Hydrochloride CAS No. 34260-70-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJQXTZWBDFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662225
Record name Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34260-70-3
Record name Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-m-Tyrosine Methyl Ester Hydrochloride is a derivative of m-tyrosine, a non-proteinogenic aromatic amino acid. Unlike its structural isomer L-tyrosine (p-tyrosine), which is a common protein component and precursor for neurotransmitters, m-tyrosine and its derivatives are less prevalent in biological systems but are of significant interest in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, pharmacology, toxicology, and potential applications in research and drug development.

Physicochemical Properties

The esterification of the carboxyl group and the formation of a hydrochloride salt significantly influence the physicochemical properties of m-tyrosine, primarily by increasing its stability and solubility in certain solvents. While experimental data for this compound is not widely published, the following table summarizes its known and inferred properties based on related compounds.

PropertyValueReference
CAS Number 34260-70-3N/A
Molecular Formula C₁₀H₁₄ClNO₃N/A
Molecular Weight 231.68 g/mol N/A
Appearance Inferred to be a white to off-white crystalline solidN/A
Solubility Expected to have good solubility in water and polar organic solvents like methanol and ethanol.N/A
Melting Point Not available. For comparison, L-Tyrosine Methyl Ester Hydrochloride has a melting point of approximately 192 °C (decomposes).
Stability The hydrochloride salt form enhances stability, particularly against degradation. It is likely hygroscopic.N/A

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process starting from D,L-m-tyrosine.

General Synthesis Workflow

The primary method for synthesizing amino acid methyl esters is through Fischer-Speier esterification. This involves reacting the amino acid with methanol in the presence of a strong acid catalyst.

G DL_m_Tyrosine D,L-m-Tyrosine Esterification Esterification DL_m_Tyrosine->Esterification Methanol Methanol (CH3OH) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., SOCl2 or HCl gas) Acid_Catalyst->Esterification Intermediate D,L-m-Tyrosine Methyl Ester Esterification->Intermediate Salt_Formation Salt Formation Intermediate->Salt_Formation HCl_source Hydrochloric Acid (HCl) HCl_source->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)

Materials:

  • D,L-m-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Diethyl ether (or another suitable non-polar solvent for precipitation)

Procedure:

  • Esterification:

    • Suspend D,L-m-tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled suspension. An excess of the acid catalyst is typically used. Alternatively, dry hydrogen chloride gas can be bubbled through the methanolic suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Isolation and Salt Formation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude product is the hydrochloride salt. For further purification, it can be triturated with or precipitated from a non-polar solvent like diethyl ether.

    • Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield this compound.

Pharmacology and Mechanism of Action

The pharmacology of this compound is primarily attributed to the biological activity of m-tyrosine. The methyl ester and hydrochloride moieties primarily serve to improve the compound's stability and handling properties, and may also influence its absorption and distribution.

Neuropharmacology

m-Tyrosine can act as a precursor for the synthesis of certain neurotransmitters. It can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), a precursor to dopamine. However, this conversion is generally less efficient than the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase. The presence of m-tyrosine can interfere with the normal metabolism of aromatic amino acids.

G m_Tyrosine m-Tyrosine Hydroxylation Hydroxylation m_Tyrosine->Hydroxylation DOPA 3,4-Dihydroxyphenylalanine (DOPA) Hydroxylation->DOPA Decarboxylation Decarboxylation (AADC) DOPA->Decarboxylation Dopamine Dopamine Decarboxylation->Dopamine Further_Metabolism Further conversion to Norepinephrine and Epinephrine Dopamine->Further_Metabolism

Simplified metabolic pathway of m-tyrosine to dopamine.
Pharmacokinetics

The methyl ester group may allow the compound to be more lipophilic than the parent amino acid, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier. Once in the body, it is expected that the ester group is hydrolyzed by esterases to release m-tyrosine. The hydrochloride salt form ensures good solubility in aqueous environments, which can facilitate administration and absorption.

Toxicology and Safety

The toxicity of this compound is expected to be related to the toxicological profile of m-tyrosine.

Cellular Toxicity

m-Tyrosine is considered a marker of oxidative stress. It can be formed non-enzymatically from phenylalanine through the action of hydroxyl radicals. The primary mechanism of m-tyrosine toxicity is its misincorporation into proteins in place of phenylalanine. This can lead to the formation of dysfunctional proteins with altered structures and functions, ultimately causing cellular damage.

Toxic EffectMechanism
Protein Misfolding and Dysfunction Misincorporation into polypeptide chains during protein synthesis.
Induction of Oxidative Stress May disrupt the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Allelopathic Effects in Plants In some plant species, m-tyrosine is produced as an allelochemical to inhibit the growth of neighboring plants.
Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Analytical Methods

A variety of analytical techniques can be adapted for the characterization and quantification of this compound.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation. Electrospray ionization (ESI) is a suitable ionization technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation. ¹H and ¹³C NMR would provide characteristic signals for the aromatic protons, the alpha-proton, the methyl ester protons, and the carbons of the molecule.
Infrared (IR) Spectroscopy Identification of functional groups, such as the ester carbonyl, the amine hydrochloride, and the aromatic ring.

Applications in Research and Drug Development

This compound and other m-tyrosine derivatives are valuable tools for researchers in several fields.

  • Neuroscience Research: As a precursor to dopamine, it can be used to study catecholamine metabolism and its role in neurological disorders.

  • Medicinal Chemistry: The m-tyrosine scaffold can be used as a building block for the synthesis of novel bioactive molecules, including peptides and small molecule drugs.

  • Drug Discovery: Derivatives of m-tyrosine are being investigated for their potential as therapeutic agents in areas such as oncology and neurology. The meta-substitution on the phenyl ring offers a unique structural motif for exploring structure-activity relationships (SAR).

  • Biochemical Probes: Labeled m-tyrosine derivatives can be used to study protein synthesis and turnover, as well as the effects of oxidative stress on cellular processes.

Conclusion

This compound is a specialized chemical compound with significant potential for research and development. Its unique structure, derived from the non-proteinogenic amino acid m-tyrosine, makes it a valuable tool for investigating a range of biological processes, particularly in the fields of neuropharmacology and medicinal chemistry. While detailed experimental data for this specific racemic methyl ester hydrochloride is not extensively documented in publicly available literature, a comprehensive understanding of its properties and potential applications can be inferred from the well-characterized parent compound, m-tyrosine, and related derivatives. As research into the roles of non-proteinogenic amino acids in health and disease continues to expand, the utility of compounds like this compound is likely to grow, offering new avenues for the development of novel therapeutics and research tools.

An In-depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of D,L-m-Tyrosine Methyl Ester Hydrochloride. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information on its parent compound, D,L-m-Tyrosine, to offer a thorough understanding of its expected chemical behavior and biological significance.

Structure and Chemical Identity

This compound is the hydrochloride salt of the methyl ester of D,L-m-tyrosine. The "m-" (meta) designation indicates that the hydroxyl group on the phenyl ring is located at the C3 position, distinguishing it from the more common proteinogenic amino acid, L-p-tyrosine. The "D,L-" prefix signifies that the compound is a racemic mixture of both the D- and L-enantiomers.

Chemical Structure:

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available in the public domain. However, the properties of the parent compound, D,L-m-Tyrosine, can provide valuable insights. It is important to note that esterification and salt formation will alter properties such as melting point and solubility.

Physicochemical Properties of D,L-m-Tyrosine
PropertyValueReference(s)
CAS Number 775-06-4[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance Crystalline solid[2]
Melting Point 280-285 °C (decomposes)[1]
Solubility Soluble in 1M HCl[1]

Note: The properties of this compound are expected to differ from the parent amino acid. For instance, the methyl ester will likely have a lower melting point and increased solubility in organic solvents.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include peaks corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a triplet or multiplet for the alpha-proton, a doublet for the beta-protons, and singlets for the methyl ester and ammonium protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include distinct peaks for the carbonyl carbon of the ester, the alpha- and beta-carbons, and the aromatic carbons, with chemical shifts influenced by the meta-hydroxyl group.

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the phenolic group, N-H stretches of the ammonium group, the C=O stretch of the ester, and C=C stretches of the aromatic ring.

Synthesis and Preparation

A specific, detailed protocol for the synthesis of this compound is not widely published. However, a general and effective method for the esterification of amino acids is the Fischer-Speier esterification. This can be adapted for D,L-m-tyrosine.

Proposed Synthesis Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the synthesis of amino acid methyl esters.

Materials:

  • D,L-m-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Anhydrous Diethyl Ether

Procedure:

  • Suspend D,L-m-tyrosine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube. The flask should be cooled in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with stirring. Alternatively, bubble dry HCl gas through the solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound as a crystalline solid.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to the m-tyrosine moiety. m-Tyrosine is a non-proteinogenic amino acid that has been shown to exhibit cytotoxicity.

Mechanism of Cytotoxicity: Protein Misincorporation

Research has indicated that the primary mechanism of m-tyrosine's toxicity is its misincorporation into proteins during synthesis.[1][3] This process is thought to occur due to the structural similarity of m-tyrosine to phenylalanine.

The proposed signaling pathway for m-tyrosine induced cytotoxicity is as follows:

m_tyrosine_cytotoxicity mTyr m-Tyrosine PheRS Phenylalanyl-tRNA Synthetase (PheRS) mTyr->PheRS Binds to mTyr_tRNAPhe m-Tyrosyl-tRNA-Phe PheRS->mTyr_tRNAPhe Charges tRNAPhe tRNA-Phe tRNAPhe->PheRS Ribosome Ribosome mTyr_tRNAPhe->Ribosome Delivered to Protein Nascent Polypeptide (Protein) Ribosome->Protein Incorporates m-Tyr in place of Phe MisfoldedProtein Misfolded/Dysfunctional Protein Protein->MisfoldedProtein CellStress Cellular Stress (ER Stress, etc.) MisfoldedProtein->CellStress Induces Apoptosis Apoptosis/ Cell Death CellStress->Apoptosis Leads to

Caption: Proposed pathway of m-tyrosine induced cytotoxicity via protein misincorporation.

This misincorporation can lead to the synthesis of misfolded or dysfunctional proteins, inducing cellular stress responses such as the unfolded protein response (UPR) in the endoplasmic reticulum, and ultimately leading to apoptosis or cell death.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on a cell line.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of D,L-m-Tyrosine Methyl Ester HCl incubate1->add_compound incubate2 Incubate for desired exposure time (e.g., 24-72h) add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (37°C, 5% CO2) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Applications and Future Directions

This compound holds potential as a research tool in several areas:

  • Cancer Research: Its cytotoxic properties could be explored for the development of novel anti-cancer agents, particularly in tumors that may be sensitive to disruptions in protein synthesis.

  • Neuroscience: As an unnatural amino acid, it can be used to study amino acid transport and metabolism in the central nervous system.

  • Drug Development: It can serve as a building block or a starting material for the synthesis of more complex molecules with potential therapeutic activities.

Further research is required to fully elucidate the specific physicochemical properties of this compound and to explore its full range of biological activities and therapeutic potential.

Conclusion

This compound is a racemic mixture of the methyl ester of m-tyrosine. While specific experimental data for this compound is limited, its biological activity is expected to be driven by the m-tyrosine component, which has been shown to induce cytotoxicity through misincorporation into proteins. This technical guide provides a foundational understanding of its structure, potential synthesis, and biological rationale for its use in research and drug development. Further characterization of this specific compound is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 3-O-Alkyl-D-Allofuranose Derivatives: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties of Related Allofuranose Derivatives

The physical and chemical properties of 3-O-alkyl-d-allofuranose derivatives are influenced by the nature of the alkyl substituent at the C3 position and the presence of protecting groups at other positions. Below is a summary of reported data for analogous compounds.

Property1,2:5,6-di-O-cyclohexylidene-3-cyano-alpha-D-allofuranose1,2:5,6-Bis-O-(1-methylethylidene)-alpha-D-allofuranose
CAS Number 62293-19-0[1]2595-05-3[2]
Molecular Formula C19H27NO6[1]C12H20O6[2]
Molecular Weight 365.42 g/mol [1]260.28 g/mol [2]
Melting Point 107-113 °C[1]Not specified
Boiling Point 496.4°C (rough estimate)[1]Not specified
Density 1.2542 (rough estimate)[1]Not specified
Refractive Index 1.5180 (estimate)[1]Not specified
pKa 9.28±0.40 (Predicted)[1]Not specified

Experimental Protocols: Synthesis of 3-O-Substituted Allofuranose Derivatives

The synthesis of 3-O-alkyl-d-allofuranose derivatives typically starts from a readily available protected monosaccharide, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A general synthetic scheme involves oxidation of the C3 hydroxyl group, followed by stereoselective reduction to yield the allofuranose epimer. Subsequent alkylation at the C3 position affords the desired product.

General Procedure for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose:

A common precursor for 3-O-alkylated allofuranoses is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. A synthetic method involves the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by reduction.

  • Oxidation: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in a mixture of dichloromethane (CH2Cl2) and sodium hypochlorite (NaClO) solution.[3]

  • A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), and a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) are added.[3]

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 35°C) for a short period (e.g., 15 minutes).[3]

  • The organic phase is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude ketone.[3]

  • Reduction: The resulting residue is dissolved in methanol, and a reducing agent is added to stereoselectively reduce the ketone to the hydroxyl group with the allo configuration.

General Procedure for 3-O-Alkylation:

  • A solution of the protected allofuranose (e.g., 1,2:5,6-di-O-isopropylidene-α-D-allofuranose) in an anhydrous aprotic solvent, such as dimethylformamide (DMF), is cooled to 0°C.[3]

  • A strong base, such as sodium hydride (NaH), is added portion-wise, and the mixture is stirred under an inert atmosphere (e.g., nitrogen) for approximately 30 minutes to form the alkoxide.[3]

  • The desired alkylating agent (e.g., propyl bromide for the synthesis of a 3-O-propyl derivative) is added at 0°C.[3]

  • The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[3]

  • The reaction is then quenched, and the product is extracted, purified by chromatography, and characterized.

Synthesis_of_3_O_Alkyl_Allofuranose Glucofuranose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Ketone 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose Glucofuranose->Ketone Oxidation (e.g., TEMPO, NaClO) Allofuranose 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Ketone->Allofuranose Reduction Alkylated_Allofuranose 3-O-Alkyl-1,2:5,6-di-O-isopropylidene- α-D-allofuranose Allofuranose->Alkylated_Allofuranose Alkylation (e.g., R-Br, NaH)

General synthetic scheme for 3-O-alkyl-d-allofuranose derivatives.

Biological Activities of Allofuranose Derivatives

Derivatives of allofuranose have been investigated for a range of biological activities, highlighting their potential as scaffolds for drug discovery.

  • Anticancer Activity: Certain 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-3-O-(substituted)-α-D-allofuranoses have been synthesized and evaluated against various cancer cell lines, with some showing modest anti-cancer activity in primary in vitro screenings.[4] Guanidino xylofuranose derivatives, which share structural similarities, have displayed antiproliferative effects in chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells.[5][6]

  • Anti-infective and Antimicrobial Activity: Studies have reported the synthesis of 3-O-alkyl-D-allose derivatives with potential anti-infective properties.[7] Furthermore, allofuranose-linked 1,2,3-triazole derivatives have demonstrated moderate to good antimicrobial activity, particularly against Gram-negative bacteria.[3]

  • Enzyme Inhibition: Guanidino xylofuranose derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), suggesting their potential in the context of neurodegenerative diseases.[5][6]

  • Anti-inflammatory Activity: 3-O-derivatives of the structurally related 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose have shown notable anti-inflammatory and antipyretic activity.[8]

Biological_Activities_of_Allofuranose_Derivatives cluster_activities Potential Therapeutic Applications Allofuranose Allofuranose Derivatives Anticancer Anticancer Activity Allofuranose->Anticancer AntiInfective Anti-infective Activity Allofuranose->AntiInfective EnzymeInhibition Enzyme Inhibition (e.g., AChE) Allofuranose->EnzymeInhibition AntiInflammatory Anti-inflammatory Activity Allofuranose->AntiInflammatory

Overview of the biological activities of allofuranose derivatives.

Conclusion

While the specific compound 3-O-Propyl-d-allofuranose (CAS 34260-70-3) remains elusive in the public domain, the broader class of 3-O-alkyl-d-allofuranose derivatives represents a promising area of research. The synthetic routes are well-established, allowing for the generation of diverse analogs. The reported biological activities, including anticancer, anti-infective, and enzyme inhibitory properties, underscore the potential of this chemical scaffold in the development of new therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy-phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

3-Hydroxy-phenylalanine methyl ester hydrochloride, also known as m-tyrosine methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid m-tyrosine. While specific quantitative data on the direct interactions of this esterified form with molecular targets are not extensively available in public literature, its mechanism of action is primarily understood through the biological activities of its core component, m-tyrosine. This guide delineates the current understanding of m-tyrosine's mechanism of action, focusing on its role as a precursor to dopamine, its involvement in oxidative stress and neurotoxicity, and its effects on mitochondrial function. This document provides a compilation of relevant quantitative data for related compounds, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to support further research and drug development efforts.

Introduction

3-Hydroxy-phenylalanine, or m-tyrosine, is an isomer of the proteinogenic amino acid L-tyrosine (p-tyrosine). Unlike L-tyrosine, which is a direct precursor for the synthesis of catecholamines via the enzyme tyrosine hydroxylase, m-tyrosine is not a substrate for this enzyme. However, it can be converted to dopamine through an alternative pathway, particularly under conditions of oxidative stress. The methyl ester hydrochloride form of 3-hydroxy-phenylalanine enhances its solubility, making it a more suitable compound for experimental studies. This guide will explore the multifaceted mechanism of action of the m-tyrosine core, from its metabolic conversion to its downstream cellular effects.

Core Mechanism of Action

The primary mechanism of action of 3-hydroxy-phenylalanine (m-tyrosine) revolves around its conversion to dopamine and its subsequent impact on cellular processes, including oxidative stress and mitochondrial function.

Conversion to Dopamine

Under physiological conditions, dopamine synthesis is tightly regulated by the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. However, m-tyrosine can be converted to dihydroxyphenylalanine (DOPA) and subsequently to dopamine through a pathway that becomes significant under conditions of oxidative stress.

  • Non-enzymatic Hydroxylation: In the presence of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), phenylalanine can be non-enzymatically hydroxylated to form m-tyrosine.

  • Decarboxylation to Dopamine: m-Tyrosine can then be decarboxylated by the enzyme Aromatic L-amino Acid Decarboxylase (AADC) to form dopamine. This bypasses the rate-limiting step of tyrosine hydroxylase.

This alternative pathway can lead to an increase in dopamine levels in regions of the brain where AADC is present, including in serotonergic neurons which also express this enzyme.

Neurotoxicity and Oxidative Stress

Elevated levels of m-tyrosine and the subsequent increase in dopamine can lead to neurotoxicity through several mechanisms:

  • Dopamine-Induced Oxidative Stress: The metabolism of dopamine can generate reactive oxygen species, leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

  • Protein Misfolding: m-Tyrosine can be mistakenly incorporated into proteins in place of L-phenylalanine or L-tyrosine. This can lead to protein misfolding and aggregation, triggering the Unfolded Protein Response (UPR) and subsequent cellular dysfunction and apoptosis.

  • Mitochondrial Dysfunction: High levels of tyrosine have been shown to inhibit key enzymes in the Krebs cycle and the mitochondrial respiratory chain, leading to impaired energy metabolism and increased oxidative stress[1].

Signaling Pathways

The biological effects of 3-hydroxy-phenylalanine methyl ester hydrochloride are mediated through several key signaling pathways, primarily those related to dopamine receptor activation and cellular stress responses.

Dopamine Receptor Signaling

The conversion of m-tyrosine to dopamine leads to the activation of dopamine receptors, which are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like Receptor Pathway: Activation of D1-like receptors typically couples to Gαs/olf, leading to the activation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including DARPP-32, which regulates the activity of protein phosphatase 1 (PP1).

  • D2-like Receptor Pathway: Activation of D2-like receptors generally couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. D2-like receptors can also signal through β-arrestin pathways.

D1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R D1 Receptor Dopamine->D1R G_alpha_s Gαs/olf D1R->G_alpha_s AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates pDARPP32 p-DARPP-32 PKA->pDARPP32 Phosphorylates DARPP32 DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits

Dopamine D1 Receptor Signaling Pathway.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_alpha_i Gαi/o D2R->G_alpha_i AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates

Dopamine D2 Receptor Signaling Pathway.
Unfolded Protein Response (UPR)

The incorporation of m-tyrosine into proteins can lead to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR. The UPR is a cellular stress response that aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged. The UPR is mediated by three main ER-transmembrane proteins: IRE1, PERK, and ATF6.

UPR_Pathway cluster_er ER Lumen cluster_cytoplasm Cytoplasm & Nucleus MisfoldedProteins Misfolded Proteins (m-tyrosine incorporation) IRE1 IRE1 MisfoldedProteins->IRE1 Activates PERK PERK MisfoldedProteins->PERK Activates ATF6 ATF6 MisfoldedProteins->ATF6 Activates XBP1_splicing XBP1 mRNA splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage GeneExpression Altered Gene Expression (Chaperones, Apoptosis) XBP1_splicing->GeneExpression eIF2a_phos->GeneExpression ATF6_cleavage->GeneExpression ROS_Assay_Workflow start Seed cells in 96-well plate wash1 Wash with Assay Buffer start->wash1 load_probe Load with H2DCFDA solution (30-45 min) wash1->load_probe wash2 Wash to remove excess probe load_probe->wash2 add_compound Add test compound and controls wash2->add_compound incubate Incubate for desired time add_compound->incubate read_fluorescence Measure fluorescence (Ex: 485nm, Em: 535nm) incubate->read_fluorescence Seahorse_Workflow cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed cells in XF plate prepare_cells Prepare cell plate seed_cells->prepare_cells hydrate_cartridge Hydrate sensor cartridge load_inhibitors Load inhibitors into cartridge hydrate_cartridge->load_inhibitors prepare_medium Prepare assay medium prepare_medium->prepare_cells run_assay Run Mito Stress Test prepare_cells->run_assay calibrate Calibrate cartridge in XF Analyzer load_inhibitors->calibrate calibrate->run_assay

References

An In-depth Technical Guide to the Core Differences Between D,L-m-Tyrosine, L-Tyrosine, and p-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine, a non-essential amino acid, exists in several isomeric forms with distinct chemical properties and biological activities. This technical guide provides a comprehensive examination of the core differences between L-Tyrosine (the para isomer), D,L-m-Tyrosine (a racemic mixture of the meta isomer), and p-Tyrosine (synonymous with L-Tyrosine). We delve into their chemical structures, stereochemistry, and the profound impact these subtle variations have on their metabolic fates, physiological functions, and toxicological profiles. This document summarizes key quantitative data, details relevant experimental protocols for their analysis, and visualizes the critical signaling pathways they influence, offering a vital resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

L-Tyrosine (p-Tyrosine) is a fundamental proteinogenic amino acid and a critical precursor for the synthesis of vital catecholamines such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] Its isomers, particularly meta-Tyrosine (m-Tyrosine), are not incorporated into proteins and are often associated with conditions of oxidative stress.[4][5] The racemic mixture, D,L-m-Tyrosine, presents a unique case, with potential biological activities stemming from both of its enantiomers. A thorough understanding of the distinct characteristics of these tyrosine isomers is paramount for researchers investigating neurological disorders, metabolic diseases, and for the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental differences between these molecules arise from two key structural features: the position of the hydroxyl group on the phenyl ring and the stereochemistry at the alpha-carbon.

  • p-Tyrosine (L-Tyrosine): The hydroxyl group is in the para position (position 4) of the phenyl ring. The "L" designation refers to the levorotatory stereoisomer, which is the naturally occurring and biologically active form in humans.[1][4]

  • m-Tyrosine: The hydroxyl group is in the meta position (position 3).[4]

  • D,L-m-Tyrosine: This is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers of m-Tyrosine.

Data Presentation: Physicochemical Properties
PropertyL-Tyrosine (p-Tyrosine)m-TyrosineD-Tyrosine
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid(S)-2-amino-3-(3-hydroxyphenyl)propanoic acid(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃C₉H₁₁NO₃
Molar Mass 181.19 g/mol 181.19 g/mol 181.19 g/mol
Water Solubility (25°C) 0.453 g/L[6]Data not readily available, but expected to be similar to L-Tyrosine0.453 g/L[7]
Isoelectric Point (pI) 5.66[8]Not specifiedNot specified
Biological Role Proteinogenic, Neurotransmitter Precursor[1]Non-proteinogenic, Oxidative Stress Marker[4]Generally biologically inactive in catecholamine synthesis[9]

Biological and Metabolic Differences

The structural disparities between tyrosine isomers lead to vastly different roles and metabolic pathways within biological systems.

L-Tyrosine (p-Tyrosine): The Biosynthetic Precursor

L-Tyrosine is a cornerstone of several critical biosynthetic pathways. Most notably, it is the direct precursor to the catecholamine neurotransmitters.

Dopamine Synthesis Pathway:

The conversion of L-Tyrosine to dopamine is a tightly regulated enzymatic process, with Tyrosine Hydroxylase (TH) serving as the rate-limiting enzyme.[10]

Dopamine_Synthesis LT L-Tyrosine LDOPA L-DOPA LT->LDOPA Rate-limiting step Dopamine Dopamine LDOPA->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β- Hydroxylase (DBH) PNMT Phenylethanolamine N-methyltransferase (PNMT)

D,L-m-Tyrosine: A Tale of Toxicity and Neurochemical Alteration

m-Tyrosine is primarily formed non-enzymatically through the hydroxylation of phenylalanine by hydroxyl radicals during periods of oxidative stress.[4] The racemic mixture, D,L-m-Tyrosine, has been utilized in studies to investigate the effects of this isomer.

Mechanisms of m-Tyrosine Toxicity:

The toxicity of m-Tyrosine is multifaceted, primarily stemming from its erroneous incorporation into proteins and the induction of further oxidative stress.

  • Protein Misincorporation: Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging tRNA with phenylalanine for protein synthesis, can mistakenly recognize and activate m-Tyrosine.[1][11] This leads to the incorporation of m-Tyrosine into polypeptide chains in place of phenylalanine, resulting in misfolded proteins with compromised function.[11]

  • Induction of Reactive Oxygen Species (ROS): The presence of m-Tyrosine has been shown to increase the production of ROS, further exacerbating oxidative stress in a damaging feedback loop.[11]

mTyrosine_Toxicity OS Oxidative Stress (e.g., Hydroxyl Radicals) Phe Phenylalanine OS->Phe hydroxylation mTyr m-Tyrosine Phe->mTyr PheRS Phenylalanyl-tRNA Synthetase (PheRS) Phe->PheRS mTyr->PheRS competitive inhibition ROS Increased ROS Production mTyr->ROS tRNA_Phe tRNA-Phe PheRS->tRNA_Phe correct charging tRNA_mTyr tRNA-mTyr PheRS->tRNA_mTyr mischarging Protein_Syn Protein Synthesis tRNA_mTyr->Protein_Syn Misfolded_Protein Misfolded Proteins (Loss of Function) Protein_Syn->Misfolded_Protein ROS->OS feedback loop

Neurochemical Effects: Studies have indicated that L-m-Tyrosine can reduce the levels of dopamine, norepinephrine, and serotonin in the rat brain. While the precise mechanisms are still under investigation, it is hypothesized that m-Tyrosine may interfere with the synthesis, storage, or release of these key neurotransmitters.

p-Tyrosine and Cellular Signaling

As L-Tyrosine, p-Tyrosine plays a crucial role in cellular signaling, not only as a precursor to signaling molecules but also as a direct participant in signal transduction through post-translational modifications. Tyrosine phosphorylation, catalyzed by protein tyrosine kinases, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[12]

Elevated levels of p-Tyrosine have been associated with insulin resistance and an increased risk of type 2 diabetes, potentially by inhibiting the insulin signaling pathway.[13][14]

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pTyr_IR Phosphorylated IR (p-Tyr) IR->pTyr_IR autophosphorylation IRS Insulin Receptor Substrate (IRS) pTyr_IR->IRS recruits & phosphorylates p_IRS Phosphorylated IRS (p-Tyr) IRS->p_IRS PI3K PI3K p_IRS->PI3K activates AKT Akt PI3K->AKT activates Cellular_Responses Cellular Responses (e.g., Glucose Uptake, Glycogen Synthesis) AKT->Cellular_Responses pTyr_elevated Elevated p-Tyrosine pTyr_elevated->IR may inhibit signaling

Experimental Protocols

Accurate differentiation and quantification of tyrosine isomers are critical for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

HPLC for Tyrosine Isomer Separation

Objective: To separate and quantify L-Tyrosine, m-Tyrosine, and p-Tyrosine in biological samples (e.g., brain tissue homogenate).

Methodology:

  • Sample Preparation (Brain Tissue):

    • Homogenize brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C).

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC System and Conditions:

    • Column: A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is recommended for optimal separation of positional isomers. A chiral column is necessary for separating D and L enantiomers.

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile in an aqueous buffer containing a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at approximately 274 nm. For higher sensitivity and specificity, fluorescence detection (excitation ~275 nm, emission ~305 nm) or electrochemical detection can be used.

HPLC_Workflow Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization (e.g., in Perchloric Acid) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm filter) Supernatant->Filtration HPLC HPLC Injection Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection Detection (UV, Fluorescence, or EC) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

LC-MS/MS for High-Sensitivity Quantification

Objective: To achieve highly sensitive and specific quantification of tyrosine isomers, particularly for low-abundance species like m-Tyrosine in plasma.

Methodology:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.[15][16]

  • LC-MS/MS System and Conditions:

    • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

    • Column: A reversed-phase C18 or a PFP column.

    • Mobile Phase: Similar to HPLC, a gradient of acetonitrile in water with formic acid is common.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

    • MRM Transitions: Specific precursor-to-product ion transitions for each isomer and internal standard must be optimized for maximum sensitivity and specificity.

Conclusion

The distinctions between D,L-m-Tyrosine, L-Tyrosine, and p-Tyrosine extend far beyond their basic chemical structures. L-Tyrosine is a vital component of normal physiology, serving as a precursor to essential neurotransmitters and hormones. In contrast, m-Tyrosine emerges as a biomarker and potential mediator of oxidative stress and cellular toxicity, with implications for a range of pathological conditions. The racemic nature of D,L-m-Tyrosine necessitates careful consideration of the potential contributions of both enantiomers in experimental settings. For researchers in the life sciences, a nuanced understanding of these differences, supported by robust analytical methodologies, is crucial for advancing our knowledge of metabolism, neurobiology, and the development of targeted therapeutics.

References

Biochemical role of meta-tyrosine derivatives in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biochemical Role of meta-Tyrosine Derivatives in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Tyrosine (m-Tyr), a non-proteinogenic isomer of the canonical amino acid L-tyrosine, has emerged as a significant molecule in biomedical research. Unlike its para- and ortho- counterparts, m-tyrosine is not typically incorporated into proteins through standard translation processes. In mammals, its formation is primarily a non-enzymatic consequence of oxidative stress, where hydroxyl radicals attack the essential amino acid L-phenylalanine[1][2][3]. This process makes m-tyrosine a reliable biomarker for assessing oxidative damage in a host of pathological conditions, including neurodegenerative diseases, diabetes, and atherosclerosis[2][3][4].

However, the role of m-tyrosine extends beyond that of a passive marker. Emerging evidence indicates that m-tyrosine and its derivatives are bioactive molecules that can actively mediate the cytotoxic effects of oxidative stress[1][2]. One of the primary mechanisms of its toxicity involves its erroneous incorporation into proteins in place of phenylalanine, leading to protein misfolding and dysfunction[4][5]. Furthermore, some plant species and bacteria can synthesize m-tyrosine enzymatically, where it often functions as an allelochemical to inhibit the growth of competing organisms[4][6][7]. This guide provides a comprehensive overview of the formation, biochemical effects, and analytical methodologies related to m-tyrosine, offering a critical resource for researchers in the field.

Formation of meta-Tyrosine

The synthesis of m-tyrosine can occur through both non-enzymatic and enzymatic pathways, with the former being predominant in mammalian systems under duress.

Non-Enzymatic Formation via Oxidative Stress

In animal tissues, the primary route to m-tyrosine formation is the hydroxylation of L-phenylalanine by highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH)[1][2]. This reaction is a hallmark of oxidative stress, a condition where the production of ROS overwhelms the body's antioxidant defenses. The hydroxyl radical can attack the aromatic ring of phenylalanine at the ortho, meta, or para positions. While hydroxylation at the para- position yields the standard amino acid L-tyrosine, attacks at the meta- and ortho- positions produce the abnormal isomers m-tyrosine and o-tyrosine, respectively[1]. Peroxynitrite is another reactive species capable of hydroxylating phenylalanine to form these isomers[1].

G cluster_0 Oxidative Stress Environment cluster_1 Phenylalanine Hydroxylation ROS Reactive Oxygen Species (e.g., •OH, Peroxynitrite) Phe L-Phenylalanine ROS->Phe Non-enzymatic Attack mTyr meta-Tyrosine Phe->mTyr oTyr ortho-Tyrosine Phe->oTyr pTyr para-Tyrosine (Standard Tyrosine) Phe->pTyr

Figure 1: Non-enzymatic formation of tyrosine isomers from phenylalanine under oxidative stress.
Enzymatic Synthesis in Plants and Microorganisms

In contrast to animals, certain plants and bacteria have evolved specific enzymatic pathways to produce m-tyrosine. For instance, the red fescue grass (Festuca rubra) synthesizes m-tyrosine via the direct hydroxylation of phenylalanine, employing it as a potent allelochemical to suppress the growth of neighboring plants[6]. In other species like Euphorbia myrsinites, m-tyrosine is produced through the transamination of m-hydroxyphenylpyruvate[6][7]. Some bacteria have also been found to possess a specific phenylalanine-3-hydroxylase for m-tyrosine synthesis, which is then incorporated into certain peptide antibiotics[8].

G Phe L-Phenylalanine mTyr meta-Tyrosine Phe->mTyr Phenylalanine 3-Hydroxylase (e.g., Festuca rubra) mHPP m-Hydroxyphenylpyruvate mHPP->mTyr Transamination (e.g., Euphorbia myrsinites)

Figure 2: Simplified enzymatic pathways for meta-tyrosine synthesis in plants.

Biochemical and Pathophysiological Roles

The accumulation of m-tyrosine in biological systems has profound consequences, ranging from its utility as a clinical biomarker to its direct involvement in cellular toxicity.

meta-Tyrosine as a Biomarker of Oxidative Stress

Elevated concentrations of both free and protein-bound m-tyrosine are consistently observed in diseases where oxidative stress is a key pathological factor[1][2]. Measuring the ratio of m-tyrosine to phenylalanine provides a sensitive index of hydroxyl radical-mediated damage. This has been documented in conditions such as diabetes, atherosclerosis, Alzheimer's disease, and sepsis[2][8].

Table 1: Reported meta-Tyrosine Concentrations in Pathological Conditions

Disease State Sample Type m-Tyrosine Concentration / Ratio Finding Reference
Hypoxia (Piglets) Liver Tissue 253 ± 35 mmol/mol Phe (Hypoxic) vs. 132 ± 19 (Control) Significantly elevated in hypoxic liver [1]
Sepsis (Human) Serum Peak levels on days 2 and 3 Correlated with inflammation marker procalcitonin [8]
Sepsis (Non-diabetic) Urine N/A Correlated with daily insulin dose requirement [8]

| High-Cholesterol Diet (Rats) | Aortic Wall | Significantly increased | Associated with decreased vasorelaxation |[8] |

Cytotoxicity via Protein Misincorporation

A primary mechanism of m-tyrosine's toxicity is its misincorporation into proteins during synthesis[4][5]. Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding tRNA (tRNAPhe), can mistakenly recognize and charge tRNAPhe with m-tyrosine[1][5]. This leads to the insertion of m-tyrosine into polypeptide chains at positions coded for phenylalanine.

The consequences of this substitution are significant:

  • Altered Protein Structure: The different position of the hydroxyl group in m-tyrosine compared to phenylalanine can disrupt the delicate folding and conformation of proteins[4].

  • Functional Impairment: Misfolded proteins may have reduced or abolished biological activity.

  • Cellular Stress Responses: The accumulation of aberrant proteins can trigger the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR), cellular mechanisms designed to cope with proteotoxic stress[1].

The cytotoxicity of m-tyrosine can be reversed by the addition of excess L-phenylalanine, which competitively inhibits the binding of m-tyrosine to PheRS[4][5].

G Workflow of m-Tyrosine Misincorporation into Proteins mTyr Free m-Tyrosine in cytosol PheRS Phenylalanyl-tRNA Synthetase (PheRS) mTyr->PheRS Binds to active site mTyr_tRNA mTyr-tRNA(Phe) (Mischarged tRNA) PheRS->mTyr_tRNA Erroneous Charging tRNAPhe tRNA(Phe) tRNAPhe->PheRS Ribosome Ribosome/mRNA Complex mTyr_tRNA->Ribosome Enters A-site Protein Nascent Polypeptide Chain Ribosome->Protein AberrantProtein Aberrant Protein (m-Tyr incorporated) Protein->AberrantProtein Incorporation instead of Phe UPR Unfolded Protein Response & Cellular Stress AberrantProtein->UPR Leads to

Figure 3: Erroneous incorporation of m-tyrosine into proteins during translation.
Interference with Signaling Pathways

meta-Tyrosine can disrupt critical cellular signaling cascades that are normally regulated by its isomer, para-tyrosine.

  • Mitogenic Signaling: Studies have shown that treating lymphoma cells with m-tyrosine (1.38 mM) leads to a significant reduction in the phosphorylation levels of key signaling proteins ERK1/2 and STAT3, suggesting an inhibition of cell proliferation pathways[1].

  • Insulin Signaling: Given that insulin receptor activation and downstream signaling rely heavily on the phosphorylation of para-tyrosine residues, there is a strong hypothesis that the presence of m-tyrosine could interfere with this process, potentially contributing to insulin resistance[8]. This is supported by findings that m-tyrosine accumulation in a rat model was associated with decreased vasorelaxation in response to insulin[8].

Metabolism and Cellular Defense

Cells are not entirely defenseless against the accumulation of m-tyrosine. Defense mechanisms likely involve both the prevention of its formation (general antioxidant systems) and its metabolic removal[1][2]. Research in the nematode Caenorhabditis elegans has provided key insights into the metabolic clearance of m-tyrosine. The study found that tyrosine aminotransferase (TATN-1), the first enzyme in the tyrosine degradation pathway, is upregulated in response to oxidative stress. Crucially, biochemical assays confirmed that m-tyrosine is a substrate for TATN-1, indicating that this enzyme plays a role in metabolizing and detoxifying m-tyrosine[9]. Worms lacking functional TATN-1 were more sensitive to oxidative stress and the toxic effects of exogenous m-tyrosine[9].

Experimental Protocols and Methodologies

The study of m-tyrosine requires robust and sensitive analytical techniques for its detection and quantification, as well as established protocols to investigate its biological effects.

Protocol: Quantification of meta-Tyrosine in Plasma by HPLC

This protocol describes a common method for measuring m-tyrosine levels using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a technique noted for its sensitivity.

1. Objective: To quantify the concentration of free m-tyrosine in plasma samples.

2. Materials:

  • Plasma samples

  • Perchloric acid (PCA), 5% (v/v)

  • m-Tyrosine standard solution

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifugal filter units (10 kDa MWCO)

  • Mobile Phase: To be optimized, but a common example is a buffer (e.g., 50 mM sodium acetate, pH 3.5) with an organic modifier (e.g., methanol or acetonitrile).

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 100 µL of ice-cold 5% PCA to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant. For further cleanup and to ensure no protein carryover, pass the supernatant through a 10 kDa MWCO centrifugal filter unit.

  • The resulting protein-free filtrate is ready for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution as optimized for separating tyrosine isomers. For example, 95% 50mM sodium acetate (pH 3.5) and 5% methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector set to an excitation wavelength of ~275 nm and an emission wavelength of ~305 nm[8].

  • Quantification: Prepare a standard curve using known concentrations of m-tyrosine standard. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis A Plasma Sample B Add Perchloric Acid (Protein Precipitation) A->B C Centrifuge to Pellet Protein B->C D Collect & Filter Supernatant (10 kDa MWCO) C->D E Protein-Free Filtrate D->E F Inject Filtrate onto C18 Column E->F G Isocratic/Gradient Elution F->G H Fluorescence Detection (Ex: 275nm, Em: 305nm) G->H I Data Acquisition & Quantification H->I

Figure 4: Experimental workflow for the analysis of m-tyrosine in plasma via HPLC.
Protocol: Assessing Cytotoxicity using a Colony Formation Assay

This assay determines the effect of m-tyrosine on the ability of single cells to proliferate and form colonies.

1. Objective: To evaluate the long-term cytotoxic effect of m-tyrosine on a given cell line (e.g., Chinese Hamster Ovary - CHO cells).

2. Materials:

  • CHO cells

  • Complete cell culture medium (e.g., F-12 Ham's medium with 10% FBS)

  • m-Tyrosine stock solution (sterile-filtered)

  • L-Phenylalanine stock solution (for rescue experiments)

  • 6-well tissue culture plates

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

3. Procedure:

  • Cell Seeding: Trypsinize and count CHO cells. Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates. Allow cells to attach overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of m-tyrosine (e.g., 0, 0.1, 0.2, 0.5, 1.0 mM). For rescue experiments, include wells with m-tyrosine plus an excess of L-phenylalanine (e.g., 0.2 mM m-Tyr + 1 mM Phe)[5].

  • Incubation: Incubate the plates for 7-10 days in a humidified incubator at 37°C with 5% CO₂, allowing colonies to form.

  • Staining:

    • Wash the wells gently with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.

    • Remove methanol and add 1 mL of Crystal Violet staining solution. Incubate for 20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated sample / PE of control sample

Table 2: Representative Quantitative Data on meta-Tyrosine Cytotoxicity

Organism / Cell Line Assay m-Tyrosine Concentration Observed Effect Reference
Chinese Hamster Ovary (CHO) Colony Formation 0.2 mM ~30% inhibition of colony formation [5]
Lymphoma Cells Cell Culture 1.38 mM Reduced levels of phosphorylated ERK1/2 and STAT3 [1]
Erythroid Progenitor Cells Proliferation Assay Not Specified Inhibition of cell growth, reversible by p-Tyr [8]

| Cancer Cell Lines | Proliferation Assay | Not Specified | Antiproliferative and anti-metastatic effects |[10] |

Conclusion and Future Directions

meta-Tyrosine has transitioned from being viewed solely as a passive indicator of oxidative damage to being recognized as an active participant in mediating cellular dysfunction. Its roles in causing protein damage, disrupting signaling, and influencing disease progression are areas of intense research.

Future research should focus on:

  • Clarifying Metabolic Pathways: Fully elucidating all the enzymatic pathways responsible for the degradation and detoxification of m-tyrosine in mammals.

  • Signaling Pathway Interrogation: Systematically investigating the impact of m-tyrosine on various tyrosine kinase-dependent signaling pathways to understand its full disruptive potential.

  • Therapeutic Potential: Exploring whether modulating m-tyrosine levels or mitigating its downstream effects could be a viable therapeutic strategy in diseases characterized by high oxidative stress.

  • Drug Development: Using m-tyrosine derivatives as scaffolds or targets in drug discovery, particularly in the context of cancer, where it has shown some antiproliferative effects[10].

The continued study of m-tyrosine and its derivatives is crucial for a deeper understanding of the molecular mechanisms of oxidative stress and for the development of novel diagnostic and therapeutic approaches.

References

Navigating the Solubility of D,L-m-Tyrosine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of D,L-m-Tyrosine Methyl Ester Hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Understanding the solubility of this compound is critical for its application in various experimental and developmental workflows, from initial screening to formulation.

Executive Summary

This compound is a derivative of the amino acid tyrosine, utilized in various research contexts. Its solubility is a fundamental physical property that dictates its handling, dosage preparation, and bioavailability in non-clinical studies. This document provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Due to a lack of direct quantitative solubility data for this compound in the public domain, this guide presents data from closely related structural analogs. These values provide a reasonable estimate for experimental design, though empirical verification is strongly recommended.

Data on Solubility

The solubility of this compound in DMSO and methanol has been inferred from data available for its structural analogs. The following table summarizes these findings, offering a baseline for laboratory work.

CompoundSolventReported SolubilityCitation
α-Methyl-DL-tyrosine methyl ester hydrochlorideDMSO≥20 mg/mL
L-Tyrosine methyl esterDMSO80 mg/mL
Metyrosine (α-methyl-L-tyrosine)DMSO~50 µg/mL
L-Tyrosine methyl ester hydrochlorideMethanolImplied to be at least 24 mg/mL
L-Tyrosine methyl ester hydrochlorideMethanolQualitatively soluble (used for crystallization)[1][2]

Note: The significant variance in DMSO solubility between the methyl ester and the free carboxylic acid form of α-methyl-tyrosine underscores the critical influence of the ester group on solubility. The provided data for the L-enantiomer in methanol suggests good solubility.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the equilibrium solubility determination of this compound.

Objective: To determine the equilibrium solubility of this compound in DMSO and methanol at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (DMSO or methanol). These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the selected solvent (DMSO or methanol) to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the respective solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted samples and the standard solutions using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in mg/mL or other appropriate units.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions H HPLC Analysis A->H B Add Excess Solute to Vials C Add Precise Volume of Solvent B->C D Incubate at Constant Temperature with Shaking C->D E Centrifuge to Separate Phases D->E F Filter Supernatant E->F G Dilute Sample F->G G->H I Calculate Solubility from Calibration Curve H->I

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise and reliable data, it is imperative that researchers conduct their own solubility studies under their specific experimental conditions.

References

An In-depth Technical Guide to the Safety and Handling of D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

D,L-m-Tyrosine Methyl Ester Hydrochloride is anticipated to be a hazardous substance that requires careful handling. Based on data for its isomers, it is classified as an irritant. The toxicological properties of this specific compound have not been fully investigated.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

NFPA Rating (estimated for L-isomer):

  • Health: 1

  • Flammability: 0

  • Instability: 0

Physical and Chemical Properties

PropertyValueSource
CAS Number 34260-70-3[3]
Molecular Formula C10H14ClNO3[3]
Appearance Off-white powder[1]
Storage Temperature 4°C[3]

Experimental Protocols: Handling and Storage

General Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

  • Dust Control: Minimize dust generation and accumulation.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]

Storage

Correct storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the container tightly closed when not in use.[1]

  • Temperature: Store in a refrigerator at approximately 4°C.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Accidental Release Measures and First Aid

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including a respirator if necessary.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

    • Clean the spill area thoroughly with soap and water.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] These may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, based on data from its isomers, it is presumed to cause skin, eye, and respiratory tract irritation.[1][2]

Logical Relationships and Workflows

General Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks and Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound in Ventilated Area Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Clean_Workspace Clean Workspace and Equipment Perform_Experiment->Clean_Workspace Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands G Chemical Spill Response Workflow Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Evacuate Evacuate Non-essential Personnel Alert_Personnel->Evacuate Assess_Spill Assess the Spill (Size, Location, Hazards) Evacuate->Assess_Spill Don_PPE Don Appropriate PPE (Respirator if needed) Assess_Spill->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Neutralize_Clean Neutralize and Clean Up Spill (Sweep or Vacuum) Contain_Spill->Neutralize_Clean Dispose_Waste Dispose of Contaminated Waste Properly Neutralize_Clean->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate Report_Incident Report the Incident Decontaminate->Report_Incident

References

A Technical Guide to the Research Applications of Racemic m-Tyrosine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Tyrosine (m-Tyr), an isomer of the canonical amino acid L-tyrosine, is increasingly recognized not merely as a biomarker of oxidative stress but as an active participant in cellular pathophysiology. The formation of m-tyrosine in biological systems is a direct consequence of hydroxyl radical attack on phenylalanine, making its presence a reliable indicator of oxidative damage.[1][2][3] Esterified forms of racemic m-tyrosine, such as the methyl ester, offer a valuable tool for researchers investigating the downstream consequences of oxidative stress and exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the synthesis, experimental applications, and underlying signaling pathways associated with racemic m-tyrosine esters, tailored for professionals in research and drug development.

Introduction: The Significance of m-Tyrosine in Oxidative Stress and Disease

Under conditions of oxidative stress, the overproduction of reactive oxygen species (ROS) can lead to widespread cellular damage. One of the key events is the hydroxylation of phenylalanine by hydroxyl radicals, which results in the formation of three positional isomers of tyrosine: ortho-, meta-, and para-tyrosine (the canonical form).[1][2] While o-tyrosine is also formed, m-tyrosine has garnered significant attention due to its relative stability and its direct toxic effects on cells.[1][3]

Emerging evidence suggests that m-tyrosine is not an inert bystander. It can be mistakenly incorporated into proteins in place of phenylalanine, leading to protein misfolding, aggregation, and loss of function.[2][4] This process is believed to contribute to the cellular dysfunction observed in a range of pathologies associated with oxidative stress, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as inflammatory conditions.[1][5][6][7]

Racemic m-tyrosine esters serve as a practical tool for studying these phenomena. The ester group enhances cell permeability, allowing for more efficient delivery of m-tyrosine to intracellular systems. The racemic nature of the compound is often a consequence of common synthetic routes and can be useful for initial screening studies, although researchers should be mindful of potential stereospecific effects in biological systems.

Synthesis of Racemic m-Tyrosine Esters

The synthesis of racemic m-tyrosine esters can be achieved through a multi-step process, commonly starting with the Erlenmeyer azlactone synthesis. This method allows for the formation of the racemic amino acid backbone, which can then be esterified.

Synthesis of Racemic N-Acyl-m-Tyrosine

A common route to racemic m-tyrosine involves the synthesis of an N-acyl derivative from m-hydroxybenzaldehyde. The azlactone (an oxazolone) is formed through the condensation of m-hydroxybenzaldehyde with an N-acyl glycine (e.g., acetylglycine or benzoylglycine) in the presence of a dehydrating agent like acetic anhydride.[5][8] The resulting azlactone is then reduced to the racemic N-acyl-m-tyrosine.

Esterification of Racemic N-Acyl-m-Tyrosine

The carboxylic acid of the N-acyl-m-tyrosine can be esterified using standard methods. A widely used and effective method is the Fischer-Speier esterification, which involves refluxing the amino acid in the desired alcohol (e.g., methanol for the methyl ester) with a catalytic amount of a strong acid, such as thionyl chloride or hydrochloric acid.[6][9]

Deprotection of the N-Acyl Group

Following esterification, the N-acyl protecting group can be removed by acid or base hydrolysis to yield the final racemic m-tyrosine ester. For example, an N-acetyl group can be removed by heating with a dilute acid.[3]

Core Research Applications and Experimental Protocols

The primary research applications of racemic m-tyrosine esters revolve around their use as a tool to induce and study the effects of m-tyrosine incorporation into cellular systems.

Investigating Cellular Toxicity and Protein Misfolding

Racemic m-tyrosine esters can be used to treat cell cultures to investigate the cytotoxic effects of m-tyrosine.

Experimental Protocol: Cellular Toxicity Assessment

  • Cell Culture: Plate cells of interest (e.g., Chinese Hamster Ovary (CHO) cells, neuronal cell lines) in appropriate multi-well plates and grow to a desired confluency (e.g., 70-80%).[2][10]

  • Treatment: Prepare a stock solution of racemic m-tyrosine methyl ester in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Treat cells with a range of concentrations of the ester for a specified duration (e.g., 24-48 hours). Include a vehicle control.[10]

  • Cytotoxicity Assays:

    • MTS Assay: To assess cell viability, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to the cell culture medium. After incubation, measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability.

    • LDH Release Assay: To measure membrane integrity, collect the cell culture supernatant and quantify the activity of lactate dehydrogenase (LDH) using a commercially available kit. An increase in LDH activity in the supernatant indicates cell lysis.[2]

    • Colony Formation Assay: For a longer-term assessment of cytotoxicity, treat cells for a shorter period, then re-plate a known number of cells and allow them to grow for several days. Stain the resulting colonies and count them. A reduction in the number of colonies indicates a cytotoxic or cytostatic effect.[2]

Experimental Protocol: Analysis of m-Tyrosine Incorporation into Proteins

  • Cell Treatment and Lysis: Treat cells with racemic m-tyrosine methyl ester as described above. After treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Precipitation: Precipitate the protein from the cell lysate using trichloroacetic acid (TCA).[2]

  • Protein Hydrolysis: Wash the protein pellet and hydrolyze it to its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Quantification by Mass Spectrometry: Analyze the amino acid hydrolysate using LC-MS/MS to quantify the amount of m-tyrosine relative to other amino acids.[11][12]

Modeling Oxidative Stress in Neurodegenerative Disease Research

Given the link between oxidative stress, m-tyrosine formation, and neurodegeneration, racemic m-tyrosine esters can be used in both in vitro and in vivo models of diseases like Parkinson's and Alzheimer's.

Experimental Protocol: In Vitro Neurotoxicity Model

  • Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Treatment: Treat the cells with racemic m-tyrosine methyl ester.

  • Assessment of Neuronal Health:

    • Morphological Analysis: Examine cell morphology for signs of apoptosis or necrosis, such as neurite retraction and cell body shrinkage.

    • Apoptosis Assays: Use assays such as TUNEL staining or caspase-3 activity assays to quantify apoptosis.

    • Protein Aggregation: Lyse the cells and use techniques like Western blotting or filter trap assays to detect the aggregation of disease-relevant proteins (e.g., α-synuclein, tau).

Experimental Protocol: Animal Models of Neurodegeneration

While direct administration of racemic m-tyrosine esters to animal models is a potential area of research, a more established approach involves using compounds that induce oxidative stress and endogenous m-tyrosine formation. Alternatively, analogs like α-methyl-p-tyrosine are used to deplete catecholamines, mimicking aspects of Parkinson's disease.[1][13] A hypothetical protocol for testing the effects of direct m-tyrosine ester administration could be as follows:

  • Animal Model: Use a relevant animal model, such as a transgenic mouse model of Alzheimer's disease or a neurotoxin-induced model of Parkinson's disease (e.g., MPTP-treated mice).[14][15][16]

  • Administration: Administer racemic m-tyrosine methyl ester via an appropriate route (e.g., intraperitoneal injection, oral gavage).[1]

  • Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, open field test) and cognitive function (e.g., Morris water maze, novel object recognition).[15]

  • Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze the levels of neurotransmitters, quantify neuronal loss through immunohistochemistry, and measure protein aggregation.

Quantitative Data and Analysis

The quantification of m-tyrosine is crucial for validating experimental models and understanding its pathological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

Table 1: Representative LC-MS/MS Parameters for m-Tyrosine Quantification

ParameterValueReference
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)[11][12]
Mobile Phase A0.1% Formic acid in water[11]
Mobile Phase B0.1% Formic acid in acetonitrile[11]
Flow Rate0.2-0.4 mL/min[11]
GradientOptimized for separation from p- and o-tyrosine[11]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[11]
Precursor Ion (m/z)182.08[11]
Product Ion (m/z)136.08 (neutral loss of formic acid and ammonia)[11]
Collision EnergyOptimized for fragmentation[11]

Table 2: Example Data on m-Tyrosine Levels in a Cellular Model of Oxidative Stress

TreatmentIntracellular m-Tyrosine (pmol/mg protein)Fold Change vs. Control
Control1.5 ± 0.31.0
H₂O₂ (100 µM)15.2 ± 2.110.1
m-Tyrosine Ester (50 µM)125.6 ± 15.883.7

This is example data for illustrative purposes.

Signaling Pathways and Visualizations

The detrimental effects of m-tyrosine are linked to several key cellular pathways, particularly those involved in protein quality control and stress responses. Furthermore, the broader context of oxidative stress involves complex signaling cascades, including those mediated by tyrosine kinases.

m-Tyrosine Incorporation and Protein Aggregation Pathway

The incorporation of m-tyrosine into nascent polypeptide chains can disrupt protein folding, leading to the formation of aggregates that can overwhelm the ubiquitin-proteasome system and autophagy, contributing to cellular toxicity.

m_tyrosine_toxicity phenylalanine Phenylalanine m_tyrosine m-Tyrosine phenylalanine->m_tyrosine hydroxyl_radical Hydroxyl Radical (Oxidative Stress) hydroxyl_radical->m_tyrosine Oxidizes aminoacyl_trna_synthetase Aminoacyl-tRNA Synthetase (PheRS) m_tyrosine->aminoacyl_trna_synthetase Binds to m_tyrosine_ester Racemic m-Tyrosine Ester (Experimental) m_tyrosine_ester->m_tyrosine Hydrolyzes to protein_synthesis Protein Synthesis (Ribosome) aminoacyl_trna_synthetase->protein_synthesis Charges tRNA misincorporated_protein Misfolded Protein (m-Tyr incorporated) protein_synthesis->misincorporated_protein Produces protein_aggregation Protein Aggregation misincorporated_protein->protein_aggregation Leads to cellular_dysfunction Cellular Dysfunction & Toxicity protein_aggregation->cellular_dysfunction Causes

Caption: Pathway of m-tyrosine toxicity.

Oxidative Stress and Tyrosine Kinase Signaling

Oxidative stress can also impact signaling pathways more broadly. For instance, reactive oxygen species can inhibit protein tyrosine phosphatases, leading to the hyperphosphorylation and activation of tyrosine kinases like those of the Src family. This can have widespread downstream effects, including the modulation of NMDA receptor activity in neurons, which is relevant to excitotoxicity in neurodegenerative diseases.[17]

oxidative_stress_tk_signaling oxidative_stress Oxidative Stress (e.g., H₂O₂) ptp Protein Tyrosine Phosphatases (PTPs) oxidative_stress->ptp Inhibits src_kinase Src Family Kinases oxidative_stress->src_kinase Activates ptp->src_kinase Dephosphorylates (Inhibits) nmda_receptor NMDA Receptor (GluN2B subunit) src_kinase->nmda_receptor Phosphorylates (Activates) downstream_signaling Downstream Signaling (e.g., Pyk2, ERK1/2) nmda_receptor->downstream_signaling Activates neurotoxicity Excitotoxicity & Neurodegeneration downstream_signaling->neurotoxicity Contributes to

Caption: Oxidative stress and tyrosine kinase signaling.

Experimental Workflow for Evaluating Therapeutic Candidates

This workflow outlines the process for using a racemic m-tyrosine ester-induced cell model to screen for protective compounds.

experimental_workflow start Start: Cell Culture pretreatment Pre-treatment with Therapeutic Candidate start->pretreatment treatment Induce Damage with Racemic m-Tyr Ester pretreatment->treatment assessment Assess Cellular Endpoints treatment->assessment viability Cell Viability (MTS, LDH) assessment->viability Measure ros ROS Levels (DCFH-DA) assessment->ros Measure aggregation Protein Aggregation (Western Blot) assessment->aggregation Measure data_analysis Data Analysis viability->data_analysis ros->data_analysis aggregation->data_analysis end End: Identify Hits data_analysis->end

Caption: Workflow for therapeutic screening.

Conclusion and Future Directions

Racemic m-tyrosine esters are indispensable tools for elucidating the mechanisms of cellular damage initiated by oxidative stress. They provide a direct means to study the consequences of m-tyrosine accumulation, from protein misfolding to cell death, in both in vitro and in vivo models. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to explore the role of m-tyrosine in disease and to identify novel therapeutic strategies.

Future research should focus on the differential effects of the D- and L-enantiomers of m-tyrosine esters, as stereospecificity may play a critical role in their biological activity. Furthermore, the development of more sophisticated in vivo models that allow for the controlled, tissue-specific induction of m-tyrosine incorporation will be invaluable for dissecting its contribution to complex diseases. Ultimately, a deeper understanding of m-tyrosine pathophysiology will pave the way for the development of targeted therapies aimed at mitigating the damaging effects of oxidative stress.

References

Stability and Storage of D,L-m-Tyrosine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for D,L-m-Tyrosine Methyl Ester Hydrochloride. Due to a lack of specific published stability studies for this particular racemic mixture and meta-isomer, this document synthesizes information from general principles of amino acid ester stability, data on related compounds, and standard protocols for chemical stability assessment.

Core Concepts in Chemical Stability

This compound, as an amino acid ester hydrochloride salt, is susceptible to several degradation pathways that can impact its purity, potency, and overall integrity. The primary factors influencing its stability are temperature, moisture, light, and pH. Understanding these factors is critical for maintaining the quality of the compound during storage and handling.

The hydrochloride salt form generally enhances stability compared to the free base by protecting the amino group from certain reactions. However, the ester and the phenolic hydroxyl group remain susceptible to degradation.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following table summarizes the recommended conditions based on best practices for amino acid derivatives.[1][2][3]

Parameter Recommendation Rationale
Temperature Long-term: -20°CShort-term: 2-8°CReduces the rate of chemical degradation and prevents the progression of potential hydrolytic and oxidative reactions.[2][3][4]
Moisture Store in a tightly sealed container with a desiccant.The ester functional group is susceptible to hydrolysis, which is accelerated by the presence of water.[1][3]
Light Protect from light by using an opaque container and storing in a dark location.Aromatic amino acids and their derivatives can be sensitive to photodegradation.[3]
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the tyrosine ring and other sensitive functionalities.[3]

Handling Precautions:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.[2][3]

  • For preparing solutions, use anhydrous solvents whenever possible.

  • Aqueous solutions should be prepared fresh. If storage is necessary, they should be aliquoted and stored at -20°C or below to minimize freeze-thaw cycles.[4][5]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, several potential degradation reactions can be anticipated. The primary pathways of concern are hydrolysis and oxidation.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture/Acid/Base Oxidation Oxidation This compound->Oxidation Oxygen/Light/Metal Ions D,L-m-Tyrosine D,L-m-Tyrosine Hydrolysis->D,L-m-Tyrosine Methanol Methanol Hydrolysis->Methanol Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Potential degradation pathways for this compound.

Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would result in the formation of D,L-m-Tyrosine and methanol.

Oxidation: The phenolic hydroxyl group and the aromatic ring are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[6] This can lead to the formation of various oxidized species, potentially including hydroxylated and dimerized products.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Protocol

The following table outlines a general protocol for a forced degradation study.

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
Photostability Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1 or 2).
Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the tyrosine chromophore (e.g., 274 nm).
Temperature 25°C

This method would need to be validated to ensure it can effectively separate the parent compound from all potential degradation products generated during the forced degradation study.

Visualization of Experimental and Logical Workflows

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a research compound like this compound.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Stability Profiling Literature_Review Literature Review & Data Mining Physicochemical_Properties Determine Physicochemical Properties Literature_Review->Physicochemical_Properties Develop_SIAM Develop Stability-Indicating Analytical Method (SIAM) Physicochemical_Properties->Develop_SIAM Forced_Degradation Forced Degradation Studies Characterize_Degradants Characterize Degradation Products Forced_Degradation->Characterize_Degradants Develop_SIAM->Forced_Degradation Long_Term_Stability Long-Term Stability Studies (ICH Conditions) Characterize_Degradants->Long_Term_Stability Accelerated_Stability Accelerated Stability Studies Characterize_Degradants->Accelerated_Stability Establish_Shelf_Life Establish Recommended Storage & Shelf-Life Long_Term_Stability->Establish_Shelf_Life Accelerated_Stability->Establish_Shelf_Life

Caption: Logical workflow for comprehensive stability assessment of a chemical compound.

Experimental Workflow for Forced Degradation Analysis

The diagram below outlines the typical experimental workflow for conducting and analyzing forced degradation studies.

Prepare_Stock Prepare Stock Solution of Compound Stress_Conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Stress_Conditions Neutralize_Quench Neutralize/Quench Reactions Stress_Conditions->Neutralize_Quench Analyze_HPLC Analyze by Stability-Indicating HPLC Neutralize_Quench->Analyze_HPLC Identify_Degradants Identify & Quantify Degradants Analyze_HPLC->Identify_Degradants Report_Results Report Stability Profile Identify_Degradants->Report_Results

Caption: Experimental workflow for forced degradation studies.

Conclusion

References

An In-depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D,L-m-Tyrosine Methyl Ester Hydrochloride, a derivative of the non-proteinogenic amino acid m-tyrosine. Due to the relative scarcity of published data on this specific compound compared to its para-isomer, this guide synthesizes available information and presents logical extrapolations based on the properties of closely related molecules.

Chemical Identity and Alternate Names

This compound is the hydrochloride salt of the methyl ester of D,L-m-tyrosine. The "m-" or "meta-" designation indicates that the hydroxyl group is at the 3-position of the phenyl ring, in contrast to the naturally occurring p-tyrosine (4-hydroxyphenylalanine).

Synonyms and Alternate Names:

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (for the L-isomer)[1]

  • L-m-Tyrosine methyl ester hydrochloride[1]

  • m-Tyrosine, methyl ester, hydrochloride, L-[1]

  • L-Phenylalanine, 3-hydroxy-, methyl ester, hydrochloride[1]

  • L-m-Hydroxyphenylalanine methyl ester hydrochloride[1]

IdentifierValue
CAS Number 34260-70-3 (for D,L-racemic mixture)
CAS Number (L-isomer) 34260-72-5[1][2]
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
InChI Key (L-isomer) WULJQXTZWBDFSE-FVGYRXGTSA-N[1]
SMILES (L-isomer) C(--INVALID-LINK--N)C1=CC(O)=CC=C1.Cl[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the properties of similar amino acid methyl ester hydrochlorides, the following characteristics can be anticipated.

PropertyExpected Value/Characteristic
Appearance White to off-white crystalline powder[1]
Solubility Likely soluble in water and polar organic solvents like methanol and ethanol.
Stability Stable under normal laboratory conditions. Should be stored in a cool, dry place.

Synthesis and Experimental Protocols

General Experimental Protocol: Esterification of D,L-m-Tyrosine

This protocol is a generalized procedure based on the synthesis of other amino acid methyl esters.

Materials:

  • D,L-m-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend D,L-m-Tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

A synthesis of L-m-Tyrosine has been reported to proceed through the intermediate N-acyl m-tyrosine methyl ester, indicating the feasibility of synthesizing the methyl ester derivative.

Potential Applications and Biological Activity

While specific research applications for this compound are not well-documented, its structural similarity to other biologically active molecules suggests several potential areas of investigation for researchers and drug development professionals.

  • Precursor for Peptide Synthesis: Like other amino acid esters, it can serve as a building block in the synthesis of peptides containing the unnatural amino acid m-tyrosine. The methyl ester group provides protection for the carboxylic acid functionality during peptide coupling reactions.

  • Neurological Research: The parent amino acid, m-tyrosine, is known to be a product of hydroxyl radical-induced oxidation of phenylalanine and is considered a biomarker for oxidative stress.[3] Studies on m-tyrosine have shown that it can influence neurotransmitter levels. Therefore, the methyl ester could be explored as a more cell-permeable prodrug of m-tyrosine to study its effects on neuronal function.

  • Enzyme Inhibition Studies: The structural analogy to tyrosine suggests that this compound could be investigated as a potential inhibitor of enzymes that utilize tyrosine as a substrate.

Signaling Pathways: A Hypothetical Perspective

There is no direct evidence linking this compound to specific signaling pathways. However, based on the known biological roles of tyrosine and the potential for m-tyrosine to be incorporated into proteins or affect neurotransmitter synthesis, a logical workflow for investigating its potential interactions with cellular signaling can be proposed.

G A D,L-m-Tyrosine Methyl Ester Hydrochloride B Cellular Uptake A->B C Ester Hydrolysis B->C D D,L-m-Tyrosine C->D E Protein Synthesis (Incorporation) D->E F Neurotransmitter Synthesis Pathways D->F G Tyrosine Kinase Pathways D->G H Altered Protein Function E->H I Changes in Dopamine/Norepinephrine Levels F->I J Modulation of Cell Signaling G->J

A logical workflow for investigating the biological effects of this compound.

This diagram illustrates a hypothetical workflow for investigating the biological impact of this compound. It postulates that after cellular uptake and hydrolysis to m-tyrosine, the compound could be incorporated into proteins, affect neurotransmitter synthesis, or interact with tyrosine kinase signaling pathways, leading to various downstream cellular effects.

Safety and Handling

  • Potential Health Effects: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a chemical compound with potential applications in peptide synthesis and as a research tool for investigating the biological roles of m-tyrosine. While there is a significant lack of published data on its specific properties, synthesis, and biological activity, this guide provides a foundational understanding based on available information and logical comparisons with related compounds. Further research is warranted to fully characterize this molecule and explore its potential in various scientific and biomedical fields.

References

Metabolic Fate of m-Tyrosine Esters in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of m-tyrosine esters in biological systems. m-Tyrosine, a structural isomer of the proteinogenic amino acid L-tyrosine, is often formed under conditions of oxidative stress and has been investigated for its potential therapeutic and toxicological properties. Esterification of m-tyrosine is a common strategy to enhance its solubility and bioavailability, making the study of its metabolic journey crucial for drug development and toxicological assessment. This document details the anticipated absorption, distribution, metabolism, and excretion (ADME) of m-tyrosine esters, outlines relevant experimental protocols for their study, and presents key enzymatic pathways and logical workflows in standardized visual formats.

Introduction

meta-Tyrosine (m-tyrosine or 3-hydroxyphenylalanine) is a non-proteinogenic amino acid that can be formed endogenously through the hydroxylation of phenylalanine by hydroxyl radicals during oxidative stress.[1] Its presence in biological systems is often considered a biomarker for oxidative damage.[2][3] Exogenously administered m-tyrosine has been studied for various biological activities; however, its utility can be limited by its physicochemical properties. To overcome these limitations, m-tyrosine is often derivatized as an ester, for instance, m-tyrosine ethyl ester, to improve its lipophilicity and potential for cellular uptake.[1] Understanding the metabolic fate of these esters is paramount for predicting their efficacy, safety, and overall pharmacokinetic profile.

This guide will focus on the enzymatic hydrolysis of m-tyrosine esters, the subsequent metabolism of m-tyrosine, and the analytical methodologies required to study these processes.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

While specific quantitative ADME data for m-tyrosine esters are not extensively available in the public domain, a probable metabolic pathway can be inferred from studies on L-tyrosine ester prodrugs and the known metabolism of m-tyrosine.

Absorption

m-Tyrosine esters, being more lipophilic than the parent amino acid, are expected to be absorbed more readily across the gastrointestinal tract. The primary mechanism of absorption is likely to be passive diffusion across the intestinal epithelium. Upon absorption, they would enter the portal circulation.

Distribution

Following absorption, m-tyrosine esters are expected to be distributed throughout the body via systemic circulation. A key step in their distribution and metabolism is the hydrolysis of the ester bond.

Metabolism

The primary metabolic event for m-tyrosine esters is the hydrolysis of the ester linkage to yield m-tyrosine and the corresponding alcohol. This reaction is primarily catalyzed by carboxylesterases (CESs), which are abundant in the liver, plasma, and other tissues.[4]

  • Enzymatic Hydrolysis: Carboxylesterases are a class of serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing compounds.[4] The substrate specificity of these enzymes can be broad, and they are known to act on aromatic amino acid esters.[5][6] The hydrolysis rate can be influenced by the nature of the ester group (e.g., methyl, ethyl) and the specific isoform of the carboxylesterase involved.

Once hydrolyzed, the resulting m-tyrosine is subject to further metabolic transformations and potential toxicity. The primary fates of free m-tyrosine include:

  • Misincorporation into Proteins: m-Tyrosine can be mistakenly recognized by aminoacyl-tRNA synthetases (specifically phenylalanyl-tRNA synthetase) and incorporated into proteins in place of L-tyrosine or L-phenylalanine.[2][7] This misincorporation can lead to protein misfolding, aggregation, and cellular toxicity.[2][7]

  • Metabolic Degradation: Free m-tyrosine can undergo further metabolism. While the complete catabolic pathway is not as well-defined as that of L-tyrosine, studies have identified several urinary metabolites in humans following oral administration of m-tyrosine.

Excretion

The metabolites of m-tyrosine, as well as any unchanged m-tyrosine, are primarily excreted in the urine.

Quantitative Data

Specific pharmacokinetic parameters for m-tyrosine esters are not well-documented in publicly available literature. The following table summarizes the known urinary metabolites of m-tyrosine, which are expected to be the ultimate products following the administration of m-tyrosine esters.

MetaboliteBiological MatrixSpeciesNotes
3-Hydroxymandelic acidUrineHumanA major metabolite of m-tyrosine.
3,4-Dihydroxyphenylacetic acidUrineHumanIndicates potential hydroxylation and subsequent degradation.
3-Hydroxyphenylacetic acidUrineHumanA significant metabolite suggesting deamination and oxidation of the side chain.
m-Tyrosine (unchanged)UrineHumanA portion of administered m-tyrosine is excreted without further metabolism.

Experimental Protocols

In Vitro Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

This protocol provides a general method for determining esterase activity, which can be adapted for m-tyrosine esters by using a suitable ester substrate and detecting the release of m-tyrosine.

Objective: To quantify the rate of ester hydrolysis by a biological sample (e.g., liver microsomes, plasma).

Materials:

  • p-Nitrophenyl acetate (pNPA) or a custom-synthesized m-tyrosine ester

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Enzyme source (e.g., purified esterase, liver S9 fraction, plasma)

  • Spectrophotometer capable of reading at 405 nm (for pNPA) or an HPLC system (for m-tyrosine ester)

  • 96-well microplate (for spectrophotometric assay)

Procedure (using pNPA):

  • Prepare a stock solution of pNPA in a suitable organic solvent (e.g., DMSO).

  • Prepare working solutions of the enzyme source in phosphate buffer.

  • In a microplate well, add the phosphate buffer and the enzyme solution.

  • Initiate the reaction by adding the pNPA substrate solution.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • The rate of increase in absorbance is proportional to the rate of p-nitrophenol formation and thus the esterase activity.

  • A standard curve of p-nitrophenol should be prepared to convert the rate of absorbance change to the rate of product formation.[4][8][9]

Adaptation for m-Tyrosine Esters:

  • Synthesize the desired m-tyrosine ester (e.g., m-tyrosine ethyl ester).

  • At various time points, stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

  • Analyze the reaction mixture by HPLC with UV or fluorescence detection to quantify the amount of m-tyrosine released.

Analysis of m-Tyrosine and its Metabolites by HPLC-MS/MS

Objective: To identify and quantify m-tyrosine and its metabolites in biological samples (e.g., plasma, urine, tissue homogenates).

Materials:

  • Biological sample

  • Internal standard (e.g., a stable isotope-labeled version of m-tyrosine)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard.

    • Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[10][11]

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC-MS/MS system.

    • Separate the analytes using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for m-tyrosine and its expected metabolites need to be determined beforehand.[12][13]

  • Quantification:

    • Construct a calibration curve using known concentrations of analytical standards and the internal standard.

    • Quantify the analytes in the biological samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Metabolic_Fate_of_mTyrosine_Ester Metabolic Pathway of m-Tyrosine Ester cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver, Tissues) cluster_excretion Excretion m-Tyrosine Ester (Oral) m-Tyrosine Ester (Oral) m-Tyrosine Ester (in plasma) m-Tyrosine Ester (in plasma) m-Tyrosine Ester (Oral)->m-Tyrosine Ester (in plasma) GI Absorption Carboxylesterases Carboxylesterases m-Tyrosine Ester (in plasma)->Carboxylesterases Hydrolysis m-Tyrosine m-Tyrosine Carboxylesterases->m-Tyrosine releases Protein Misincorporation Protein Misincorporation m-Tyrosine->Protein Misincorporation leads to Metabolic Degradation Metabolic Degradation m-Tyrosine->Metabolic Degradation undergoes Urinary Metabolites Urinary Metabolites m-Tyrosine->Urinary Metabolites Unchanged Metabolic Degradation->Urinary Metabolites

Caption: Proposed metabolic pathway of an orally administered m-tyrosine ester.

Esterase_Activity_Workflow Workflow for In Vitro Esterase Activity Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prepare Substrate Prepare Substrate (e.g., m-Tyrosine Ester) Incubate Incubate Substrate and Enzyme Prepare Substrate->Incubate Prepare Enzyme Prepare Enzyme Source (e.g., Liver Microsomes) Prepare Enzyme->Incubate Stop Reaction Stop Reaction at Time Points Incubate->Stop Reaction Quantify Product Quantify Product (m-Tyrosine) by HPLC Stop Reaction->Quantify Product Calculate Activity Calculate Esterase Activity Quantify Product->Calculate Activity

Caption: Experimental workflow for determining in vitro esterase activity.

HPLC_MS_Workflow Workflow for HPLC-MS/MS Analysis of m-Tyrosine Metabolites cluster_sample_prep Sample Preparation cluster_hplc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Extract & Reconstitute Extract & Reconstitute Protein Precipitation->Extract & Reconstitute Chromatographic Separation Chromatographic Separation Extract & Reconstitute->Chromatographic Separation Mass Spectrometry Detection MS/MS Detection (MRM) Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification using Calibration Curve Peak Integration->Quantification

Caption: Workflow for the quantitative analysis of m-tyrosine and its metabolites.

Conclusion

The metabolic fate of m-tyrosine esters is primarily driven by enzymatic hydrolysis to liberate free m-tyrosine. This initial step is critical as it releases the biologically active, and potentially toxic, parent molecule. While specific pharmacokinetic data for m-tyrosine esters are scarce, the known metabolic pathways of ester prodrugs and m-tyrosine provide a strong basis for predicting their ADME properties. The primary concerns following administration of m-tyrosine esters are related to the toxic effects of m-tyrosine, particularly its misincorporation into proteins. Further research is warranted to obtain precise quantitative data on the pharmacokinetics of various m-tyrosine esters and to fully elucidate the substrate specificity of human carboxylesterases for these compounds. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct these crucial investigations.

References

Methodological & Application

Application Notes: Synthesis of Peptides Incorporating D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modified building blocks allow for the synthesis of peptidomimetics with enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved receptor affinity and selectivity, and novel biological activities.[1][2][3] m-Tyrosine, a structural isomer of the canonical L-tyrosine, is a particularly interesting ncAA. The alteration of the hydroxyl group's position from para to meta on the phenyl ring can induce significant changes in a peptide's three-dimensional structure, hydrogen bonding capabilities, and overall polarity. This can lead to modified interactions with biological targets and unique pharmacological profiles.[4][5]

D,L-m-Tyrosine Methyl Ester Hydrochloride is a racemic mixture of the D and L enantiomers of m-tyrosine, with the carboxylic acid functionality protected as a methyl ester and supplied as a stable hydrochloride salt. This derivative is a versatile starting material primarily for solution-phase peptide synthesis or for the initial esterification of a resin in solid-phase synthesis. The use of a racemic mixture can be advantageous for generating peptide libraries for screening purposes, where diverse stereochemistry can uncover novel activities.

These application notes provide detailed protocols for the incorporation of m-tyrosine into peptide chains, catering to researchers, scientists, and drug development professionals.

Data Presentation: Peptide Synthesis Parameters

The efficiency of incorporating non-canonical amino acids like m-tyrosine is sequence-dependent and relies heavily on the chosen synthesis conditions. The following table summarizes typical parameters and expected outcomes for the incorporation of a modified tyrosine derivative during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

ParameterTypical Value/RangeNotes
Coupling Time 30 - 120 minutesLonger coupling times or double coupling may be necessary, especially if the adjacent residue is sterically hindered.[1]
Coupling Reagents HATU, HBTU, HCTU, PyBOP, DIC/OxymaAminium/uronium-based reagents are highly effective. The use of additives like Oxyma Pure can significantly suppress racemization.[1][6]
Coupling Efficiency >95%Can be monitored qualitatively using tests like the Kaiser test. Efficiency is sequence-dependent.[1]
Cleavage from Resin 1 - 4 hoursDependent on the specific resin linker and the complexity of the peptide. Standard cleavage cocktails (e.g., TFA/TIS/H₂O) are typically used.[1]
Crude Peptide Purity 50 - 90%Highly sequence-dependent. Purification via chromatography is almost always required.[1]
Final Purity (Post-HPLC) >95-99%Achievable with standard reversed-phase HPLC (RP-HPLC) purification protocols.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D,L-m-Tyrosine

This protocol describes the standard manual incorporation of an Fmoc-protected m-tyrosine derivative into a peptide sequence using Fmoc/tBu chemistry.

Note: For standard Fmoc-SPPS, the required building block is Fmoc-D,L-m-Tyr(PG)-OH , where the carboxylic acid is free to be activated and the phenolic hydroxyl is protected (e.g., with a tert-Butyl group, tBu). The user-specified this compound is not directly suitable for this procedure but is ideal for solution-phase synthesis (see Protocol 2).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D,L-m-Tyr(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling & Initial Fmoc Deprotection:

    • Swell the resin in DMF within a reaction vessel for 30-60 minutes.

    • Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling (Incorporation of Fmoc-D,L-m-Tyr(tBu)-OH):

    • In a separate tube, dissolve Fmoc-D,L-m-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 60-120 minutes at room temperature.

    • Monitor the reaction completion using a qualitative method (e.g., Kaiser test). If the test is positive (free amines present), repeat the coupling step.[1][6]

    • After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat the deprotection (Step 1) and coupling (Step 2) cycles for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform one last Fmoc deprotection as described in Step 1.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.[1]

    • Filter the mixture to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.[1]

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC with a C18 column.

    • Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., ESI-MS).[1]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol directly utilizes this compound to synthesize a dipeptide in solution. As an example, we describe the coupling with N-Boc-L-Alanine.

Materials:

  • N-Boc-L-Alanine

  • This compound

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM) or Chloroform (CHCl₃), Ethyl Acetate

  • Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, saturated NaCl (brine)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq.) in DCM or CHCl₃.

    • Add TEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.

    • In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in DCM or CHCl₃ and stir at 0°C.[7]

  • Coupling Reaction:

    • Add the neutralized D,L-m-Tyrosine Methyl Ester solution to the activated N-Boc-L-Alanine solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight (18-20 hours).[7]

  • Workup:

    • Dilute the reaction mixture with the organic solvent (DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Characterize the final product (N-Boc-L-Ala-D,L-m-Tyr-OMe) by NMR and mass spectrometry.

Visualizations

spss_workflow start_end start_end process process decision decision product product start Fmoc-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash deprotect->wash1 couple_mTyr Couple Fmoc-m-Tyr(tBu)-OH wash1->couple_mTyr wash2 DMF Wash couple_mTyr->wash2 last_aa Last AA? wash2->last_aa last_aa->deprotect No cleave Cleavage & Deprotection (TFA Cocktail) last_aa->cleave Yes crude Crude Peptide cleave->crude purify RP-HPLC Purification crude->purify final Pure Peptide purify->final solution_phase_workflow cluster_reactants Reactants reactant reactant process process product product N_prot_AA N-Protected AA (e.g., Boc-Ala-OH) activate Carboxyl Activation (EDC/HOBt or DCC) N_prot_AA->activate mTyr_ester D,L-m-Tyr-OMe·HCl neutralize Neutralization (Base: TEA/DIPEA) mTyr_ester->neutralize couple Coupling Reaction neutralize->couple activate->couple workup Aqueous Workup & Purification couple->workup final_product Protected Dipeptide (Boc-Ala-m-Tyr-OMe) workup->final_product m_tyrosine_rationale cluster_para Canonical Tyrosine cluster_meta m-Tyrosine Incorporation start start intermediate intermediate outcome outcome pTyr para-OH Group pConf Standard Peptide Conformation pTyr->pConf pBio Native Biological Activity pConf->pBio mTyr meta-OH Group mConf Altered 3D Structure & H-Bonding Potential mTyr->mConf mBio Modified Properties: • Enhanced Stability • Altered Receptor Affinity • Novel Activity mConf->mBio

References

Application Notes and Protocols for the Ester Hydrolysis of D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-m-Tyrosine, a non-proteinogenic amino acid, and its derivatives are of significant interest in various fields of research, including toxicology and drug development. The methyl ester hydrochloride form is a common starting material that often requires hydrolysis to the free amino acid for subsequent applications. This document provides a detailed protocol for the saponification (base-catalyzed hydrolysis) of D,L-m-Tyrosine Methyl Ester Hydrochloride, along with methods for monitoring the reaction and potential biological applications of the resulting m-Tyrosine.

m-Tyrosine is known to be a byproduct of oxidative stress, formed from the oxidation of phenylalanine.[1][2] Its presence and metabolism are of interest as it can be misincorporated into proteins in place of phenylalanine, potentially leading to cytotoxic effects.[1][2] Understanding its properties and having reliable methods for its synthesis and handling are crucial for researchers studying its biological roles.

Experimental Protocols

This section details the base-catalyzed hydrolysis (saponification) of this compound. Base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis for amino acid esters as it is typically faster and less prone to side reactions.[3] The use of lithium hydroxide is often recommended to minimize the risk of racemization.[4]

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Saponification using Lithium Hydroxide in a Methanol/Water System

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio). The concentration should be in the range of 0.1-0.5 M.

  • Addition of Base: To the stirred solution, add a solution of lithium hydroxide (1.1 - 1.5 eq) in water at room temperature.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of dichloromethane and methanol. The disappearance of the starting material (ester) and the appearance of the product (carboxylic acid) indicates the reaction's progress.

  • Reaction Quenching and Neutralization: Once the reaction is complete (typically 2-6 hours at room temperature), carefully add 1M HCl to neutralize the excess base and acidify the mixture to a pH of approximately 5-6.[6] This will protonate the carboxylate to form the free amino acid.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting aqueous solution can be used directly, or the product can be isolated. For isolation, extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove any unreacted starting material or organic impurities.

    • The aqueous solution containing the product can then be lyophilized to obtain the solid D,L-m-Tyrosine. If the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried.[6]

  • Analysis: Confirm the identity and purity of the product using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Saponification using Sodium Hydroxide in a THF/Water System

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.[5]

  • Addition of Base: Add a 1M aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (40-50°C) to increase the reaction rate.[5]

  • Monitoring and Work-up: Follow the same procedures for monitoring, quenching, neutralization, work-up, and analysis as described in Protocol 1.

Data Presentation

The following table summarizes typical, though hypothetical, quantitative data for the hydrolysis of an amino acid methyl ester under different conditions to provide a baseline for comparison. Actual results for this compound may vary and should be determined empirically.

Condition Base (eq.) Solvent System Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC, %)
1LiOH (1.2)MeOH/H₂O (2:1)25492>98
2NaOH (1.5)MeOH/H₂O (2:1)252.595>98
3NaOH (1.5)THF/H₂O (3:1)501.596>97
4K₂CO₃ (2.0)MeOH/H₂O (1:1)25885>95

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_analysis Analysis dissolve Dissolve D,L-m-Tyrosine Methyl Ester HCl add_base Add Base (e.g., LiOH) dissolve->add_base react Stir at RT (2-6 h) add_base->react monitor Monitor by TLC/HPLC react->monitor acidify Acidify with 1M HCl to pH 5-6 monitor->acidify Reaction Complete remove_solvent Remove Organic Solvent acidify->remove_solvent extract Isolate/Extract Product remove_solvent->extract analyze Analyze Purity and Identity (HPLC, MS, NMR) extract->analyze

Caption: Workflow for the hydrolysis of this compound.

Signaling Pathway Interference Diagram

m-Tyrosine is not part of a conventional signaling pathway but rather interferes with normal cellular processes by mimicking Phenylalanine.

G cluster_protein_synthesis Protein Synthesis Pathway cluster_neurotransmitter Neurotransmitter Synthesis Phe Phenylalanine (Phe) Phe_tRNA Phe-tRNA Synthetase Phe->Phe_tRNA mTyr m-Tyrosine (m-Tyr) mTyr->Phe_tRNA Competes with Phe mTyr_effect m-Tyrosine does not serve as a precursor for neurotransmitter synthesis charged_tRNA_Phe Phe-tRNA Phe_tRNA->charged_tRNA_Phe Charges tRNA charged_tRNA_mTyr m-Tyr-tRNA (Mischarged) Phe_tRNA->charged_tRNA_mTyr Mischarges tRNA ribosome Ribosome charged_tRNA_Phe->ribosome charged_tRNA_mTyr->ribosome protein Functional Protein ribosome->protein mis_protein Non-functional/ Misfolded Protein ribosome->mis_protein pTyr p-Tyrosine DOPA L-DOPA pTyr->DOPA Dopamine Dopamine DOPA->Dopamine

Caption: Interference of m-Tyrosine with Phenylalanine in protein synthesis.

References

Application Notes: D,L-m-Tyrosine Methyl Ester Hydrochloride as a Pharmaceutical Intermediate in the Development of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D,L-m-Tyrosine Methyl Ester Hydrochloride is a versatile pharmaceutical intermediate with applications in the synthesis of various bioactive molecules. Its structural similarity to the endogenous amino acid tyrosine allows for its use as a building block in creating compounds that can potentially leverage biological transport mechanisms. This document provides detailed application notes and protocols for the use of its L-isomer, L-Tyrosine Methyl Ester Hydrochloride, in the synthesis of a targeted anticancer agent, specifically a Tyrosine-Chlorambucil conjugate. This conjugate is designed to enhance the uptake of the chemotherapeutic drug chlorambucil in cancer cells that overexpress amino acid transporters.

Application in Targeted Cancer Therapy

L-Tyrosine Methyl Ester Hydrochloride serves as a key starting material in the synthesis of Tyrosine-Chlorambucil conjugates. These conjugates are designed as prodrugs to target cancer cells that exhibit increased metabolic activity and overexpress amino acid transporters, such as the L-Type Amino Acid Transporter 1 (LAT1).[1][2][3] The tyrosine moiety of the conjugate acts as a targeting ligand for LAT1, facilitating the entry of the cytotoxic agent, chlorambucil, into the cancer cells. This targeted delivery approach aims to increase the therapeutic efficacy of chlorambucil while potentially reducing its systemic toxicity.[1][4]

The general synthetic strategy involves the coupling of L-tyrosine methyl ester hydrochloride with chlorambucil, often through a spacer, followed by modifications to yield the final active compound. The resulting conjugates have demonstrated enhanced cytotoxic activity against breast cancer cell lines compared to chlorambucil alone.[4][5][6][7]

Data Presentation

Synthesis and Activity of Tyrosine-Chlorambucil Conjugates
CompoundStarting MaterialKey Synthesis StepsYield (%)Purity (%)Target Cell LineIC50 (µM)Reference
L-Tyrosine-Chlorambucil Conjugate (ester linkage)L-Tyrosine Methyl Ester Hydrochloride1. N-protection (Boc) 2. Esterification with Chlorambucil 3. DeprotectionNot specified>95% (HPLC)MCF-7> Chlorambucil[4]
L-Tyrosine-Chlorambucil Conjugate (amide linkage)L-Tyrosine Methyl Ester Hydrochloride1. N-protection (Boc) 2. Amidation with Chlorambucil 3. DeprotectionNot specified>95% (HPLC)MCF-7> Chlorambucil[4]
L-Tyrosinol-Chlorambucil ConjugatesL-Tyrosine1. Esterification & Reduction 2. Coupling with Chlorambucil-spacerGood yieldsNot specifiedMCF-7, MDA-MB-23119.39 - 67.90[4]

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This protocol describes the esterification of L-tyrosine to its methyl ester hydrochloride derivative.

Materials:

  • L-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Magnetic stirrer

  • Three-neck flask

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 50mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine (1.81g, 10 mmol) in 20mL of anhydrous methanol.

  • Cool the suspension to -10°C in an ice-salt bath.

  • Slowly add thionyl chloride (1.78g, 15 mmol) dropwise to the stirred suspension. Maintain the temperature below room temperature during the addition.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the methanol and excess thionyl chloride by rotary evaporation.

  • The resulting white solid is L-tyrosine methyl ester hydrochloride. Dry the product under vacuum.

Expected Yield and Purity:

  • Yield: 95.5% (2.21g)[8]

  • Purity (HPLC): 98.6%[8]

Protocol 2: Synthesis of a Tyrosine-Chlorambucil Conjugate (General Procedure)

This protocol outlines a general method for the coupling of L-tyrosine methyl ester hydrochloride with chlorambucil, which can be adapted based on specific spacer requirements.

Materials:

  • L-Tyrosine methyl ester hydrochloride

  • Chlorambucil

  • Coupling agents (e.g., DCC, HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Chlorambucil: In a round-bottom flask, dissolve chlorambucil in anhydrous DCM. Add a coupling agent such as DCC and HOBt, and stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve L-tyrosine methyl ester hydrochloride in anhydrous DCM and add a base such as TEA or DIPEA to neutralize the hydrochloride. Add this solution to the activated chlorambucil mixture.

  • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tyrosine-chlorambucil conjugate.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Tyrosine-Chlorambucil Conjugate start L-Tyrosine Methyl Ester Hydrochloride coupling Coupling Reaction (e.g., DCC, HOBt) start->coupling chlorambucil Chlorambucil chlorambucil->coupling purification Purification (Column Chromatography) coupling->purification product Tyrosine-Chlorambucil Conjugate purification->product signaling_pathway cluster_cell Cancer Cell lat1 LAT1 Transporter conjugate_int Tyrosine-Chlorambucil Conjugate (intracellular) lat1->conjugate_int conjugate_ext Tyrosine-Chlorambucil Conjugate (extracellular) conjugate_ext->lat1 Targeted Uptake chlorambucil Chlorambucil conjugate_int->chlorambucil Intracellular Release dna DNA chlorambucil->dna Enters Nucleus alkylation DNA Alkylation & Cross-linking dna->alkylation apoptosis Apoptosis alkylation->apoptosis Induces

References

Application Notes and Protocols for D,L-m-Tyrosine Methyl Ester Hydrochloride in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-m-Tyrosine methyl ester hydrochloride is a derivative of the amino acid tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine. Its application in neurochemical research is primarily centered on its ability to modulate catecholaminergic systems, making it a valuable tool for studying a range of neurological processes and disorders. These notes provide an overview of its applications, detailed experimental protocols, and relevant data for researchers in neuroscience and drug development.

This compound serves as a prodrug that, after administration, is hydrolyzed to m-tyrosine, which can then be metabolized within catecholaminergic neurons. This modulation of neurotransmitter pathways allows for the investigation of dopamine and norepinephrine's roles in motor control, mood, and cognitive functions. Furthermore, the unnatural isomer, m-tyrosine, is a recognized biomarker for oxidative stress, offering a potential avenue for studying cellular damage in various neurological conditions.[1][2]

Key Applications in Neurochemical Research

  • Modulation of Dopaminergic Systems: Used to investigate the effects of increased dopamine availability in various brain regions.

  • Investigation of Oxidative Stress: The formation of m-tyrosine is an indicator of hydroxyl radical-induced oxidative damage to phenylalanine.[1]

  • Preclinical Models of Neurological Disorders: Potential use in models where dopaminergic systems are implicated, such as Parkinson's disease.

  • Cognitive and Behavioral Studies: To explore the role of catecholamines in learning, memory, and attention.

Data Presentation

Table 1: Effects of Tyrosine Methyl Ester on Neurotransmitter Levels
CompoundAnimal ModelBrain Region(s)DosageTime PointChange in DopamineChange in NorepinephrineReference
Tyrosine Methyl EsterRatBrain, Stomach, DuodenumNot Specified1 hourSignificantly IncreasedNo Alteration[3]
Tyrosine Methyl Ester (with Haloperidol)RatCorpus Striatum, Hypothalamus25, 100, or 400 mg/kgNot SpecifiedAdditional Elevations in DOPACNot Reported[4]

Note: Data is based on studies using tyrosine methyl ester. Specific quantitative data for the D,L-m-isomer is limited.

Table 2: Suggested Dose Ranges for In Vivo Studies (Rodent Models)
Administration RouteDosage RangeVehicleNotes
Intraperitoneal (i.p.)50 - 200 mg/kgSterile 0.9% SalineTitrate dose based on desired neurochemical and behavioral outcomes.
Subcutaneous (s.c.)50 - 200 mg/kgSterile 0.9% SalineMay provide a slower release profile compared to i.p. injection.

Note: These are suggested starting ranges adapted from studies with related tyrosine compounds and should be optimized for specific experimental goals.

Experimental Protocols

Protocol 1: In Vivo Administration and Behavioral Assessment (Open-Field Locomotor Activity)

This protocol is adapted from methodologies used for related tyrosine compounds to assess the effect of this compound on spontaneous motor activity, which is heavily modulated by the nigrostriatal dopamine pathway.

Materials:

  • This compound

  • Sterile 0.9% Saline

  • Rodent model (e.g., male Wistar rats, 250-300g)

  • Open-field arena equipped with an automated tracking system

  • Standard laboratory equipment for injections (syringes, needles)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment. Handle animals daily for 3-5 days to reduce handling stress.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 25 mg/mL for a 100 mg/kg dose in a rat weighing 250g, administered at 1 mL/kg). Prepare fresh on the day of the experiment.

  • Experimental Groups:

    • Control Group: Administer an equivalent volume of sterile 0.9% saline.

    • Treatment Group(s): Administer the desired dose(s) of this compound (e.g., 50, 100, 200 mg/kg).

  • Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection.

  • Behavioral Testing:

    • Place the animals in the open-field arena 60 minutes post-injection.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a 30-minute session using an automated tracking system.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the control group.

Protocol 2: Neurochemical Analysis of Brain Tissue via HPLC-EC

This protocol outlines the procedure for measuring dopamine and its metabolites in brain tissue following the administration of this compound.

Materials:

  • Brain tissue from experimental animals (from Protocol 1 or a separate cohort)

  • 0.1 M Perchloric acid

  • Internal standard (e.g., isoproterenol)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (EC)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium 1-octanesulfonate, pH adjusted)

  • Tissue homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Tissue Collection: At a predetermined time point following administration (e.g., 90 minutes, corresponding to the end of the behavioral test), euthanize the animals via a humane method (e.g., decapitation).

  • Dissection: Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface.

  • Homogenization:

    • Weigh the tissue sample.

    • Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing the internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to precipitate proteins.

  • Sample Preparation:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant into the HPLC system.

    • Separate the compounds on the C18 column using the prepared mobile phase.

    • Detect dopamine and its metabolites (DOPAC and HVA) using the electrochemical detector set at an appropriate potential.

  • Data Analysis:

    • Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of a standard curve.

    • Normalize the data to the weight of the tissue sample (e.g., ng/mg tissue).

    • Use appropriate statistical methods to compare neurotransmitter levels between treatment and control groups.

Visualizations

Signaling Pathway: Catecholamine Synthesis

Catecholamine_Synthesis cluster_precursor Precursor cluster_synthesis_pathway Synthesis Pathway cluster_compound Exogenous Compound cluster_enzymes Enzymes L_Phenylalanine L-Phenylalanine L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine PAH L_DOPA L-DOPA L_Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH DL_m_Tyrosine_ME_HCl D,L-m-Tyrosine Methyl Ester HCl m_Tyrosine m-Tyrosine DL_m_Tyrosine_ME_HCl->m_Tyrosine Hydrolysis m_Tyrosine->L_DOPA Potential Metabolic Conversion PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase (Rate-Limiting) AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β-Hydroxylase

Caption: Catecholamine synthesis pathway and the role of D,L-m-Tyrosine Methyl Ester HCl.

Experimental Workflow: In Vivo Study

Experimental_Workflow start Start: Animal Acclimatization drug_prep Drug Preparation: D,L-m-Tyrosine Methyl Ester HCl in Saline start->drug_prep grouping Random Assignment to Groups (Control vs. Treatment) drug_prep->grouping admin Intraperitoneal (i.p.) Administration grouping->admin behavior Behavioral Assessment (60 min post-injection) Open-Field Locomotor Activity admin->behavior euthanasia Euthanasia & Tissue Collection (90 min post-injection) behavior->euthanasia hplc Neurochemical Analysis (HPLC-EC for Dopamine & Metabolites) euthanasia->hplc analysis Data Analysis & Interpretation hplc->analysis

Caption: Workflow for in vivo studies of this compound.

Logical Relationship: Oxidative Stress and m-Tyrosine Formation

Oxidative_Stress_Pathway oxidative_stress Increased Oxidative Stress hydroxyl_radical Hydroxyl Radical (•OH) Production oxidative_stress->hydroxyl_radical phenylalanine L-Phenylalanine hydroxyl_radical->phenylalanine m_tyrosine m-Tyrosine (Biomarker) phenylalanine->m_tyrosine Oxidation protein_incorp Misincorporation into Proteins m_tyrosine->protein_incorp cytotoxicity Potential Cytotoxicity protein_incorp->cytotoxicity

Caption: Formation of m-Tyrosine as a biomarker of oxidative stress.

References

Application Note: HPLC Analysis for Purity Determination of D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of D,L-m-Tyrosine Methyl Ester Hydrochloride. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for quality control and research applications. The protocol provides comprehensive details on instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a derivative of the amino acid tyrosine and serves as a valuable building block in medicinal chemistry and pharmaceutical development. Ensuring the purity of such intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs) and for the reliability of research outcomes. This document provides a detailed protocol for determining the chemical purity of this compound using RP-HPLC with UV detection.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. A C18 column is used as the stationary phase, which retains the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is then used to elute the analyte. The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV spectrophotometer, which measures the absorbance of the analyte's aromatic ring. The purity is determined by comparing the area of the main peak to the total area of all observed peaks.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (CAS: 34260-70-3)[1][2]

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Phosphoric acid (Analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of ultrapure water to prepare a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase (pre-mixed at the initial gradient composition).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Chromatographic Conditions

The recommended HPLC operating conditions are summarized in the table below.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A10 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄
Mobile Phase BAcetonitrile
Gradient Elution0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-35 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm
Injection Volume10 µL
Run Time35 minutes

Experimental Workflow

The general workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Aqueous Buffer & Acetonitrile) setup_hplc 4. Set Up HPLC System & Equilibrate Column prep_mobile->setup_hplc prep_standard 2. Prepare Standard Solution (0.5 mg/mL) inject_std 5. Inject Standard (System Suitability) prep_standard->inject_std prep_sample 3. Prepare Sample Solution (0.5 mg/mL) inject_sample 6. Inject Sample prep_sample->inject_sample setup_hplc->inject_std inject_std->inject_sample acquire_data 7. Acquire Chromatogram inject_sample->acquire_data integrate_peaks 8. Integrate Peaks acquire_data->integrate_peaks calculate_purity 9. Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and System Suitability

Purity Calculation

The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the performance and reliability of the HPLC system, system suitability tests should be performed before sample analysis by injecting the standard solution multiple times (n=5). The acceptance criteria are listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates> 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time≤ 1.0%

Small variations in retention time are normal but should be monitored. Factors such as mobile phase composition, column temperature, and flow rate can influence retention times[3].

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method is straightforward, utilizes common laboratory reagents and instrumentation, and provides accurate and reproducible results. This protocol is well-suited for routine quality control in both research and industrial settings.

References

Application Note: 1H NMR Spectroscopic Characterization of D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of D,L-m-Tyrosine Methyl Ester Hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is an amino acid derivative used in various fields of chemical and pharmaceutical research. Accurate structural confirmation is critical for ensuring compound identity and purity. ¹H NMR spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment, connectivity, and quantity of protons within a molecule. This application note outlines the sample preparation, data acquisition, and processing parameters for the ¹H NMR analysis of this compound.

Chemical Structure and Proton Assignments

The structure of m-Tyrosine Methyl Ester Hydrochloride contains several distinct proton environments, which are expected to produce a characteristic ¹H NMR spectrum. The key proton groups are labeled in the diagram below for clear assignment.

Figure 1. Chemical Structure of m-Tyrosine Methyl Ester Hydrochloride with Proton Labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected quantitative ¹H NMR data for this compound. The chemical shifts are predicted based on known values for similar amino acid esters and aromatic compounds.[1][2][3] The spectrum is typically recorded in a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it aids solubility and allows for the observation of exchangeable protons (NH₃⁺ and OH).[1][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
Phenolic (OH)~9.5 - 10.0Broad Singlet (br s)1HPosition and broadness are concentration and temperature dependent.
Ammonium (NH₃⁺)~8.5 - 8.9Broad Singlet (br s)3HPosition and broadness are concentration and temperature dependent.
Aromatic (H-2, H-4, H-5, H-6)~6.8 - 7.3Multiplet (m)4HA complex pattern is expected due to meta-substitution, differing from the simple two-doublet pattern of the para-isomer.
Alpha (Hα)~4.1 - 4.3Triplet (t) or Doublet of Doublets (dd)1HCoupled to the two diastereotopic β-protons.
Methyl Ester (OCH₃)~3.7Singlet (s)3HA sharp singlet characteristic of the methyl ester group.[5]
Beta (Hβ)~3.0 - 3.2Multiplet (m)2HThese are diastereotopic protons, coupled to Hα, and may appear as a complex multiplet.

Solvent: DMSO-d₆. Reference: TMS (0 ppm) or residual DMSO (2.50 ppm).

Experimental Protocols

A standardized procedure is crucial for obtaining high-quality, reproducible NMR data. The following protocols detail the necessary steps from sample preparation to data acquisition and processing.

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a sample for ¹H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tube

  • Vortex mixer or sonicator

  • Pasteur pipette with glass wool plug

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][8]

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. The solution should be clear and transparent.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small glass wool plug in a Pasteur pipette directly into the NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

This protocol provides a general procedure for acquiring a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Procedure:

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it into the spectrometer's autosampler or manually lower it into the magnet.[9]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.[9]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.[9]

  • Acquisition: Set the experimental parameters as outlined in the table below and begin data acquisition.

Parameter Recommended Value
Experiment1D Proton
Pulse SequenceStandard single-pulse (e.g., zg30)
SolventDMSO-d₆
Temperature25 °C (298 K)
Spectral Width-2 to 12 ppm
Number of Scans16-64 (adjust to achieve adequate signal-to-noise)[10]
Relaxation Delay (d1)2-5 seconds[10]
Pulse Angle30-90°
Receiver GainOptimize automatically
Protocol 3: Data Processing and Analysis

Procedure:

  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. Set the integration of a well-resolved peak from a known number of protons (e.g., the methyl ester singlet) to 3.0.

  • Peak Picking: Identify and label the chemical shifts of all peaks. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

Experimental Workflow Visualization

The overall process for NMR characterization can be summarized in the following workflow.

cluster_prep cluster_acq cluster_proc cluster_analysis prep Protocol 1: Sample Preparation acq Protocol 2: NMR Data Acquisition prep->acq Insert Sample weigh Weigh Compound proc Protocol 3: Data Processing acq->proc Generate FID lock Lock & Shim analysis Structural Analysis & Verification proc->analysis Generate Spectrum ft Fourier Transform assign Assign Peaks dissolve Dissolve in DMSO-d6 filter Filter into NMR Tube tune Tune & Match acquire Acquire Data phase Phase & Baseline ref Reference & Integrate confirm Confirm Structure

Figure 2. Workflow for ¹H NMR Characterization of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound using ¹H NMR spectroscopy. Adherence to these guidelines for sample preparation, data acquisition, and processing will ensure the generation of high-quality spectral data, enabling confident structural verification and purity assessment essential for research and drug development applications.

References

Application Notes and Protocols for Incorporating m-Tyrosine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid meta-tyrosine (m-tyrosine) into synthetic peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines the key methodologies, experimental protocols, potential challenges, and analytical techniques for the synthesis and characterization of m-tyrosine-containing peptides. Furthermore, it explores the relevance of these modified peptides in modulating cellular signaling pathways.

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery and chemical biology. Meta-tyrosine, an isomer of the canonical amino acid L-tyrosine, offers unique structural and electronic properties that can impart novel biological activities, enhanced metabolic stability, and altered receptor binding affinities to peptides. These characteristics make m-tyrosine an attractive building block for the development of new therapeutic peptides and molecular probes to investigate biological systems.

The primary and most effective method for incorporating m-tyrosine into a defined peptide sequence is through solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[1][2] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, ensuring high purity and yield of the final product.[3]

Data Presentation: Synthesis Parameters and Expected Outcomes

The successful incorporation of m-tyrosine relies on optimized SPPS protocols. The following table summarizes key quantitative data and expected outcomes based on standard Fmoc-SPPS methodologies for modified amino acids. While specific efficiencies can be sequence-dependent, these values provide a reliable benchmark for synthesis planning.

ParameterTypical Value/RangeNotes
Resin Loading 0.1 - 1.0 mmol/gThe choice of resin and its loading capacity will influence the scale of the synthesis.
Fmoc-m-Tyrosine(tBu)-OH Equivalents 2 - 5 equivalents (relative to resin loading)An excess of the amino acid is used to drive the coupling reaction to completion.
Coupling Reagent Equivalents 1.9 - 4.9 equivalents (relative to resin loading)For example, HBTU/HOBt or HATU are commonly used.
Base (e.g., DIPEA) Equivalents 4 - 10 equivalents (relative to resin loading)Used to activate the carboxyl group of the incoming amino acid.
Coupling Time 30 - 120 minutesCan be monitored using a qualitative ninhydrin test. Double coupling may be employed for difficult sequences.
Deprotection Solution 20% Piperidine in DMFStandard reagent for the removal of the Fmoc protecting group.
Deprotection Time 2 x 10 minutesTwo short treatments are generally sufficient for complete Fmoc removal.
Single Coupling Efficiency >98%High coupling efficiencies are crucial for the synthesis of long peptides.[4]
Overall Yield (for a 10-mer peptide) 30 - 60% (after purification)The final yield is dependent on the sequence, coupling efficiencies, and purification losses.
Crude Peptide Purity (by RP-HPLC) 70 - 90%Varies depending on the sequence and success of the synthesis.
Final Peptide Purity (after RP-HPLC) >95% or >98%Achievable with standard purification protocols.[3]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin or other suitable resin for SPPS.

  • Fmoc-protected amino acids: Including Fmoc-m-Tyrosine(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Coupling reagents: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt).

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[5]

  • Precipitation and washing solvent: Cold diethyl ether.

Protocol for Manual Solid-Phase Peptide Synthesis

This protocol describes the manual incorporation of Fmoc-m-Tyrosine(tBu)-OH into a peptide sequence using standard Fmoc/tBu chemistry.

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent like HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Perform a qualitative ninhydrin test to monitor the reaction's completion. A negative test indicates a complete reaction.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-m-Tyrosine(tBu)-OH:

    • Follow the same procedure as in step 3, using Fmoc-m-Tyrosine(tBu)-OH as the amino acid to be coupled. Due to potential steric hindrance, a slightly longer coupling time (e.g., up to 2 hours) or a double coupling may be beneficial, though often not necessary.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate at room temperature for 2-3 hours.[5]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with the initial mobile phase).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC.

    • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Structural Analysis: For detailed structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed to verify the presence and position of the m-tyrosine residue.

Potential Challenges and Troubleshooting

While the incorporation of m-tyrosine is generally efficient, several challenges common to SPPS should be considered:

  • Incomplete Coupling: The bulky nature of the protected m-tyrosine side chain may slightly hinder the coupling reaction. If a ninhydrin test indicates an incomplete reaction, a second coupling with fresh reagents is recommended.

  • Racemization: Although less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur under strongly basic conditions. Using coupling reagents with additives like HOBt can minimize this risk.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, repeated exposure to piperidine can lead to the formation of a succinimide derivative. Adding an acidic additive like HOBt to the deprotection solution can mitigate this side reaction.[1]

  • Oxidation: Sensitive residues like methionine or tryptophan can be oxidized during the final acidic cleavage step. The inclusion of scavengers like TIS in the cleavage cocktail is essential to prevent this.[5]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and analysis of an m-tyrosine-containing peptide is depicted below.

G cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling (Standard AA) deprotection1->coupling1 repeat Repeat Deprotection & Coupling Cycles coupling1->repeat Chain Elongation mtyr_coupling Fmoc-m-Tyrosine Coupling repeat->mtyr_coupling At m-Tyr position deprotection2 Final Fmoc Deprotection repeat->deprotection2 End of Sequence mtyr_coupling->repeat cleavage Cleavage & Side-Chain Deprotection deprotection2->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification Purification (RP-HPLC) crude_peptide->purification analysis Analysis (MS, HPLC, NMR) purification->analysis lyophilization Lyophilization analysis->lyophilization pure_peptide Pure Peptide Product lyophilization->pure_peptide

Workflow for m-tyrosine peptide synthesis.
Signaling Pathway Modulation

Peptides containing m-tyrosine can be designed to interact with and modulate various signaling pathways, particularly those regulated by tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, initiating cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[6][7]

The incorporation of m-tyrosine into a peptide ligand could potentially alter its binding to an RTK, leading to either agonistic or antagonistic effects on the downstream signaling cascade. For instance, an m-tyrosine-containing peptide might inhibit the phosphorylation of key signaling molecules like ERK1/2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P (recruits) SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P (translocates & activates) Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds & Activates mTyr_Peptide m-Tyrosine Peptide (Antagonist) mTyr_Peptide->RTK Binds & Inhibits

Hypothetical modulation of the MAPK pathway.

This diagram illustrates a potential mechanism where an m-tyrosine-containing peptide acts as an antagonist to an RTK, thereby inhibiting the downstream MAPK signaling cascade. This inhibitory action could be valuable in therapeutic contexts where this pathway is aberrantly activated, such as in certain cancers. The specific effects of any given m-tyrosine peptide would need to be determined empirically through biological assays.

References

Application Notes and Protocols: D,L-m-Tyrosine Methyl Ester Hydrochloride as a Precursor for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids (UAAs) into proteins and peptides is a powerful technique in chemical biology, protein engineering, and drug development.[1][2] These custom-designed amino acids expand the functional repertoire of proteins beyond the canonical 20, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[1] D,L-m-Tyrosine Methyl Ester Hydrochloride is a versatile precursor for the synthesis of a variety of UAAs, particularly those based on the meta-hydroxyphenylalanine scaffold. Its methyl ester group protects the carboxylic acid, facilitating selective modifications at the amino group or the aromatic ring. This document provides detailed protocols and applications for using this compound to create novel UAAs for research and therapeutic development.

Applications in Research and Drug Development

UAAs derived from m-tyrosine have diverse applications:

  • Fluorescent Probes: By chemically modifying the tyrosine ring, novel fluorescent UAAs can be synthesized.[3] These probes can be incorporated into peptides or proteins to study protein structure, function, and interactions in real-time using fluorescence spectroscopy.[3][4] Unlike intrinsic fluorophores like tryptophan, these synthetic UAAs can offer tunable emission wavelengths, including into the near-infrared (NIR) range, and can be designed to be responsive to environmental stimuli such as pH or redox state.[3]

  • Probing Signaling Pathways: Tyrosine phosphorylation is a critical event in many cellular signaling cascades.[1][5] By incorporating an m-tyrosine analog that cannot be phosphorylated, researchers can block specific phosphorylation events. This allows for the dissection of complex signaling pathways and the identification of the functional role of individual tyrosine residues.[1]

  • Pharmaceutical Development: As a derivative of L-tyrosine, this compound serves as a precursor in synthesizing various pharmaceuticals.[6] Its structural similarity to neurotransmitters makes it a valuable building block for drugs targeting neurological disorders.[5][6] The ability to create peptides with modified backbones or side chains can lead to therapeutics with improved stability, bioavailability, and efficacy.

  • Investigating Protein Synthesis and Cytotoxicity: Studies have shown that free m-tyrosine can be misincorporated into cellular proteins during synthesis, potentially via the L-phenylalanine-tRNA synthetase.[7] This misincorporation can lead to cytotoxicity, a mechanism relevant to the biological effects of oxidized amino acids.[7] Using m-tyrosine derivatives allows researchers to explore the fidelity of protein synthesis and potential toxicological pathways.

Data Presentation

Physicochemical and Spectroscopic Properties

The following tables summarize key data for tyrosine and its derivatives, which are essential for experimental design and analysis.

Table 1: Physicochemical Properties of Tyrosine Derivatives

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
L-Tyrosine Methyl Ester Hydrochloride 3417-91-2 C₁₀H₁₄ClNO₃ 231.68 192 (dec.)
D,L-Tyrosine Methyl Ester Hydrochloride 68697-61-0 C₁₀H₁₄ClNO₃ 231.68 184-190[]
O-Allyl-L-tyrosine methyl ester hydrochloride Not Specified C₁₃H₁₈ClNO₃ 271.74 Not Specified[6]

| O-methyl-L-tyrosine | Not Specified | C₁₀H₁₃NO₃ | 195.22 | Not Specified[9] |

Table 2: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

Reactants Reagent Conditions Yield Purity (HPLC) Reference
L-Tyrosine, Methanol Thionyl Chloride (1.5 eq) Reflux 95.5% 98.6% [10]
L-Tyrosine, Methanol Thionyl Chloride (2.5 eq) Reflux 97.2% 99.3% [10]

| Various Amino Acids, Methanol | Trimethylchlorosilane (2.0 eq) | Room Temperature | Good to Excellent | Not Specified |[11] |

Table 3: Optical Properties of Synthesized Fluorescent m-Tyrosine Analogs

Compound ID* Substitution on Styrene Ring Absorption λmax (nm) Emission λmax (nm)
Mono-styryl
4a H ~300, 330 Not Specified
Bis-styryl
5a H 300-430 Blue region (~350-700)
5b NMe₂ 300-430 440 (pH 4), 520 (pH 9)
5d Pyridine 300-430, 620 Not Specified
5e SO₃Na 300-430 Blue region (~350-700)
5f OH 300-430, 520 Not Specified

*Compound IDs refer to those specified in the source literature.[3] Data represents a selection of synthesized analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of D,L-m-Tyrosine using thionyl chloride in methanol, a common and efficient method.[9][10]

Materials:

  • D,L-m-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend D,L-m-Tyrosine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.5-2.5 equivalents) dropwise to the stirred suspension. Maintain the temperature below room temperature during the addition.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol and excess thionyl chloride by rotary evaporation under reduced pressure.

  • The resulting white or off-white solid is the crude this compound.[10] It can be used directly or purified further by recrystallization.

Protocol 2: Synthesis of a Fluorescent UAA via Palladium-Catalyzed Heck Coupling

This protocol provides a general method for synthesizing fluorescent m-tyrosine derivatives based on established procedures for L-tyrosine.[3][4] It requires a di-iodinated m-tyrosine precursor.

Materials:

  • Protected Di-iodo-m-tyrosine derivative (e.g., Boc-protected methyl ester)

  • Styrene analog (1-2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the protected di-iodo-m-tyrosine derivative (1 eq.), the desired styrene analog (1-2 eq.), Pd(OAc)₂ (catalytic amount), and PPh₃ (catalytic amount).

  • Add anhydrous solvent and triethylamine (as a base).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the fluorescent UAA.

  • Perform deprotection steps as necessary to remove the Boc and methyl ester protecting groups to yield the final fluorescent amino acid.

Protocol 3: In Vitro Incorporation of m-Tyrosine into a Protein

This protocol outlines a cell-free protein synthesis approach to incorporate m-tyrosine into a target protein, based on methods described for studying its misincorporation.[7]

Materials:

  • Cell-free transcription/translation system (e.g., rabbit reticulocyte lysate)

  • Plasmid DNA encoding the protein of interest (e.g., Luciferase)

  • Amino acid mixture lacking L-tyrosine and L-phenylalanine

  • m-Tyrosine

  • Radiolabeled tracer, e.g., m-[¹⁴C]Tyrosine (for detection)

  • SDS-PAGE reagents

  • Autoradiography equipment

Procedure:

  • Set up the cell-free transcription/translation reaction according to the manufacturer's instructions.

  • Prepare the amino acid mix. For the experimental sample, use a complete mixture of the 18 other common amino acids, but omit L-tyrosine and L-phenylalanine.

  • Add m-Tyrosine (and a small amount of m-[¹⁴C]Tyrosine for tracing) to this experimental reaction mix. The rationale for omitting phenylalanine is that m-tyrosine may be incorporated via the L-phenylalanine-tRNA synthetase.[7]

  • As a positive control, set up a reaction with a complete mixture of all 20 standard amino acids, including a radiolabeled version of a standard amino acid (e.g., L-[³⁵S]Methionine).

  • Incubate the reactions at the recommended temperature (e.g., 30°C) for 1-2 hours to allow for protein synthesis.

  • Stop the reaction and analyze the products. Run the samples on an SDS-PAGE gel to separate the proteins by size.

  • Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled, newly synthesized proteins. A band at the correct molecular weight for the target protein indicates successful incorporation of the radiolabeled m-tyrosine.[7]

Visualizations

Diagrams of Workflows and Pathways

Synthesis_Workflow General Synthesis and Application Workflow Start D,L-m-Tyrosine Precursor D,L-m-Tyrosine Methyl Ester HCl Start->Precursor Esterification (Protocol 1) Modification Chemical Modification (e.g., Iodination, Coupling) Precursor->Modification UAA Functionalized Unnatural Amino Acid (UAA) Modification->UAA Heck Coupling (Protocol 2) Incorp Incorporation into Peptide/Protein UAA->Incorp SPPS or Cell-Free (Protocol 3) Application Downstream Applications (e.g., Imaging, Pathway Analysis) Incorp->Application

Caption: Workflow for synthesis and use of m-Tyrosine UAAs.

Signaling_Pathway Probing a Tyrosine Kinase Signaling Pathway cluster_protein Protein with UAA Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds UAA_Receptor RTK with m-Tyrosine Analog (Phosphorylation Blocked) Ligand->UAA_Receptor Binds P_Receptor Phosphorylated RTK (Active) Receptor->P_Receptor Dimerization & Autophosphorylation ATP ATP ATP->P_Receptor ATP->UAA_Receptor Downstream Downstream Signaling (e.g., Ras/MAPK) P_Receptor->Downstream Activates Response Cellular Response (e.g., Proliferation) Downstream->Response UAA_Receptor->Downstream Activation Inhibited

Caption: Use of m-Tyrosine analogs to block phosphorylation.

Caption: Palladium-catalyzed Heck coupling reaction scheme.

References

Application Note: Thionyl Chloride-Mediated Esterification of D,L-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the esterification of D,L-m-Tyrosine to its corresponding methyl ester hydrochloride using thionyl chloride (SOCl₂) in methanol. This method, a variation of the Fischer esterification, is a common and efficient procedure for the preparation of amino acid esters. Thionyl chloride serves as an in-situ source of hydrochloric acid, which catalyzes the reaction and also converts the water byproduct to SO₂ and HCl gas, driving the equilibrium towards the product. The resulting amino acid ester hydrochloride is often a stable, crystalline solid that can be easily isolated and purified. This procedure is widely applicable in peptide synthesis and as a building block for various pharmaceutical intermediates.

Experimental Protocol

This protocol is synthesized from established methods for the esterification of tyrosine and other amino acids.

Materials:

  • D,L-m-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (or Petroleum ether)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D,L-m-Tyrosine (1.0 eq) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.5-2.5 eq) dropwise to the stirred suspension. Caution: The addition of thionyl chloride to methanol is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride by rotary evaporation.

  • Isolation of Product: To the resulting residue, add diethyl ether or petroleum ether to precipitate the D,L-m-Tyrosine methyl ester hydrochloride as a solid.[3]

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified product under vacuum to obtain the final this compound.

Data Presentation

The following table summarizes typical quantitative data for the thionyl chloride-mediated esterification of tyrosine and related amino acids, as found in the literature.

Amino AcidAlcoholThionyl Chloride (eq)Reaction ConditionsYield (%)Purity (%)Reference
L-TyrosineMethanol1.5Reflux95.598.6 (HPLC)[1]
L-TyrosineMethanol2.5Reflux97.299.3 (HPLC)[1]
L-TyrosineEthanolNot specifiedReflux94.7-[3]
General Amino AcidMethanol0.5Reflux, 6-8 h--[2]
O-methyl-L-tyrosineMethanol1.8Reflux, 2 h--[4]

Visualizations

Experimental Workflow

Esterification_Workflow Workflow for Thionyl Chloride Esterification of D,L-m-Tyrosine cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Drying A Suspend D,L-m-Tyrosine in Methanol B Cool to 0-5 °C A->B Stirring C Slowly add Thionyl Chloride B->C D Reflux for 3-8 hours C->D Exothermic Reaction E Cool to Room Temperature D->E F Rotary Evaporation E->F Remove volatiles G Precipitate with Ether F->G H Vacuum Filtration G->H I Wash with Cold Ether H->I J Dry under Vacuum I->J K D,L-m-Tyrosine Methyl Ester Hydrochloride (Product) J->K

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism Simplified Reaction Mechanism D,L-m-Tyrosine D,L-m-Tyrosine (R-COOH) Intermediate_1 Chlorosulfite Ester (R-COOS(O)Cl) D,L-m-Tyrosine->Intermediate_1 + SOCl₂ Acyl_Chloride Acyl Chloride (R-COCl) Intermediate_1->Acyl_Chloride - SO₂ - Cl⁻ Ester_Product D,L-m-Tyrosine Methyl Ester (R-COOCH₃) Acyl_Chloride->Ester_Product + Methanol - HCl

Caption: Simplified mechanism of thionyl chloride-mediated esterification.

References

Application of m-Tyrosine Derivatives in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tyrosine, an isomer of the common amino acid L-tyrosine, and its derivatives are of significant interest in the field of enzyme inhibition. Their structural similarity to endogenous substrates allows them to interact with the active sites of various enzymes, leading to modulation of critical biological pathways. This document provides a detailed overview of the application of m-tyrosine derivatives as inhibitors of two major enzyme classes: tyrosinases and tyrosine kinases. The provided protocols and data are intended to guide researchers in the design and execution of enzyme inhibitor studies.

I. Tyrosinase Inhibition by m-Tyrosine Derivatives

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin.[1][2] Inhibitors of tyrosinase are valuable in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition

A variety of compounds, including derivatives that mimic the structure of tyrosine, have been investigated for their tyrosinase inhibitory activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.

Compound Class/DerivativeSpecific Compound ExampleTarget EnzymeIC50 (µM)Inhibition TypeReference
4-Nitrophenylpiperazine DerivativesCompound 4l (with indole moiety)Mushroom Tyrosinase72.55Mixed[3]
Oxadiazoles3-pyridyl, 4-bromo phenyl substituted oxadiazoleMushroom Tyrosinase (diphenolase activity)2.18Not specified
N-benzylbenzamidesDerivative with 3,5-OH and 2',4'-OH substitutionsMushroom Tyrosinase (diphenolase activity)2.2Mixed
FlavonoidsGlabreneTyrosinase (monophenolase activity)3.5Mixed
FlavonoidsIsoliquiritigeninTyrosinase (monophenolase activity)8.1Mixed
Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the melanin synthesis pathway and highlights the role of tyrosinase, the target of many m-tyrosine derivative inhibitors.

Melanin_Synthesis cluster_melanocyte Melanocyte L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Eumelanin Eumelanin Dopaquinone->Eumelanin Multiple Steps Pheomelanin Pheomelanin Dopaquinone->Pheomelanin Multiple Steps Inhibitor m-Tyrosine Derivative Tyrosinase_node Tyrosinase Inhibitor->Tyrosinase_node Inhibition

Caption: Melanin Biosynthesis Pathway and Site of Inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of m-tyrosine derivatives on mushroom tyrosinase activity using L-DOPA as a substrate.[4][5]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • m-Tyrosine derivative (test compound)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 60 U/mL). Keep the enzyme solution on ice.

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use.

    • Test Compound Stock Solution: Dissolve the m-tyrosine derivative in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Positive Control Stock Solution: Dissolve Kojic acid in DMSO or phosphate buffer.

    • Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Protocol (96-well plate):

    • Add the following to each well:

      • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Test Blank Wells (no enzyme): 20 µL of test compound dilution + 140 µL of phosphate buffer.

      • Control Wells (no inhibitor): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Control Blank Wells (no enzyme, no inhibitor): 20 µL of vehicle + 140 µL of phosphate buffer.

      • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.

    • Incubation: Incubate the plate at 37°C for 20 minutes.[4]

    • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Test Blank Well) / (Absorbance of Control Well - Absorbance of Control Blank Well)] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

II. Tyrosine Kinase Inhibition by m-Tyrosine Derivatives

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins.[6] They are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development.

Quantitative Data: Tyrosine Kinase Inhibition

Several small molecule inhibitors targeting various tyrosine kinases have been developed. While not always simple m-tyrosine derivatives, many of these complex molecules contain a tyrosine-like moiety that is crucial for their binding and inhibitory activity.

Compound Class/DerivativeSpecific Compound ExampleTarget Kinase(s)IC50 (nM)Reference
N-phenyl pyrazolineCompound 5Hs578T (TNBC cell line)3,950[7]
4-(Arylaminomethyl)benzamideAnalogue 11EGFR91% inhibition at 10 nM[8]
4-(Arylaminomethyl)benzamideAnalogue 13EGFR92% inhibition at 10 nM[8]
IndolocarbazoleLestaurtinibFLT32-3[9]
IndolocarbazoleLestaurtinibTrk RTKs25[9]
Signaling Pathway: General Tyrosine Kinase Signaling

The following diagram provides a simplified, general overview of a receptor tyrosine kinase (RTK) signaling pathway and the mechanism of inhibition by tyrosine kinase inhibitors (TKIs).

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds Substrate_Protein Substrate Protein (Inactive) RTK->Substrate_Protein Catalyzes phosphorylation ATP ATP ADP ADP Phosphorylated_Protein Phosphorylated Protein (Active) Substrate_Protein->Phosphorylated_Protein P Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival, etc.) Phosphorylated_Protein->Downstream_Signaling TKI m-Tyrosine Derivative (TKI) TKI->RTK Competes with ATP for binding site

Caption: General Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Protocol: Tyrosine Kinase Inhibition Assay

This protocol outlines a general method for screening m-tyrosine derivatives against a panel of protein tyrosine kinases using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Recombinant Protein Tyrosine Kinases (e.g., EGFR, HER2, VEGFR)

  • Kinase Buffer (specific to the kinase)

  • ATP

  • Tyrosine-containing peptide substrate

  • m-Tyrosine derivative (test compound)

  • Staurosporine or other known TKI (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer at desired concentrations.

    • Prepare serial dilutions of the m-tyrosine derivative and positive control in the kinase buffer.

  • Assay Protocol (384-well plate):

    • Add the following to each well:

      • Test Wells: 5 µL of test compound dilution.

      • Positive Control Wells: 5 µL of positive control dilution.

      • Vehicle Control Wells: 5 µL of vehicle (e.g., DMSO in buffer).

    • Add 5 µL of the appropriate kinase dilution to all wells except the "no kinase" control.

    • Incubate for 20 minutes at room temperature.

    • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate for 60-90 minutes at 30°C.

    • Add 15 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity (higher signal = less ATP consumed = more inhibition).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

III. Inhibition of Tyrosine Hydroxylase

Alpha-methyl-L-tyrosine (Metyrosine) is a well-characterized derivative of tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase (tyrosine 3-monooxygenase).[10] This enzyme is the rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[8]

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway and the inhibitory action of Metyrosine.

Catecholamine_Synthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor alpha-Methyl-L-tyrosine (Metyrosine) TH_node Tyrosine Hydroxylase Inhibitor->TH_node Competitive Inhibition

Caption: Catecholamine Biosynthesis Pathway and Inhibition by Metyrosine.

Conclusion

m-Tyrosine derivatives represent a versatile class of molecules for the study of enzyme inhibition. Their ability to target key enzymes like tyrosinase and tyrosine kinases makes them valuable tools in basic research and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds as modulators of important biological pathways. Further investigation into the structure-activity relationships of m-tyrosine derivatives will likely lead to the development of more potent and selective enzyme inhibitors for therapeutic and cosmetic applications.

References

Troubleshooting & Optimization

Improving reaction yield of D,L-m-Tyrosine Methyl Ester Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Fischer-Speier esterification. This reaction involves treating D,L-m-Tyrosine with methanol in the presence of an acid catalyst to form the methyl ester.[1][2][3][4][5] The product is then isolated as a hydrochloride salt.

Q2: What are the recommended acid catalysts for this synthesis?

A2: Two highly effective catalysts are commonly used: thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[6][7][8][9] Both reagents generate anhydrous HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product.

Q3: What are typical reaction conditions and expected yields?

A3: Reaction conditions can vary, but generally involve stirring D,L-m-Tyrosine in anhydrous methanol with the catalyst. Temperatures can range from 0°C to reflux, and reaction times are typically between 3 to 15 hours.[6][7][8][10] With optimized protocols, yields can be excellent, often in the range of 93-97%.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material (D,L-m-Tyrosine) and the appearance of the product.[6][7]

Q5: What is the best way to isolate and purify the final product?

A5: After the reaction is complete, the excess methanol and catalyst are typically removed by rotary evaporation.[8][9] The crude product can then be purified by precipitation or crystallization from a suitable solvent system, such as ether or by washing with a saturated sodium bicarbonate solution followed by extraction with ethyl acetate.[6][8][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature to reflux.[7][8] - Ensure the starting material is fully dissolved or well-suspended in methanol.
Inactive or insufficient catalyst.- Use a fresh bottle of thionyl chloride or trimethylchlorosilane. - Ensure the molar ratio of the catalyst to the amino acid is appropriate, as specified in the protocol.[7]
Presence of water in the reaction.- Use anhydrous methanol and ensure all glassware is thoroughly dried. The reaction is sensitive to moisture.[6] - Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[1][2][4]
Formation of Side Products Impurities in the starting material.- Use high-purity D,L-m-Tyrosine.
Undesired reactions.- Control the reaction temperature carefully, especially during the addition of the catalyst. Some protocols recommend adding thionyl chloride at low temperatures (e.g., -10°C to 0°C) to control the initial exotherm.[7][11]
Difficulty in Product Isolation Product is not precipitating.- Ensure the solvent used for precipitation (e.g., ether) is added in a sufficient volume and that the mixture is adequately cooled.[6]
Product is oily or difficult to filter.- Try triturating the oily product with the precipitation solvent to induce crystallization. - Modify the work-up procedure. For example, after removing methanol, partition the residue between a saturated aqueous sodium bicarbonate solution and ethyl acetate to obtain the free base, which can then be converted back to the hydrochloride salt.[8][11]

Quantitative Data Summary

The following table summarizes key quantitative data from various successful synthesis protocols.

Catalyst Starting Material Methanol Catalyst Amount Temperature Time (h) Yield (%) Reference
Thionyl Chloride1.81g L-Tyrosine (10mmol)20mL1.78g (15mmol)RefluxTLC monitored95.5[7]
Thionyl Chloride1.81g L-Tyrosine (10mmol)20mL2.97g (25mmol)RefluxTLC monitored97.2[7]
Thionyl Chloride5g L-Tyrosine (27mmol)50mL2.5mL (30mmol)60°C (Reflux)695[8]
Trimethylchlorosilane~10g L-Tyrosine80-100mL9.1-12.6mLRoom Temp~1393-95[6]

Experimental Protocols

Protocol 1: Thionyl Chloride Method

This protocol is adapted from a high-yield synthesis of L-tyrosine methyl ester hydrochloride.[7]

  • Setup: In a 50mL three-neck flask equipped with a magnetic stirrer and a thermometer, add L-tyrosine (1.81g, 10mmol) and 20mL of anhydrous methanol.

  • Catalyst Addition: Cool the flask in an ice bath to -10°C. Slowly add thionyl chloride (2.97g, 25mmol) dropwise, ensuring the internal temperature remains below room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove methanol.

  • Isolation: The resulting white solid is dried to obtain L-tyrosine methyl ester hydrochloride. Expected yield: ~2.25g (97.2%).

Protocol 2: Trimethylchlorosilane Method

This protocol describes a room temperature synthesis of L-tyrosine methyl ester hydrochloride.[6]

  • Setup: In a 250mL three-neck flask fitted with a drying tube, add 80-100mL of anhydrous methanol.

  • Catalyst Addition: At room temperature, slowly add trimethylchlorosilane (9.1-12.6mL) dropwise to the methanol.

  • Reaction: After the addition is complete, add approximately 10g of L-tyrosine. Continue stirring at room temperature for about 13 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Isolation: Cool the residue to room temperature and add approximately 60mL of diethyl ether. Stir to induce crystallization. The crystals are then filtered and dried at 65°C. Expected yield: 93-95%.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Product Isolation start D,L-m-Tyrosine + Anhydrous Methanol catalyst Add Catalyst (Thionyl Chloride or TMSCl) start->catalyst react Stir at specified temperature (Room Temp to Reflux) catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete precipitate Precipitate/Crystallize with Ether concentrate->precipitate filtrate Filter and Dry precipitate->filtrate product This compound filtrate->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn water Presence of Water low_yield->water bad_catalyst Inactive Catalyst low_yield->bad_catalyst extend_time Increase Time/Temp incomplete_rxn->extend_time anhydrous Use Anhydrous Reagents water->anhydrous fresh_catalyst Use Fresh Catalyst bad_catalyst->fresh_catalyst

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting peptide coupling reactions with m-tyrosine esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating m-tyrosine esters into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating m-tyrosine esters in SPPS?

A1: The main challenges associated with the SPPS of peptides containing m-tyrosine esters stem from two key aspects of these modified amino acids:

  • Steric Hindrance: The bulky side group of tyrosine, especially when modified with an ester or ether, can physically obstruct the coupling reaction. This is particularly true for adjacent bulky residues, potentially leading to incomplete acylation of the N-terminus of the growing peptide chain and resulting in deletion sequences.[1][2]

  • Side-Chain Reactivity: The phenolic hydroxyl group of tyrosine is reactive and can undergo side reactions like acylation if left unprotected.[3][4] While esterification protects this group, the stability of the ester linkage itself must be considered during the entire synthesis process, including the final cleavage from the resin.[1] For instance, O-methyl ethers are generally stable under standard TFA cleavage, but prolonged exposure can cause cleavage.[1]

Q2: My coupling reaction with an Fmoc-m-tyrosine ester shows low efficiency. How can I improve the yield?

A2: Low coupling efficiency is a common issue with sterically hindered amino acids.[1] Several strategies can be employed to enhance the coupling yield:

  • Optimize Coupling Reagent: Standard coupling reagents may be insufficient. Using more potent activating reagents like HATU, HCTU, or COMU is recommended.[5][6] These are highly effective for difficult couplings.

  • Double Coupling: Performing the coupling step twice with fresh reagents is a reliable method to ensure all available N-termini on the resin react.[1]

  • Increase Reagent Concentration & Time: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can drive the reaction to completion.[7] Extending the reaction time from a standard 1-2 hours to 4 hours or more can also be beneficial.[1][8]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions and improve efficiency, especially for sterically hindered residues.[1][2]

Q3: What are the common side reactions involving m-tyrosine during synthesis, and how can I prevent them?

A3: Besides incomplete coupling, several side reactions can occur:

  • Racemization: This is the loss of stereochemical purity at the alpha-carbon, which can occur during the amino acid activation step.[8] While less common with urethane-protected amino acids (like Fmoc), it can lead to diastereomeric impurities. To minimize racemization, always use coupling reagents in conjunction with additives like OxymaPure or HOBt.[8][9] Using weaker bases like sym-collidine instead of DIPEA can also reduce the risk.[6]

  • Acylation of Unprotected Hydroxyl Group: If the phenolic hydroxyl group of tyrosine is not protected (e.g., as an ester or ether), it can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.[3][10] Using a stable protecting group like a tert-butyl (tBu) ether or methyl (Me) ether is crucial.[3]

  • Aspartimide Formation: If an aspartic acid residue is present elsewhere in the peptide sequence, the repeated exposure to the basic conditions of Fmoc deprotection (piperidine) can lead to the formation of a cyclic aspartimide intermediate.[11] This can result in chain termination or rearrangement to a beta-coupled peptide. Adding HOBt to the deprotection solution can help mitigate this.[11]

Q4: Is the ester group on the tyrosine side chain stable during final TFA cleavage?

A4: The stability depends on the specific ester. Anisole-type ethers (like O-methyl) are generally stable under standard TFA cleavage conditions.[1] However, prolonged exposure to strong acids can lead to cleavage of the alkyl group.[1] It is advisable to use the shortest effective cleavage time (typically 1-4 hours) and appropriate scavengers (like triisopropylsilane and water) in the cleavage cocktail to protect sensitive residues.[1][8] More labile esters, like tert-butyl esters, will be cleaved under these conditions.

Troubleshooting Guides

Problem: Low Coupling Yield Confirmed by Kaiser Test

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[12] Follow this decision-making workflow to address the issue.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) double_couple Perform a Second Coupling (Double Couple) start->double_couple recheck Re-run Kaiser Test double_couple->recheck potent_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) recheck->potent_reagent Test Positive end_success Success: Proceed to Next Deprotection Step recheck->end_success Test Negative increase_time_conc Increase Reaction Time and/or Concentration potent_reagent->increase_time_conc use_microwave Consider Microwave- Assisted SPPS increase_time_conc->use_microwave cap_and_proceed Cap Unreacted Amines with Acetic Anhydride use_microwave->cap_and_proceed end_failure Failure: Accept Deletion Sequence and Proceed cap_and_proceed->end_failure

Caption: Troubleshooting workflow for low coupling efficiency.

Problem: HPLC of Crude Peptide Shows Doublet Peak with Correct Mass

This is a strong indication of racemization, where your desired peptide and its diastereomer are present.[9]

  • Confirmation: To confirm racemization at the tyrosine residue, hydrolyze the peptide using 6N HCl and analyze the resulting amino acids via chiral HPLC or GC to quantify the D- and L-enantiomers.[9]

  • Prevention in Future Syntheses:

    • Reagent Choice: Avoid standalone carbodiimide reagents (like DCC or DIC). Always use them with a racemization-suppressing additive like OxymaPure or HOAt.[6][9] Uronium/aminium reagents like HATU are also excellent choices.[6]

    • Base Selection: Use a hindered or weaker base. If using DIPEA, ensure you are not using an excessive amount. Consider switching to N-methylmorpholine (NMM) or sym-collidine.[6]

    • Temperature Control: Perform couplings at room temperature or below, as higher temperatures can increase the rate of racemization.[6]

Data Presentation

Table 1: Typical Coupling Parameters for Fmoc-m-Tyrosine Esters

This table summarizes typical parameters and expected outcomes based on standard Fmoc-SPPS protocols for modified amino acids like O-Methyl-D-tyrosine.[8]

ParameterTypical Value/RangeNotes
Coupling Time 30 - 120 minutesDouble coupling may be required, especially for adjacent sterically hindered residues.[1][8]
Coupling Reagents HATU, HBTU, HCTU, COMUUronium/aminium-based reagents are generally effective and recommended.[6][8]
Additives OxymaPure, HOBt, HOAtRecommended to minimize racemization, especially when using carbodiimides (DIC/DCC).[9]
Base DIPEA, NMM, sym-collidineUse 2 equivalents relative to the amino acid. Weaker bases reduce racemization risk.[6]
Coupling Efficiency >95%Should be monitored by a qualitative method like the Kaiser test.[8][12]
Crude Peptide Purity 50 - 90%Highly sequence-dependent. Purification is typically required.[8]
Final Purity (Post-HPLC) >95-99%Achievable with standard reversed-phase HPLC protocols.[8]

Experimental Protocols

Detailed Protocol: Manual Fmoc-SPPS for a Peptide Containing an m-Tyrosine Ester

This protocol outlines the manual solid-phase synthesis for a generic peptide incorporating an m-tyrosine ester derivative (e.g., Fmoc-m-Tyr(Me)-OH) on a Rink Amide resin.[1]

G cluster_cycle Repeat for Each Amino Acid deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) washing_after_deprotection 3. Washing (DMF, DCM, DMF) deprotection->washing_after_deprotection coupling 4. Amino Acid Coupling (AA, Reagent, Base in DMF) washing_after_deprotection->coupling washing_after_coupling 5. Washing (DMF, DCM, DMF) coupling->washing_after_coupling final_deprotection 6. Final Fmoc Deprotection washing_after_coupling->final_deprotection swelling 1. Resin Swelling (DMF) swelling->deprotection cleavage 7. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification 8. Purification & Analysis (HPLC, MS) cleavage->purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including the desired Fmoc-m-tyrosine ester)

  • Coupling Reagent: e.g., HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[1]

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 10 minutes. Drain and repeat for another 10 minutes.[1]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[1]

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.[1]

    • For Fmoc-m-tyrosine ester: Due to potential steric hindrance, a double coupling is recommended.[1]

      • First Coupling: Use the same conditions as for standard amino acids. After the first coupling, wash the resin with DMF.

      • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-m-tyrosine ester.[1]

  • Monitoring & Washing: After coupling, perform a Kaiser test to confirm reaction completion.[12] If the test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x).[1] If positive, refer to the troubleshooting guide.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).[1]

  • Final Washing: Wash the resin with DMF (3x) and DCM (5x) and dry the resin under vacuum.[1]

  • Cleavage and Deprotection: Add the cleavage cocktail to the dry resin. Agitate at room temperature for 2-4 hours. Filter the resin, collect the filtrate, and precipitate the crude peptide with cold diethyl ether.[1]

References

Preventing racemization during D,L-m-Tyrosine ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the ester synthesis of m-Tyrosine, with a primary focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during m-Tyrosine ester synthesis?

A1: Racemization is the process by which a pure, single enantiomer (e.g., L-m-Tyrosine) is converted into an equal mixture of both its L- and D-isomers, known as a racemate.[1] In pharmaceutical development, the stereochemistry of a molecule is critical as different enantiomers can have vastly different biological activities, metabolic pathways, and toxicities. The formation of the undesired enantiomer creates a diastereomeric impurity that is often difficult and costly to separate from the target compound.[2] Therefore, preventing racemization is crucial for ensuring the purity, efficacy, and safety of the final product.

The two primary mechanisms through which racemization occurs during the activation of the amino acid's carboxylic acid group are:

  • Oxazolone (Azlactone) Formation : This is the most common pathway.[2] The activated carboxylic acid can be attacked by the carbonyl oxygen of the N-acyl protecting group, forming a planar oxazolone intermediate. This intermediate can be protonated from either side, leading to a loss of stereochemical information.[2][3]

  • Direct Enolization (α-Proton Abstraction) : A base present in the reaction mixture can directly abstract the acidic proton from the chiral α-carbon.[2][4] This forms a planar enolate intermediate, which, like the oxazolone, can be re-protonated from either face, resulting in racemization.[2][5]

RacemizationMechanisms cluster_start cluster_path1 Oxazolone Formation cluster_path2 Direct Enolization Start L-m-Tyrosine (Activated) Oxazolone Planar Oxazolone Intermediate Start->Oxazolone N-acyl group attack Enolate Planar Enolate Intermediate Start->Enolate Base abstracts α-proton Racemate D,L-m-Tyrosine (Racemized) Oxazolone->Racemate Protonation Enolate->Racemate Protonation

Caption: Primary mechanisms of racemization during amino acid activation.

Q2: I'm observing a doublet peak on my HPLC analysis after synthesis. How can I confirm this is due to racemization?

A2: A doublet peak with the correct mass spectrum for your target ester is a strong indication that a diastereomer is present, which is often a result of racemization.[2] To definitively confirm this, you can perform the following steps:

  • Peptide/Ester Hydrolysis : Completely hydrolyze a sample of your purified product back to the free amino acid using 6N HCl.[2]

  • Chiral Analysis : Analyze the resulting amino acid mixture using a chiral analytical technique. Common methods include:

    • Chiral High-Performance Liquid Chromatography (HPLC) : This is a direct method where the hydrolyzed amino acids are separated on a chiral column to quantify the D- and L-enantiomers.[2]

    • Gas Chromatography (GC) : After hydrolysis and derivatization, the amino acid enantiomers can be separated on a chiral GC column.[2]

    • Capillary Electrophoresis (CE) : CE with a chiral selector can separate optical isomers with high sensitivity.[2]

  • Quantification : Compare the peak areas of the L-m-Tyrosine and D-m-Tyrosine enantiomers. The presence of a significant D-isomer peak confirms that racemization occurred during the synthesis.[2]

Q3: What are the key factors influencing the degree of racemization?

A3: Several reaction parameters critically influence the rate of racemization. Careful control of these factors is essential for maintaining stereochemical integrity.

  • Activating/Coupling Reagents : The type of agent used to activate the carboxylic acid is crucial. Highly reactive reagents can increase the risk of racemization.[2][5]

  • Additives : Racemization-suppressing additives like Oxyma Pure, 1-hydroxybenzotriazole (HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) can form active esters that are less prone to racemization.[5][6][7]

  • Base : The strength and steric hindrance of the base are critical. Stronger, less sterically hindered bases (e.g., DIPEA) can accelerate α-proton abstraction, increasing racemization.[2][5]

  • Solvent : The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[2]

  • Temperature : Higher reaction temperatures can increase the rate of both the desired esterification and the competing racemization reaction.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during m-Tyrosine ester synthesis.

TroubleshootingWorkflow start High Racemization Detected (e.g., >2% D-isomer) check_reagents Step 1: Evaluate Reagents start->check_reagents reagent_q1 Using SOCl₂ or Carbodiimide (DIC/DCC)? check_reagents->reagent_q1 check_conditions Step 2: Assess Reaction Conditions cond_q1 Reaction temperature > RT? check_conditions->cond_q1 check_protocol Step 3: Review Protocol prot_q1 Long pre-activation or reaction times? check_protocol->prot_q1 reagent_a1_yes Add Suppressing Agent (e.g., HOBt, Oxyma) reagent_q1->reagent_a1_yes Yes reagent_q2 Using a strong, non-hindered base (e.g., DIPEA, NMM)? reagent_q1->reagent_q2 No reagent_a1_yes->reagent_q2 reagent_q2->check_conditions No reagent_a2_yes Switch to a weaker or sterically hindered base (e.g., 2,4,6-Collidine) reagent_q2->reagent_a2_yes Yes reagent_a2_yes->check_conditions cond_a1_yes Perform reaction at lower temperature (e.g., -10°C to 0°C) cond_q1->cond_a1_yes Yes cond_q2 Using a highly polar solvent? cond_q1->cond_q2 No cond_a1_yes->cond_q2 cond_q2->check_protocol No cond_a2_yes Test less polar solvents (e.g., DCM/DMF mixture) while ensuring solubility cond_q2->cond_a2_yes Yes cond_a2_yes->check_protocol prot_a1_yes Minimize activation time (1-5 min). Monitor reaction to avoid unnecessarily long times. prot_q1->prot_a1_yes Yes end_node Optimized Synthesis (Racemization Minimized) prot_q1->end_node No prot_a1_yes->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

Problem 1: I am using the common thionyl chloride/methanol method and observing significant racemization.
  • Likely Cause : The reaction of thionyl chloride with methanol is highly exothermic and generates HCl in situ. High localized temperatures and strongly acidic conditions can promote racemization. The slow addition of thionyl chloride at low temperatures is critical.[8]

  • Solution :

    • Temperature Control : Maintain the reaction temperature below room temperature, ideally between -10°C and 0°C, during the dropwise addition of thionyl chloride.[8]

    • Slow Addition : Add the thionyl chloride to the methanol and m-Tyrosine suspension very slowly to dissipate heat effectively.[8]

    • Alternative Catalysts : For Fischer-Speier type esterifications, sulfuric acid has also been used.[9] However, all acid-catalyzed methods carry a risk of racemization, and careful temperature control remains paramount.

Problem 2: My choice of base seems to be causing racemization.
  • Likely Cause : Strong, non-hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can readily abstract the α-proton, leading to direct enolization and subsequent racemization.[2][5]

  • Solution : Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) is an excellent choice as its bulkiness reduces its ability to abstract the α-proton, thereby suppressing racemization compared to DIPEA or NMM.[2][5] Also, ensure you are using the minimum necessary equivalents of the base.

Data Presentation: Impact of Reagents on Racemization

The choice of activating reagent and the use of additives have a profound impact on preserving stereochemical integrity. The following table summarizes the percentage of D-isomer formation observed during the coupling of racemization-prone amino acids under various conditions. While this data is from peptide synthesis studies, the principles are directly applicable to the activation step in ester synthesis.[2]

Activating ReagentAdditiveBase% D-Isomer FormedReference
DICNoneDIPEA~15-20%[2]
DICHOBtDIPEA~2-5%[2],[7]
DICHOAtDIPEA~1-3%[2],[7]
DICOxyma Pure DIPEA<1% [2],[7]
HATU(Internal)DIPEA<1%[7]
COMU(Internal)2,4,6-Collidine<0.5% [2]

Data adapted from studies on racemization-prone amino acids, as the principles are directly applicable to Tyrosine.[2] The data clearly shows that using an additive, particularly Oxyma Pure, significantly reduces racemization when using a carbodiimide like DIC.[7] Modern coupling reagents like COMU, which incorporate an Oxyma moiety, provide superior suppression.[2]

Experimental Protocols

Protocol 1: Synthesis of L-m-Tyrosine Methyl Ester with Minimized Racemization (Thionyl Chloride Method)

This protocol is adapted from standard procedures for tyrosine esterification, with modifications to minimize racemization.[8][10][11]

  • Preparation : In a three-neck flask equipped with a magnetic stirrer and a thermometer, suspend L-m-Tyrosine (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of amino acid).

  • Cooling : Cool the suspension to -10°C in an ice-salt or acetone-dry ice bath.[8]

  • Reagent Addition : Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension over 30-60 minutes.[8] Crucially, ensure the internal temperature does not rise above 0°C during the addition.

  • Reaction : After the addition is complete, allow the reaction to warm slowly to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.[8]

  • Work-up : Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. The resulting white solid is the L-m-Tyrosine methyl ester hydrochloride.[8]

  • Analysis : Analyze the enantiomeric purity of the product using the chiral HPLC method described in Protocol 2.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (e.e.) of the synthesized m-Tyrosine ester after hydrolysis.

  • Sample Hydrolysis :

    • Take a small sample (1-2 mg) of the crude or purified ester.

    • Add 1 mL of 6N HCl.

    • Seal the vial and heat at 110°C for 12-24 hours to ensure complete hydrolysis.

    • Cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

    • Redissolve the resulting amino acid hydrochloride in a suitable mobile phase or water.[2]

  • HPLC Analysis :

    • Column : Use a suitable chiral column designed for amino acid enantiomer separation (e.g., a ligand-exchange column or a crown ether-based column).

    • Mobile Phase : Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and aqueous buffer.[2]

    • Injection : Inject the prepared sample onto the column.

    • Detection : Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.[2]

    • Quantification : Integrate the peak areas for the D-Tyrosine and L-Tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [% Area(D-Tyr) / (% Area(D-Tyr) + % Area(L-Tyr))] * 100.[2]

References

D,L-m-Tyrosine Methyl Ester Hydrochloride degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and stability issues of D,L-m-Tyrosine Methyl Ester Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed back to a carboxylic acid, particularly under acidic or basic conditions.[1]

  • Oxidation: The tyrosine residue is prone to oxidation, which can be initiated by atmospheric oxygen, light, heat, or the presence of metal ions.[2] This can lead to the formation of byproducts such as dityrosine.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of the tyrosine moiety.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a refrigerator at approximately 4°C.[3] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can contribute to degradation.[3] It is also recommended to protect it from light.

Q3: Is the hydrochloride salt form important for the stability of this compound?

A3: Yes, the hydrochloride salt form generally enhances the stability of amino acid esters. The salt form makes the compound less susceptible to certain degradation pathways compared to its free base form, especially for long-term storage.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in solution is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester. Mildly acidic conditions (pH 1-3) may lead to some hydrolysis, with the rate being dependent on temperature and the presence of other amino acids in a peptide sequence.[4] Stronger acidic or alkaline conditions will accelerate this degradation.[5]

Troubleshooting Guides

Issue 1: Unexpected Impurities in Experimental Results

Problem: You observe unexpected peaks during analytical chromatography (e.g., HPLC) of a sample containing this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of the methyl ester Neutralize acidic or basic samples before analysis to prevent further degradation on the column. Ensure that the pH of your experimental solutions is controlled and documented. If the experiment allows, work at a neutral or slightly acidic pH to minimize hydrolysis.
Oxidation of the tyrosine residue Degas solvents to remove dissolved oxygen. Consider adding antioxidants to your solution if compatible with your experimental design. Avoid sources of metal ion contamination, which can catalyze oxidation.
Photodegradation Protect your samples from light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
Racemization During peptide synthesis, the choice of coupling reagents and bases can lead to racemization of the tyrosine residue, resulting in diastereomeric impurities. Use racemization-suppressing additives like HOBt or Oxyma Pure.[6]
Issue 2: Low Yield in Peptide Synthesis

Problem: You are experiencing low yields in a peptide synthesis reaction involving this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Degradation of the starting material Before starting the synthesis, verify the purity of your this compound using an appropriate analytical method like HPLC or NMR. Ensure it has been stored correctly.
Inefficient Coupling Steric hindrance associated with the tyrosine residue can sometimes lead to incomplete coupling. Consider using a more potent activating reagent or performing a double coupling.[7]
Side Reactions The phenolic hydroxyl group of tyrosine can undergo side reactions if not properly protected, depending on the synthesis strategy. Ensure your protection group strategy is appropriate for the reaction conditions.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes general stability information based on related compounds and principles.

ParameterConditionObservation
pH Acidic (pH 1-3)Marginal to moderate hydrolysis of the ester can occur, dependent on temperature and peptide sequence.[4]
Neutral (pH ~7)Generally more stable against hydrolysis compared to acidic or basic conditions.
Basic (pH > 8)Increased rate of ester hydrolysis.[1]
Temperature Refrigerated (2-8°C)Recommended for long-term storage of the solid.[3]
Room TemperatureL-Tyrosine methyl ester has been reported to be stable for extended periods when stored at room temperature in a dry, solid state.[8] However, for optimal stability, refrigeration is recommended.
Elevated Temperatures (>40°C)Increased rate of thermal degradation. For amino acids in general, heating can promote degradation.[9][10]
Light UV or Sunlight ExposureCan lead to photodegradation of the tyrosine ring.[11][12][13]
Oxidizing Agents Presence of H₂O₂ or metal ionsCan lead to the formation of oxidation products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[2][5][14]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Incubate at room temperature for 4 hours.
  • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% H₂O₂.
  • Incubate at room temperature for 24 hours, protected from light.
  • At specified time points, withdraw an aliquot and analyze by HPLC. A control sample without H₂O₂ should also be analyzed.

4. Photostability:

  • Dissolve this compound in a suitable solvent (e.g., water or methanol).
  • Expose the solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze both samples by HPLC at various time points.

5. Thermal Degradation:

  • Place the solid this compound in a controlled temperature oven at 60°C.
  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Protocol 2: Analytical Method for Degradation Monitoring

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for the tyrosine chromophore) and 220 nm (for the peptide backbone).

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways This compound This compound D,L-m-Tyrosine D,L-m-Tyrosine This compound->D,L-m-Tyrosine Hydrolysis (+H2O, H+ or OH-) Oxidation Products\n(e.g., Dityrosine) Oxidation Products (e.g., Dityrosine) This compound->Oxidation Products\n(e.g., Dityrosine) Oxidation (O2, light, heat, metal ions) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photodegradation (UV light)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Stress Thermal->HPLC Characterization Impurity Characterization (e.g., LC-MS) HPLC->Characterization Sample Preparation Sample Preparation Sample Preparation->Acid Sample Preparation->Base Sample Preparation->Oxidation Sample Preparation->Photo Sample Preparation->Thermal

Caption: Workflow for a forced degradation study.

References

Optimizing solubility of D,L-m-Tyrosine Methyl Ester Hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of D,L-m-Tyrosine Methyl Ester Hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in in vitro research?

This compound is a derivative of the amino acid tyrosine. In research, it is often used as a precursor in the synthesis of various molecules or as a tool to study biochemical pathways involving tyrosine.[1] Its hydrochloride salt form is intended to improve stability and aqueous solubility compared to the free base.

Q2: What are the general solubility properties of this compound?

As a derivative of tyrosine, this compound is expected to have limited solubility in aqueous solutions at neutral pH.[2][3] Its solubility is significantly influenced by the pH of the solvent. Generally, solubility is enhanced in acidic or alkaline conditions. For organic solvents, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.

Q3: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in cell culture medium (typically at a physiological pH of 7.2-7.4) can be challenging and may lead to precipitation.[2] It is generally recommended to first prepare a concentrated stock solution in a suitable solvent like sterile DMSO or an acidic/alkaline buffer and then dilute it into the cell culture medium.

Q4: What is the recommended method for preparing a stock solution of this compound?

The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted to the desired final concentration in your aqueous assay buffer or cell culture medium. This approach helps to minimize the final concentration of the organic solvent in the assay, reducing potential cytotoxicity.

Q5: How should I store stock solutions of this compound?

Stock solutions should be stored at -20°C or -80°C to ensure stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final concentration of the compound in the assay. - Ensure the DMSO stock solution is added to the aqueous buffer slowly while vortexing or stirring to facilitate mixing. - Consider a final DMSO concentration of 0.1-0.5% in your assay, but always include a vehicle control to account for any solvent effects.[5] - If solubility remains an issue, consider using a dipeptide version of tyrosine which has significantly higher aqueous solubility at neutral pH.[6][7]
Compound does not dissolve in the initial solvent The chosen solvent is not appropriate, or the concentration is too high.- For aqueous solutions, try adjusting the pH. Solubility of tyrosine derivatives generally increases at pH < 2 or pH > 9.[2] - For organic solvents, ensure you are using high-purity, anhydrous DMSO. - Gentle warming (e.g., 37°C) and sonication can aid dissolution.[8] Be cautious with heat-labile compounds.
Inconsistent results between experiments The compound may be degrading due to improper storage or handling. Incomplete dissolution of the compound.- Ensure stock solutions are stored in aliquots at -20°C or -80°C and protected from light. - Visually inspect your stock solution before each use to ensure there is no precipitate. If precipitate is observed, try warming and vortexing the solution before use. - Prepare fresh dilutions from the stock solution for each experiment.
Observed cytotoxicity in control wells (vehicle control) The concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells.- Determine the maximum tolerated concentration of your solvent for the specific cell line you are using. This is typically between 0.1% and 1% for DMSO. - Ensure the final concentration of the organic solvent is consistent across all wells, including controls.

Data Presentation

Table 1: Solubility of Tyrosine Derivatives in Various Solvents

CompoundSolventTemperatureSolubilityNotes
α-Methyl-DL-tyrosine methyl ester hydrochloride WaterRoom Temperature10 mg/mLRequires sonication.
α-Methyl-DL-tyrosine methyl ester hydrochloride DMSORoom Temperature4.55 mg/mLRequires warming and heating to 60°C.
L-Tyrosine Water (neutral pH)25°C~0.45 mg/mLVery low solubility at neutral pH.[2]
L-Tyrosine 0.1 N HClRoom TemperatureSolubleAcidic pH enhances solubility.[9]
L-Tyrosine 0.1 N NaOHRoom TemperatureSolubleAlkaline pH enhances solubility.
L-Tyrosine Disodium Salt Dihydrate WaterRoom Temperature100 mg/mLSignificantly more soluble than L-Tyrosine.[2]

Note: Specific quantitative solubility data for this compound in aqueous buffers is limited. The data for α-Methyl-DL-tyrosine methyl ester hydrochloride, a closely related compound, is provided as a reference. Researchers should perform their own solubility tests for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C until it is fully dissolved. Visually inspect the solution to ensure no particulates are present.

  • Sterilization: If for use in cell culture, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatment groups and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

experimental_workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay prep_start Start: Weigh Compound dissolve Dissolve in DMSO (10-50 mM Stock) prep_start->dissolve High-purity DMSO sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot & Store (-20°C / -80°C) sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Serial Dilutions in Cell Culture Medium thaw->dilute treat_cells Treat Cells with Compound (Vehicle Control Included) dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells Adherent cells incubate Incubate (24-72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, WST-1) incubate->viability_assay read_plate Read Plate (Absorbance/Fluorescence) viability_assay->read_plate analyze Data Analysis (% Viability vs. Control) read_plate->analyze assay_end End: Results analyze->assay_end

Caption: Experimental workflow for assessing the in vitro effects of this compound.

References

Technical Support Center: Side Reactions in Thionyl Chloride Esterification of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the esterification of amino acids using thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of thionyl chloride in the esterification of amino acids?

In the esterification of amino acids, thionyl chloride serves a dual purpose. Firstly, it reacts with the alcohol (e.g., methanol or ethanol) to generate anhydrous hydrochloric acid (HCl) in situ. This HCl protonates the amino group of the amino acid, forming the hydrochloride salt. This protection is crucial as it prevents the nucleophilic amino group from engaging in side reactions. Secondly, thionyl chloride activates the carboxylic acid group by converting it into a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the desired ester.[1][2]

Q2: What are the most common side reactions observed during the thionyl chloride esterification of amino acids?

The most prevalent side reactions include:

  • N-Carboxyanhydride (NCA) Formation: This occurs when the amino group is not sufficiently protected and reacts intramolecularly with the activated carboxyl group.

  • Polymerization and Dipeptide Formation: If the amino group of one amino acid molecule attacks the activated carboxyl group of another, it can lead to the formation of dipeptides and longer polypeptide chains.[3]

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the alpha-carbon of the amino acid.[4]

Q3: How can I minimize the formation of N-Carboxyanhydrides (NCAs)?

NCA formation is a common issue, particularly when the reaction conditions are not sufficiently acidic to ensure full protonation of the amino group. To minimize NCA formation:

  • Ensure an Excess of Acid: The in situ generation of HCl from thionyl chloride and the alcohol is critical. Using a sufficient excess of thionyl chloride ensures that the reaction medium remains acidic, keeping the amino group protonated and thus non-nucleophilic.

  • Control Reaction Temperature: Lower temperatures generally favor the desired esterification over side reactions. Adding thionyl chloride dropwise to the cooled alcohol solution helps to control the initial exothermic reaction and maintain a low temperature.

Q4: What causes polymerization and dipeptide formation, and how can it be prevented?

Polymerization and dipeptide formation are direct consequences of an unprotected amino group. The free amino group of one amino acid molecule can act as a nucleophile and attack the activated acyl chloride of another molecule. To prevent this:

  • Maintain Acidic Conditions: As with preventing NCA formation, ensuring the amino group is protonated as its hydrochloride salt is the primary way to prevent intermolecular reactions.

  • Order of Reagent Addition: The standard and recommended procedure is to add thionyl chloride to the alcohol first, allowing for the generation of HCl before the amino acid is introduced. This ensures that the amino acid is immediately protonated upon addition.

Q5: Is racemization a significant concern with this method?

Racemization can be a concern during the activation of the carboxylic acid group of an amino acid, as the resulting acyl chloride can be susceptible to enolization, which leads to a loss of stereopurity.[4] The extent of racemization can be influenced by factors such as temperature and the specific amino acid being used. To minimize racemization:

  • Maintain Low Temperatures: Performing the reaction at low temperatures (e.g., 0°C to room temperature) can help to reduce the rate of racemization.

  • Careful Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of racemization. Monitoring the reaction progress and stopping it once the starting material is consumed is advisable.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Ester 1. Insufficient thionyl chloride. 2. Presence of water in the reagents or glassware. 3. Incomplete reaction.1. Use a molar excess of thionyl chloride (typically 1.1-2.0 equivalents per carboxyl group). 2. Ensure all glassware is oven-dried and use anhydrous alcohol. 3. Increase the reaction time or allow the reaction to proceed overnight at room temperature. For less reactive amino acids, gentle warming (e.g., reflux) may be necessary, but this should be done with caution to avoid side reactions.[1]
Formation of a White Precipitate that is not the Product 1. Polymerization of the amino acid. 2. Formation of N-carboxyanhydride (NCA) which can polymerize.1. Ensure the amino group is fully protonated by adding thionyl chloride to the alcohol before adding the amino acid. 2. Maintain a low reaction temperature, especially during the addition of thionyl chloride.
Product is Contaminated with Starting Material 1. Insufficient reaction time. 2. Inadequate amount of thionyl chloride.1. Monitor the reaction by TLC or another suitable analytical method and extend the reaction time if necessary. 2. Ensure at least one equivalent of thionyl chloride is used for each carboxylic acid group.
Significant Racemization of the Product 1. High reaction temperature. 2. Prolonged reaction time.1. Perform the reaction at 0°C or below, and allow it to warm to room temperature slowly. Avoid heating if possible. 2. Monitor the reaction closely and work it up as soon as the starting material has been consumed.

Experimental Protocols

General Protocol for the Esterification of an Amino Acid with Thionyl Chloride in Methanol

This protocol describes the general procedure for the synthesis of an amino acid methyl ester hydrochloride.

Materials:

  • Amino acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • Place the amino acid in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous methanol to the flask to suspend the amino acid.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly, and with vigorous stirring, add thionyl chloride (1.1-2.0 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically stirred for several hours to overnight. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid is the amino acid ester hydrochloride. To purify it further, it can be triturated or washed with cold, anhydrous diethyl ether and then dried under vacuum.[1][5]

Visualizing Reaction Pathways and Workflows

To better understand the chemical processes and potential pitfalls, the following diagrams illustrate the main reaction pathway and the formation of common side products.

Esterification_Pathway cluster_main Main Reaction Pathway AA Amino Acid (H₂N-CHR-COOH) AA_HCl Amino Acid Hydrochloride (⁺H₃N-CHR-COOH Cl⁻) AA->AA_HCl + HCl MeOH Methanol (CH₃OH) SOCl2 Thionyl Chloride (SOCl₂) HCl HCl (in situ) SOCl2->HCl + CH₃OH Acyl_Chloride Acyl Chloride Intermediate (⁺H₃N-CHR-COCl Cl⁻) AA_HCl->Acyl_Chloride + SOCl₂ - SO₂ - HCl Ester_HCl Amino Acid Ester Hydrochloride (⁺H₃N-CHR-COOCH₃ Cl⁻) Acyl_Chloride->Ester_HCl + CH₃OH - HCl

Caption: Main reaction pathway for thionyl chloride esterification.

Side_Reactions cluster_side Side Reaction Pathways Unprotected_AA Unprotected Amino Acid (H₂N-CHR-COOH) Acyl_Chloride_Side Acyl Chloride (H₂N-CHR-COCl) Unprotected_AA->Acyl_Chloride_Side + SOCl₂ NCA N-Carboxyanhydride (NCA) Acyl_Chloride_Side->NCA Intramolecular - HCl Dipeptide Dipeptide / Polymer Acyl_Chloride_Side->Dipeptide + Unprotected Amino Acid - HCl

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Start Esterification Check_Yield Low Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Solution_Yield Increase SOCl₂ Use Anhydrous Reagents Increase Reaction Time Check_Yield->Solution_Yield Yes Check_Racemization Racemization? Check_Side_Products->Check_Racemization No Solution_Side_Products Add SOCl₂ to Alcohol First Maintain Low Temperature Check_Side_Products->Solution_Side_Products Yes Solution_Racemization Lower Reaction Temperature Reduce Reaction Time Check_Racemization->Solution_Racemization Yes End Successful Esterification Check_Racemization->End No Solution_Yield->Start Solution_Side_Products->Start Solution_Racemization->Start

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Crude D,L-m-Tyrosine Methyl Ester Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of D,L-m-Tyrosine Methyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal solvent system for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, alcohols such as methanol, ethanol, and isopropanol are effective primary solvents. Diethyl ether can be used as an anti-solvent to induce precipitation. The choice of solvent can also influence the crystalline form of the final product. For instance, crystallization from methanol may yield a methanol solvate, while ethanol or propan-2-ol can produce a solvent-free form.

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors, including the presence of impurities or cooling the solution too quickly. To address this, try adding a small amount of additional solvent to the heated mixture to ensure the compound is fully dissolved. Then, allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also help to initiate crystallization.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is approximately 192 °C with decomposition[1]. A broad melting point range or a melting point significantly lower than this value may indicate the presence of impurities.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the chemical purity of amino acid derivatives. Chiral HPLC can be used to determine the enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and identify any impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Crystal Formation - Solution is too dilute (too much solvent used).- The cooling process is too rapid.- Significant amount of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Introduce a seed crystal to induce crystallization.- Consider a pre-purification step, such as column chromatography, to remove impurities.
Formation of an Oil ("Oiling Out") - The compound is coming out of solution above its melting point.- The presence of impurities is depressing the melting point and interfering with lattice formation.- Re-heat the solution and add a small amount of additional "good" solvent to ensure complete dissolution.- Cool the solution very slowly, perhaps by placing the flask in a Dewar filled with warm water and allowing it to cool to ambient temperature overnight.- Try a different solvent system.
Discolored Crystals (Yellow or Brown) - Presence of colored impurities from the synthesis.- Thermal degradation of the product.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and hot filter the solution to remove colored impurities.- Avoid prolonged heating of the solution.
Low Recovery of Purified Product - The chosen solvent is too good, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Reduce the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent premature crystallization.- Cool the filtrate to a lower temperature (e.g., in a freezer) to maximize crystal precipitation.

Experimental Protocols

Recrystallization using an Alcohol/Ether System

This protocol is a general guideline. The optimal solvent ratios and temperatures may need to be determined empirically for your specific crude product.

1. Solvent Selection:

  • Based on small-scale trials, select an appropriate alcohol (methanol, ethanol, or isopropanol) in which the crude this compound has good solubility at elevated temperatures and poor solubility at room temperature. Diethyl ether will be used as the anti-solvent.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot alcohol to completely dissolve the crude product. Gentle heating with a hot plate and stirring will facilitate dissolution.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a receiving flask.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.

  • If no crystals form, slowly add diethyl ether dropwise until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature for crystallization to occur.

6. Cooling:

  • Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

7. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

8. Drying:

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Solvent Role Temperature Expected Solubility Notes
MethanolPrimary SolventHotHighMay form a methanol solvate upon crystallization.
ColdLow
EthanolPrimary SolventHotHighTends to yield a solvent-free product.
ColdLow
IsopropanolPrimary SolventHotModerate to HighAlso tends to yield a solvent-free product.
ColdLow
WaterPrimary SolventHotModerateSolubility is pH-dependent.
ColdLow
Diethyl EtherAnti-solventColdVery LowUsed to induce precipitation from alcohol solutions.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude D,L-m-Tyrosine Methyl Ester Hydrochloride dissolve Dissolve in minimum hot alcohol crude_product->dissolve hot_filtration Hot Filtration (optional charcoal treatment) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly add_antisolvent Add diethyl ether (anti-solvent) cool_slowly->add_antisolvent ice_bath Cool in ice bath add_antisolvent->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold diethyl ether vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals purified_product Purified Crystalline Product dry_crystals->purified_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals Problem? oiling_out Product Oiled Out start->oiling_out Problem? low_yield Low Yield start->low_yield Problem? concentrate Concentrate Solution no_crystals->concentrate Too Dilute? seed_crystal Add Seed Crystal no_crystals->seed_crystal No Nucleation? slow_cool Cool More Slowly oiling_out->slow_cool Cooling Too Fast? add_solvent Add More 'Good' Solvent oiling_out->add_solvent Incomplete Dissolution? reduce_solvent Use Less 'Good' Solvent low_yield->reduce_solvent Product in Mother Liquor? preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel Premature Crystallization? end Successful Recrystallization concentrate->end seed_crystal->end slow_cool->end add_solvent->end reduce_solvent->end preheat_funnel->end

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: TLC Monitoring of m-Tyrosine Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Thin-Layer Chromatography (TLC) monitoring of m-tyrosine esterification reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the TLC analysis of m-tyrosine esterification reactions in a question-and-answer format.

Q1: My TLC plate shows significant streaking for both the starting material (m-tyrosine) and the reaction mixture. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate is a common issue, often caused by the strong interaction of polar compounds with the silica gel stationary phase.[1][2] m-Tyrosine, being an amino acid, is highly polar and can readily cause streaking.[3]

  • Troubleshooting Steps:

    • Sample Overloading: You may be spotting too much of your sample on the TLC plate.[2][4] Prepare a more diluted solution of your reaction mixture and starting material before spotting.

    • Mobile Phase Modification: To reduce the interaction of the acidic m-tyrosine with the silica gel, you can add a small amount of a polar, acidic modifier to your eluent.[2] A common practice for amino acids is to add glacial acetic acid to the mobile phase.[5]

    • Incorrect Spotting Solvent: If your sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking.[6] If possible, dissolve your sample in a less polar, volatile solvent for spotting.

Q2: I'm having trouble separating the m-tyrosine starting material from its ester product. The spots are too close together. How can I improve the separation?

A2: Poor separation, indicated by overlapping spots or very similar Rf values, means the polarity difference between your starting material and product is not being effectively resolved by the chosen TLC system.

  • Troubleshooting Steps:

    • Adjusting Mobile Phase Polarity:

      • If the spots are near the baseline, your mobile phase is likely not polar enough. Increase the proportion of the more polar solvent in your mixture.[2]

      • If the spots are near the solvent front, your mobile phase is too polar. Decrease the proportion of the polar solvent.[2]

    • Trying a Different Solvent System: A single solvent system may not be optimal for all compounds. Experiment with different solvent combinations. For separating amino acids and their less polar ester derivatives, a range of polarities should be explored. See Table 1 for suggested solvent systems.

    • Using a Co-spot: To confirm if you have two distinct compounds, a co-spot is crucial.[7] This involves spotting your starting material, your reaction mixture, and a third spot where you apply both the starting material and the reaction mixture on top of each other. If you see two separate spots in the reaction mixture lane and the co-spot appears as a vertically elongated single spot or two distinct spots, then you are achieving some separation.

Q3: I don't see any spots on my TLC plate after developing and visualizing with a UV lamp. What went wrong?

A3: While aromatic compounds like m-tyrosine and its ester should be UV active, a lack of visible spots can occur for several reasons.

  • Troubleshooting Steps:

    • Insufficient Concentration: Your sample may be too dilute.[4] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[4]

    • Using a Visualization Stain: Not all compounds are strongly UV active. Since you are working with an amino acid, a ninhydrin stain is highly effective for visualization.[8][9] Amino groups react with ninhydrin to produce a characteristic purple or pink spot upon heating.[9] See the detailed protocol below for preparing and using a ninhydrin stain.

    • Improper TLC Development: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[4] If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.

Q4: How can I tell if my m-tyrosine esterification reaction is complete using TLC?

A4: TLC is an excellent tool for monitoring the progress of a reaction. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot.

  • Monitoring Workflow:

    • On a single TLC plate, spot your starting m-tyrosine, the reaction mixture, and a co-spot of both.

    • As the reaction proceeds, take aliquots of the reaction mixture at different time intervals and spot them on a new TLC plate alongside the starting material as a reference.

    • The reaction is considered complete when the spot corresponding to m-tyrosine is no longer visible in the reaction mixture lane, and a new spot for the m-tyrosine ester is prominent.

Data Presentation

Table 1: Suggested TLC Solvent Systems for m-Tyrosine Esterification Monitoring

Solvent SystemRatio (v/v/v)PolarityExpected Observations
n-Butanol : Acetic Acid : Water12 : 3 : 5HighGood for separating polar amino acids. Expect a low Rf for m-tyrosine.[9]
Ethyl Acetate : Hexane1 : 1MediumThe less polar ester product should have a higher Rf value than the starting amino acid.[10]
Dichloromethane : Methanol9 : 1Medium-HighA versatile system for a range of polarities.
Chloroform : Methanol : Acetic Acid90 : 8 : 2MediumThe acid can help reduce streaking of the starting material.

Note: Rf values are highly dependent on the specific experimental conditions (temperature, saturation of the chamber, specific brand of TLC plates). The values in the literature should be used as a guide, and it is essential to run a standard of the starting material on every TLC plate for accurate comparison. An expected Rf for L-tyrosine in a butanol-acetic acid-water system is approximately 0.42.[9] Due to the similar structure, m-tyrosine is expected to have a comparable Rf value in this system. The corresponding ester will be less polar and thus have a significantly higher Rf value in a less polar solvent system like ethyl acetate/hexane.

Experimental Protocols

Protocol 1: Esterification of m-Tyrosine with Methanol

This procedure is adapted from standard methods for the esterification of L-tyrosine and can be applied to m-tyrosine.[11]

  • Suspend m-tyrosine (1.0 eq) in methanol (e.g., 10 mL per gram of amino acid).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC (see Protocol 2).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude m-tyrosine methyl ester hydrochloride.

Protocol 2: TLC Monitoring of the Esterification Reaction

  • Prepare the TLC Chamber: Add the chosen mobile phase (e.g., from Table 1) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to help saturate the chamber with vapor. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Spot the Plate:

    • Dissolve a small amount of your starting m-tyrosine in a suitable solvent (e.g., methanol). Using a capillary tube, apply a small spot to the "SM" and "Co" positions on the baseline.

    • Take a small aliquot of your reaction mixture and spot it on the "RM" and "Co" positions.

    • Allow the spots to dry completely.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • For enhanced visualization, use a ninhydrin stain (see Protocol 3).

Protocol 3: Preparation and Use of Ninhydrin Stain

Ninhydrin is an excellent stain for visualizing amino acids.[8][12]

  • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8] Store the solution in a dark, well-sealed container.

  • Staining Procedure:

    • After developing and drying the TLC plate, dip it into the ninhydrin solution using forceps.

    • Allow the excess stain to drip off.

    • Gently heat the plate with a heat gun or in an oven at approximately 105-110°C for a few minutes until colored spots appear.[9] Amino acids will typically appear as purple or pink spots.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem streaking Streaking of Spots problem->streaking Yes poor_sep Poor Separation (Overlapping Spots) problem->poor_sep Yes no_spots No Spots Visible problem->no_spots Yes good_tlc Good TLC Result problem->good_tlc No sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Acetic Acid to Mobile Phase streaking->sol_streaking2 sol_poor_sep1 Adjust Mobile Phase Polarity poor_sep->sol_poor_sep1 sol_poor_sep2 Try Different Solvent System poor_sep->sol_poor_sep2 sol_no_spots1 Concentrate Sample or Multi-spot no_spots->sol_no_spots1 sol_no_spots2 Use Ninhydrin Stain no_spots->sol_no_spots2 sol_streaking1->problem sol_streaking2->problem sol_poor_sep1->problem sol_poor_sep2->problem sol_no_spots1->problem sol_no_spots2->problem

Caption: A workflow diagram for troubleshooting common TLC issues.

Reaction_Monitoring_Workflow start Start Esterification Reaction take_aliquot Take Reaction Aliquot at Time (t) start->take_aliquot spot_tlc Spot TLC Plate: 1. m-Tyrosine (SM) 2. Reaction Mixture (RM) 3. Co-spot (SM + RM) take_aliquot->spot_tlc develop_tlc Develop and Visualize TLC spot_tlc->develop_tlc analyze_tlc Analyze TLC Plate develop_tlc->analyze_tlc sm_present Starting Material Spot Present in RM Lane analyze_tlc->sm_present Yes sm_absent Starting Material Spot Absent in RM Lane analyze_tlc->sm_absent No continue_reaction Continue Reaction, Increase Time (t) sm_present->continue_reaction reaction_complete Reaction Complete sm_absent->reaction_complete continue_reaction->take_aliquot

Caption: Workflow for monitoring reaction progress using TLC.

References

Alternative reagents to thionyl chloride for D,L-m-tyrosine esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to thionyl chloride for the esterification of D,L-m-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to thionyl chloride for the esterification of D,L-m-tyrosine?

While effective, thionyl chloride is a hazardous and highly reactive reagent. Alternatives often offer milder reaction conditions, easier handling, and can reduce the formation of undesirable byproducts, leading to cleaner reactions and simpler purification.

Q2: What are the most common and effective alternative methods for D,L-m-tyrosine esterification?

Several reliable alternatives to thionyl chloride exist for the esterification of amino acids like D,L-m-tyrosine. The most common methods include:

  • Fischer-Speier Esterification: This classic method uses a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in an excess of the desired alcohol.

  • Trimethylchlorosilane (TMSCl) in Alcohol: A mild and efficient method that generates anhydrous HCl in situ, driving the esterification at room temperature.[1][2][3]

  • DCC/DMAP Coupling: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to strongly acidic conditions.[4]

  • Yamaguchi Esterification: This method employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) and DMAP, and is known for its high yields and mild reaction conditions.[5][6][7][8]

  • Oxalyl Chloride with Catalytic DMF: This can be used to form an acid chloride in situ under milder conditions than thionyl chloride.[9]

Q3: Do I need to protect the amino or phenolic hydroxyl group of m-tyrosine during esterification?

The necessity of protecting groups depends on the chosen esterification method.

  • For strongly acidic methods like Fischer Esterification or those using TMSCl/alcohol, the amino group is protonated and thus protected from reacting. The phenolic hydroxyl group is generally less reactive under these conditions but can sometimes undergo side reactions.

  • For coupling agent-based methods like DCC/DMAP or Yamaguchi esterification, protection of the amino group (e.g., with Boc or Fmoc) is often necessary to prevent amide bond formation. The phenolic hydroxyl may also require protection depending on the specific reaction conditions to avoid O-acylation.

Q4: What are the potential side reactions to be aware of during m-tyrosine esterification?

Potential side reactions include:

  • N-acylation: Formation of an amide by reaction of the amino group. This is more common with coupling reagents if the amino group is not protected.

  • O-acylation: Esterification of the phenolic hydroxyl group.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, which can be a concern under harsh basic or acidic conditions.

  • N-acylurea formation: A common side reaction in DCC-mediated esterifications where the O-acylisourea intermediate rearranges.[4] This can be minimized by the addition of DMAP.

Troubleshooting Guides

Problem 1: Low or No Ester Product Formation
Possible Cause Suggested Solution
Incomplete reaction Extend the reaction time or gently heat the reaction mixture if the method allows. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient catalyst For acid-catalyzed reactions, ensure an adequate amount of catalyst is used. For Fischer esterification, using a large excess of the alcohol can drive the equilibrium towards the product.[10]
Water in the reaction mixture Fischer esterification is an equilibrium reaction where water is a byproduct.[11][12] Ensure all reagents and solvents are anhydrous. Use of a Dean-Stark apparatus can help remove water as it is formed.[13]
Reagent degradation Coupling reagents like DCC can be sensitive to moisture. Ensure reagents are fresh and handled under anhydrous conditions.
Poor solubility of m-tyrosine Ensure the chosen solvent can effectively dissolve the starting material. For some methods, a co-solvent may be necessary.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Amino group side reactions If using a coupling agent, protect the amino group with a suitable protecting group like Boc or Fmoc. In acidic methods, ensure the pH is low enough to keep the amine protonated.
Phenolic hydroxyl group side reactions Consider protecting the phenolic -OH group, especially if harsh acylating agents are used.
N-acylurea formation (DCC coupling) This side reaction can be suppressed by the addition of a catalytic amount of DMAP, which acts as an acyl transfer-reagent.[4]
Over-activation of the carboxylic acid In methods using acid chlorides (generated in situ or otherwise), use controlled addition of the activating agent at low temperatures.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is soluble in the aqueous phase during workup If the ester is water-soluble, use a continuous liquid-liquid extractor or saturate the aqueous phase with a salt like NaCl to decrease the polarity and improve extraction into an organic solvent.
Difficulty in removing byproducts For DCC coupling, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. However, some residual DCU might require column chromatography for complete removal.
Product is an oil and does not crystallize If the product is an oil, purification by column chromatography is the standard procedure.

Quantitative Data Summary

Method Reagents Typical Yield Reaction Time Temperature Key Advantages
Thionyl Chloride (Reference) SOCl₂, Alcohol>95%[14]2-4 hoursRefluxHigh yield, readily available reagent.
Fischer-Speier Esterification H₂SO₄ or TsOH, excess Alcohol40-50% for tyrosine[15][16]1-10 hoursRefluxSimple, uses inexpensive reagents.
TMSCl in Methanol TMSCl, Methanol93-95% for L-tyrosine[17]~13 hours[17]Room TemperatureMild conditions, good to excellent yields.[2][3]
DCC/DMAP Coupling DCC, DMAP, AlcoholGood to high2-12 hoursRoom TemperatureMild conditions, suitable for sensitive substrates.[4]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N, AlcoholHigh5-30 minutes[5]Room TemperatureHigh yields, mild conditions, short reaction times.[7][8]

Experimental Protocols

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is advantageous due to its mild reaction conditions and simple workup.[2][3]

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D,L-m-tyrosine in anhydrous methanol (8-10 mL per gram of amino acid).

  • Reagent Addition: At room temperature, slowly add trimethylchlorosilane (1.5-2.0 molar equivalents) dropwise to the stirred suspension.

  • Reaction: Continue stirring the mixture at room temperature for 12-15 hours. Monitor the reaction's completion by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purification: The resulting solid can be washed with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying to yield the D,L-m-tyrosine methyl ester hydrochloride. A yield of 93-95% can be expected for similar amino acids.[17]

Method 2: Yamaguchi Esterification

This protocol is known for its high yields and short reaction times under mild conditions.[5][6][7][8]

  • Pre-activation: To a solution of N-protected D,L-m-tyrosine (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF), add triethylamine (1.5 equivalents). Cool the mixture in an ice bath.

  • Mixed Anhydride Formation: Slowly add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Esterification: Add the desired alcohol (1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 5-30 minutes).[5]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% HCl, 5% NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visual Guides

experimental_workflow_tmsci start Start suspend Suspend D,L-m-tyrosine in anhydrous methanol start->suspend add_tmsci Slowly add TMSCl at room temperature suspend->add_tmsci react Stir at room temperature for 12-15 hours add_tmsci->react monitor Monitor by TLC react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete wash Wash with diethyl ether concentrate->wash dry Dry to obtain product wash->dry end End dry->end

TMSCl/Methanol Esterification Workflow

troubleshooting_low_yield problem Low or No Yield cause1 Incomplete Reaction? problem->cause1 cause2 Water Present? problem->cause2 cause3 Reagent Degraded? problem->cause3 solution1 Extend reaction time or apply gentle heat. Monitor reaction progress via TLC. cause1->solution1 solution2 Use anhydrous reagents and solvents. Consider using a Dean-Stark trap. cause2->solution2 solution3 Use fresh, properly stored reagents. Handle moisture-sensitive reagents under inert atmosphere. cause3->solution3

Troubleshooting Logic for Low Yield

References

Resolving faint turbidity of D,L-m-Tyrosine Methyl Ester Hydrochloride in water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D,L-m-Tyrosine Methyl Ester Hydrochloride, specifically addressing the issue of faint turbidity upon dissolution in water.

Frequently Asked Questions (FAQs)

Q1: Why does my solution of this compound in water appear faintly turbid?

A1: The faint turbidity observed when dissolving this compound in neutral water is often due to the compound's pH-dependent solubility.[1] this compound is the hydrochloride salt of a methyl ester of a tyrosine amino acid. Amine hydrochlorides are salts of a weak base (the amino group) and a strong acid (hydrochloric acid). In neutral water, a small fraction of the protonated amine can deprotonate to its less soluble free amine form, leading to turbidity. The solubility of the parent amino acid, L-tyrosine, is significantly lower at neutral pH compared to acidic or alkaline conditions.

Q2: What is the expected solubility of this compound in water?

Q3: Can the turbidity be caused by impurities in the compound?

A3: While turbidity is often related to solubility, the presence of insoluble impurities can also be a cause. It is recommended to use a high-purity grade of this compound for your experiments. If you suspect impurities, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

Q4: Is the ester group stable in aqueous solutions?

A4: The methyl ester group of this compound can be susceptible to hydrolysis, particularly under alkaline (high pH) conditions, which would yield D,L-m-Tyrosine and methanol. For short-term experiments, this is generally not a significant issue in neutral or slightly acidic solutions. However, for long-term storage of aqueous solutions, it is advisable to prepare them fresh and store them at 2-8°C or frozen to minimize hydrolysis.

Q5: How should I prepare a clear, sterile stock solution for cell culture?

A5: To prepare a clear, sterile stock solution, it is recommended to dissolve the compound in a slightly acidic aqueous solution (e.g., sterile water adjusted to a lower pH with HCl) to ensure the amine group remains protonated and fully soluble. Alternatively, a small amount of a biocompatible co-solvent like DMSO can be used to aid dissolution before further dilution in aqueous media. The final solution should be sterilized by filtration through a 0.22 µm filter.

Troubleshooting Guide: Resolving Faint Turbidity

This guide provides a step-by-step approach to troubleshoot and resolve the issue of faint turbidity when preparing aqueous solutions of this compound.

Problem Potential Cause Troubleshooting Steps
Faint turbidity upon dissolution in neutral water.pH-dependent solubility: The pH of the water may not be sufficiently acidic to maintain the compound in its fully protonated, soluble form.1. Adjust pH: Lower the pH of the water to approximately 3-4 with a small amount of dilute HCl before adding the compound. 2. Use an acidic buffer: Dissolve the compound in a buffer system with a pH below 7.0.
Turbidity persists even after pH adjustment.Concentration exceeds solubility limit: The desired concentration may be too high for the given conditions.1. Increase solvent volume: Add more solvent to decrease the concentration. 2. Gentle heating: Warm the solution gently (e.g., to 30-40°C) with stirring to increase solubility. Avoid excessive heat to prevent degradation. 3. Sonication: Use an ultrasonic bath to aid in the dissolution process.
Solution becomes turbid over time.Precipitation or Hydrolysis: The compound may be precipitating out of solution, or the ester may be hydrolyzing, especially if the pH is neutral to alkaline.1. Storage: Store the solution at a lower temperature (2-8°C or frozen). 2. Prepare fresh solutions: For critical experiments, prepare the solution immediately before use. 3. Maintain acidic pH: Ensure the storage buffer is slightly acidic.
The solution is intended for a biological assay where pH must be neutral.Incompatibility of low pH with the experiment. 1. Prepare a concentrated stock in acidic water or a co-solvent (e.g., DMSO). 2. Dilute the stock solution to the final working concentration in the neutral pH buffer immediately before the experiment. The final concentration should be low enough to remain soluble at neutral pH.

Quantitative Data

The following tables provide solubility data for L-tyrosine, a structurally related compound, to serve as a reference for understanding the solubility behavior of this compound.

Table 1: pH-Dependent Solubility of L-Tyrosine in Water at 25°C

pHSolubility (mg/mL)Molar Solubility (mM)
1.82.011.0
3.2 - 7.50.452.5
9.51.47.7
10.03.820.9

(Data is representative for L-Tyrosine and serves as a qualitative guide for its methyl ester hydrochloride derivative.)

Table 2: Solubility of Related Tyrosine Derivatives in Common Solvents

CompoundSolventSolubility
α-Methyl-DL-tyrosine methyl ester hydrochlorideDMSO≥20 mg/mL
L-Tyrosine methyl esterDMSO80 mg/mL
Metyrosine (α-methyl-L-tyrosine)PBS (pH 7.2)~2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Clear Aqueous Stock Solution of this compound

Objective: To prepare a clear, sterile stock solution for use in biological experiments.

Materials:

  • This compound powder

  • Sterile, deionized water

  • 0.1 M Hydrochloric Acid (HCl), sterile

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filter

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Mixing: Add the powder to a sterile container with a magnetic stir bar. Add a volume of sterile, deionized water that is less than the final desired volume.

  • pH Adjustment for Dissolution: While stirring, add 0.1 M HCl dropwise to the suspension until the solution becomes clear. Monitor the pH to ensure it is in the acidic range (e.g., pH 3-5).

  • Final Volume Adjustment: Once the solid is completely dissolved, add sterile, deionized water to reach the final desired volume.

  • Final pH Adjustment (Optional): If a specific pH is required for the stock solution, carefully adjust with sterile 0.1 M NaOH. Be cautious as increasing the pH may cause the compound to precipitate if the concentration is high.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Troubleshooting Turbidity in an Existing Solution

Objective: To clarify a turbid aqueous solution of this compound.

Materials:

  • Turbid solution of this compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter

  • Water bath or sonicator (optional)

Methodology:

  • Stirring: Place the turbid solution on a magnetic stirrer.

  • pH Adjustment: Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding acid until the solution clarifies.

  • Gentle Heating (Optional): If the solution remains turbid after pH adjustment, gently warm the solution to 30-40°C while stirring. Do not overheat.

  • Sonication (Optional): Alternatively, place the container in an ultrasonic bath for short intervals until the solution becomes clear.

  • Re-evaluation: Once the solution is clear, re-evaluate its suitability for the intended experiment, considering the change in pH.

Visualizations

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK_inactive Extracellular Domain Transmembrane Domain Intracellular Kinase Domain (Inactive) Ligand->RTK_inactive:f0 1. Ligand Binding RTK_dimer Dimerized Extracellular Domains Transmembrane Domains Activated Kinase Domains RTK_inactive->RTK_dimer 2. Dimerization ADP ADP RTK_dimer:f2->ADP P P RTK_dimer->P 3. Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK_dimer->Adaptor 4. Adaptor Protein Recruitment ATP ATP ATP->RTK_dimer:f2 Effector Effector Protein (e.g., Ras) Adaptor->Effector 5. Effector Protein Activation Signaling_Cascade Signaling Cascade (e.g., MAPK Pathway) Effector->Signaling_Cascade 6. Downstream Signaling Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental_Workflow_Drug_Development cluster_assays Downstream Assays start Start: Hypothesis compound_prep Prepare Stock Solution of This compound (See Protocol 1) start->compound_prep treatment Treat Cells with Compound (Varying Concentrations) compound_prep->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay western_blot Western Blot (e.g., for p-Tyr, Akt) incubation->western_blot other_assays Other Functional Assays (e.g., Migration, Apoptosis) incubation->other_assays data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis other_assays->data_analysis conclusion Conclusion and Further Experiments data_analysis->conclusion

Caption: Experimental Workflow for Drug Development.

References

Validation & Comparative

A Comparative Guide to D,L-m-Tyrosine Methyl Ester and L-Tyrosine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of amino acid derivatives is a critical determinant of the final peptide's purity, yield, and biological activity. While proteinogenic amino acids form the backbone of many therapeutic peptides, the incorporation of unnatural amino acids offers a powerful strategy to enhance stability, modulate conformation, and explore novel biological functions. This guide provides a comprehensive comparison of two tyrosine derivatives: the standard, enantiomerically pure L-Tyrosine Methyl Ester and the racemic, isomeric D,L-m-Tyrosine Methyl Ester.

This document will delve into the fundamental chemical differences between these two building blocks and their respective implications for solid-phase peptide synthesis (SPPS). We will explore expected differences in coupling efficiency, the risk of racemization, and the impact on the final peptide product. Detailed experimental protocols and analytical methods are provided to guide researchers in the practical application and evaluation of these reagents.

Chemical and Structural Differences

The primary distinctions between L-Tyrosine Methyl Ester and D,L-m-Tyrosine Methyl Ester lie in their stereochemistry and the position of the hydroxyl group on the phenyl ring.

  • L-Tyrosine Methyl Ester is the methyl ester of the naturally occurring L-isomer of tyrosine, where the hydroxyl group is located at the para position (position 4) of the benzene ring. Its defined stereochemistry is crucial for the native conformation and biological activity of many peptides.[1][2]

  • D,L-m-Tyrosine Methyl Ester is a racemic mixture of the D and L enantiomers of meta-tyrosine methyl ester. The hydroxyl group is positioned at the meta position (position 3) of the benzene ring. The presence of both D and L isomers introduces stereochemical diversity into the peptide chain.

FeatureL-Tyrosine Methyl EsterD,L-m-Tyrosine Methyl Ester
Stereochemistry Enantiomerically pure (L-isomer)Racemic mixture (D and L isomers)
Isomerism para-substituted hydroxyl groupmeta-substituted hydroxyl group
Natural Occurrence ProteinogenicNon-proteinogenic

Performance in Peptide Synthesis: A Comparative Analysis

The structural differences between these two amino acid derivatives are expected to have a significant impact on various aspects of peptide synthesis. While direct comparative experimental data is scarce, the following analysis is based on established principles of peptide chemistry, including the incorporation of unnatural and D-amino acids.[3][4]

ParameterL-Tyrosine Methyl EsterD,L-m-Tyrosine Methyl EsterExpected Outcome & Rationale
Coupling Efficiency HighPotentially lower and more variableThe coupling of D-amino acids can sometimes be slower or less efficient than their L-counterparts due to steric hindrance.[5] The presence of a racemic mixture might lead to differential coupling rates for the D and L isomers.
Racemization of Adjacent Residue LowPotentially higherThe coupling of a D-amino acid can sometimes influence the racemization of the preceding (C-terminal) amino acid residue in the growing peptide chain, although this is sequence-dependent.[6][7]
Purity of Final Peptide High (single stereoisomer)Mixture of diastereomersThe incorporation of a racemic mixture will result in the synthesis of two diastereomeric peptides for each m-Tyrosine residue introduced, complicating purification and characterization.
Biological Activity Predictable based on native sequenceAltered and potentially novelThe presence of a D-amino acid and the meta-hydroxyl group will alter the peptide's three-dimensional structure, which can lead to reduced, enhanced, or entirely new biological activities.[3][8]
Enzymatic Stability Susceptible to proteolysisIncreased resistance to proteolysisPeptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[4][9]

Experimental Protocols

The following protocols outline the general steps for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Specific considerations for incorporating L-Tyrosine Methyl Ester and D,L-m-Tyrosine Methyl Ester are highlighted.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale.[10][11][12]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-Tyr(tBu)-OH or Fmoc-D,L-m-Tyr-OH)

  • Coupling reagent (e.g., HBTU, HATU, DIC/Oxyma)[13][14]

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Washing solvent: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the N-terminal of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Considerations for D,L-m-Tyrosine Methyl Ester:

  • Fmoc Protection: Ensure you are using the appropriately protected Fmoc-D,L-m-Tyr-OH derivative. The methyl ester on your starting material will be cleaved during the final TFA cleavage step. If you wish to retain the methyl ester, a different synthetic strategy would be required.

  • Double Coupling: Due to the potential for lower coupling efficiency, a double coupling step (repeating the amino acid coupling step before proceeding to the next deprotection) may be necessary to ensure complete incorporation.

  • Purification: The resulting crude product will be a mixture of diastereomers. This will likely result in broader or multiple peaks during RP-HPLC purification, making the isolation of a single diastereomer challenging.

Protocol for Analysis of Peptide Purity and Enantiomeric Ratio

Accurate characterization of the final peptide product is crucial.

1. Purity Analysis (RP-HPLC):

  • Method: Analyze the purified peptide by analytical RP-HPLC coupled with mass spectrometry (LC-MS).[15]

  • Expected Results:

    • L-Tyrosine Peptide: A single major peak with the expected mass.

    • D,L-m-Tyrosine Peptide: Two or more major peaks corresponding to the different diastereomers, all with the same mass.

2. Enantiomeric Ratio Analysis (after hydrolysis):

  • Method:

    • Hydrolyze the peptide using 6N HCl or 6N DCl (to correct for racemization during hydrolysis).[16][17]

    • Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).[18]

    • Analyze the derivatized amino acids by RP-HPLC or gas chromatography-mass spectrometry (GC-MS) on a chiral column.[15][19][20]

  • Expected Results:

    • L-Tyrosine Peptide: A major peak corresponding to L-Tyrosine and a very small peak for D-Tyrosine (indicating the level of racemization during synthesis and hydrolysis).

    • D,L-m-Tyrosine Peptide: Peaks corresponding to L-m-Tyrosine and D-m-Tyrosine in a ratio that reflects the initial ratio in the starting material and any differential coupling efficiency.

Visualization of Key Concepts

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin Resin Swelling Deprotection Deprotection Resin->Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Remove Fmoc Coupling Coupling Washing_1->Coupling Washing_2 Washing_2 Coupling->Washing_2 Add Fmoc-AA Washing_2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Removal Washing_2->Final_Deprotection Final Cycle Cleavage TFA Cleavage Cocktail Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Purity_Analysis LC-MS Analysis Purification->Purity_Analysis Enantiomeric_Analysis Hydrolysis & Chiral GC/HPLC Purification->Enantiomeric_Analysis

Caption: Workflow for SPPS, cleavage, and analysis of synthetic peptides.

Signaling Pathway Modulation by D-Amino Acid Incorporation

The incorporation of a D-amino acid can alter a peptide's structure, potentially enhancing its interaction with a target receptor and modulating a signaling pathway.

G Peptide_L L-AA Peptide Receptor Target Receptor Peptide_L->Receptor Binds Peptide_D D-AA Peptide Peptide_D->Receptor Binds (Altered Affinity) Signaling_Pathway Signaling Pathway Receptor->Signaling_Pathway Activates/Inhibits Biological_Response Biological Response Signaling_Pathway->Biological_Response

Caption: Impact of D-amino acid incorporation on receptor binding and signaling.

Conclusion

The choice between L-Tyrosine Methyl Ester and D,L-m-Tyrosine Methyl Ester in peptide synthesis depends entirely on the research objective. For synthesizing peptides that mimic natural sequences with defined stereochemistry, L-Tyrosine Methyl Ester is the clear choice. However, for researchers aiming to develop novel peptide therapeutics with enhanced stability and potentially unique biological activities, the incorporation of D,L-m-Tyrosine Methyl Ester presents an intriguing, albeit more challenging, avenue. The use of this racemic, unnatural amino acid necessitates careful consideration of coupling conditions, rigorous purification strategies to handle diastereomeric products, and comprehensive analytical techniques to characterize the final peptide. This guide provides the foundational knowledge and protocols to embark on the synthesis and evaluation of peptides containing these distinct tyrosine derivatives.

References

A Comparative Guide to the Biological Activity of m-Tyrosine vs. p-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a critical aromatic amino acid, plays a pivotal role in peptide and protein function, particularly in molecular recognition and signal transduction. The position of the hydroxyl group on the phenyl ring gives rise to three isomers: para-tyrosine (p-tyrosine), the proteinogenic and most common form; meta-tyrosine (m-tyrosine); and ortho-tyrosine. While p-tyrosine's role, especially in its phosphorylated state, is well-documented, the biological implications of incorporating its meta isomer into peptides are less explored. This guide provides a comparative framework for evaluating the biological activity of peptides containing m-tyrosine versus those with the canonical p-tyrosine.

Emerging research suggests that m-tyrosine, often considered a biomarker for oxidative stress, can be misincorporated into proteins, potentially leading to altered structure and function.[1][2][3] This raises the intriguing possibility of intentionally substituting p-tyrosine with m-tyrosine as a strategy to modulate peptide activity, stability, and receptor interaction. This guide outlines the essential experimental protocols and data presentation formats necessary to conduct a comprehensive comparison of these two peptide classes.

Comparative Analysis of Biological Activities

A direct, head-to-head comparison of the biological activities of m-tyrosine and p-tyrosine containing peptides is not extensively covered in current literature. Therefore, this section presents a hypothetical framework for data presentation, outlining the key parameters that should be measured and compared.

Receptor Binding Affinity

The affinity of a peptide for its target receptor is a primary determinant of its biological potency. A change in the hydroxyl group's position from para to meta can significantly alter the peptide's conformation and its interaction with the receptor's binding pocket.

Table 1: Comparative Receptor Binding Affinity Data

Peptide AnalogTarget ReceptorRadioligand/CompetitorBinding Affinity (Kᵢ, nM)
p-Tyr Peptide Receptor X[³H]-Ligand YData to be determined
m-Tyr Peptide Receptor X[³H]-Ligand YData to be determined
p-Tyr Peptide Receptor Z[¹²⁵I]-Ligand AData to be determined
m-Tyr Peptide Receptor Z[¹²⁵I]-Ligand AData to be determined

Kᵢ (Inhibition Constant) is a measure of the affinity of the peptide for the receptor. A lower Kᵢ value indicates a higher binding affinity.

In Vitro Functional Activity

Functional assays are crucial to determine whether the altered receptor binding translates into a change in biological response (e.g., agonism or antagonism).

Table 2: Comparative In Vitro Functional Activity Data

Peptide AnalogAssay TypeCell LineFunctional ReadoutPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Max Response)
p-Tyr Peptide cAMP AccumulationHEK293-Receptor XcAMP LevelsData to be determinedData to be determined
m-Tyr Peptide cAMP AccumulationHEK293-Receptor XcAMP LevelsData to be determinedData to be determined
p-Tyr Peptide Calcium MobilizationCHO-Receptor ZIntracellular Ca²⁺Data to be determinedData to be determined
m-Tyr Peptide Calcium MobilizationCHO-Receptor ZIntracellular Ca²⁺Data to be determinedData to be determined

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of the peptide's potency.

Enzymatic Stability

The substitution of a natural L-amino acid with a non-canonical one can impact the peptide's susceptibility to enzymatic degradation, thereby affecting its in vivo half-life.

Table 3: Comparative Enzymatic Stability Data

Peptide AnalogBiological MatrixIncubation Time (min)% Intact Peptide RemainingHalf-life (t½, min)
p-Tyr Peptide Human Plasma0, 15, 30, 60, 120Data to be determinedData to be determined
m-Tyr Peptide Human Plasma0, 15, 30, 60, 120Data to be determinedData to be determined
p-Tyr Peptide Liver Microsomes0, 15, 30, 60, 120Data to be determinedData to be determined
m-Tyr Peptide Liver Microsomes0, 15, 30, 60, 120Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparison of peptide analogs.

Peptide Synthesis

Both p-tyrosine and m-tyrosine containing peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

    • Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (p-tyrosine or m-tyrosine) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Receptor Binding Assays

Radioligand binding assays are a common method to determine the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors), and varying concentrations of the unlabeled competitor peptides (p-Tyr and m-Tyr analogs).

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Example: cAMP Assay)

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor (GPCR) signaling.

  • Cell Culture: Culture a cell line expressing the target GPCR.

  • Cell Treatment: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test peptides. For antagonists, co-incubate with a known agonist.

  • Incubation: Incubate the cells for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ and the maximal efficacy.

In Vitro Plasma Stability Assay

This assay assesses the susceptibility of peptides to degradation by proteases present in plasma.

  • Peptide Incubation: Incubate the test peptide at a known concentration in fresh human or animal plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid) to precipitate the plasma proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant using a validated liquid chromatography-mass spectrometry (LC-MS) method to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½) in plasma.

Visualizing the Context: Signaling Pathways and Workflows

Understanding the broader biological context is crucial. The following diagrams illustrate a generic experimental workflow and two major signaling pathways often modulated by peptides.

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison p_syn p-Tyr Peptide Synthesis purify Purification (RP-HPLC) p_syn->purify m_syn m-Tyr Peptide Synthesis m_syn->purify charac Characterization (MS, HPLC) purify->charac binding Receptor Binding Assay charac->binding functional Functional Assay charac->functional stability Plasma Stability Assay charac->stability binding_data Binding Affinity (Ki) binding->binding_data functional_data Potency (EC50/IC50) & Efficacy functional->functional_data stability_data Half-life (t1/2) stability->stability_data compare Comparative Analysis binding_data->compare functional_data->compare stability_data->compare

Fig. 1: Experimental workflow for comparing peptide activities.

GPCR_Signaling ligand Peptide (m-Tyr or p-Tyr) receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka Activation response Cellular Response pka->response Phosphorylation of targets

Fig. 2: Generalized GPCR signaling pathway.

RTK_Signaling ligand Peptide (m-Tyr or p-Tyr) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding dimer Receptor Dimerization & Autophosphorylation receptor->dimer adaptor Adaptor Proteins (e.g., Grb2) dimer->adaptor Recruitment ras Ras adaptor->ras Activation mapk_cascade MAPK Cascade (Raf -> MEK -> ERK) ras->mapk_cascade response Cellular Response (e.g., Gene Expression) mapk_cascade->response

Fig. 3: Generalized RTK signaling pathway.

Conclusion

The intentional substitution of p-tyrosine with m-tyrosine in peptides represents a novel and underexplored avenue for modulating biological activity. While direct comparative data is currently scarce, the experimental framework outlined in this guide provides a comprehensive roadmap for researchers to systematically evaluate the impact of this isomeric substitution. By meticulously comparing receptor binding, functional activity, and enzymatic stability, the scientific community can begin to unlock the potential of m-tyrosine-containing peptides as valuable research tools and novel therapeutic leads. The structural change is subtle, yet it has the potential to significantly alter the pharmacological profile of a peptide, offering new opportunities for drug design and development.

References

A Comparative Guide to the Efficacy of Tyrosine Derivatives as Tyrosine Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various tyrosine derivatives as inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. By competitively inhibiting this crucial enzyme, these compounds serve as valuable tools in neuroscience research and as therapeutic agents in conditions marked by catecholamine excess. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the biochemical pathways and experimental workflows to aid in the selection and application of these inhibitors.

Comparative Efficacy of Tyrosine Hydroxylase Inhibitors

InhibitorType of InhibitionIC50 / Ki ValueComments
3-Iodo-L-tyrosine Competitive[1]Ki = 0.39 μMA potent inhibitor of TH, also noted to inhibit enzymatic activity by 60-70% at a concentration of 10μM and by 100% at 100μM.
α-Methyl-p-tyrosine (Metyrosine) Competitive[2][3]Not readily availableClinically used to reduce catecholamine production by 35-80% at therapeutic doses.[2] It is an approved drug for managing pheochromocytoma.[2]
N-Methyl-L-tyrosine Competitive[4]Not readily availableDescribed as a competitive inhibitor of tyrosine hydroxylase.[4]
O-Methyl-D-tyrosine Competitive[4]Not readily availableUsed in biochemical research for its ability to inhibit tyrosine hydroxylase.[4]

Mechanism of Action

The primary mechanism for the m-tyrosine derivatives discussed is competitive inhibition.[1][2][3] These compounds are structural analogs of the endogenous substrate, L-tyrosine. By mimicking tyrosine, they bind to the active site of the tyrosine hydroxylase enzyme. This binding event physically obstructs the natural substrate from accessing the catalytic site, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and inhibiting the entire downstream synthesis of dopamine, norepinephrine, and epinephrine.

Catecholamine Biosynthesis Pathway and Point of Inhibition

The synthesis of catecholamines is a critical pathway in neurobiology. Tyrosine hydroxylase catalyzes the first and rate-limiting step. The diagram below illustrates this pathway and highlights the inhibitory action of tyrosine derivatives.

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis cluster_inhibitor Inhibition Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DβH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor Tyrosine Derivatives (e.g., m-tyrosine analogs) Tyrosine_Hydroxylase_Point Inhibitor->Tyrosine_Hydroxylase_Point Inhibition

Inhibition of the rate-limiting step in catecholamine synthesis.

Experimental Protocols

To assess and compare the efficacy of tyrosine hydroxylase inhibitors, standardized in vitro and in vivo experimental protocols are essential.

In Vitro Tyrosine Hydroxylase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the inhibitory activity and IC50 value of compounds against tyrosine hydroxylase using a radiolabeled substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on tyrosine hydroxylase activity.

Principle: The assay quantifies the enzymatic conversion of radiolabeled L-[3,5-³H]-tyrosine to ³H₂O. The amount of radioactivity in the aqueous phase following separation is directly proportional to the enzyme's activity.

Materials:

  • Enzyme Source: Purified or partially purified tyrosine hydroxylase (e.g., from rat pheochromocytoma PC12 cells or striatal tissue homogenates).

  • Substrate: L-[3,5-³H]-tyrosine.

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

  • Test Compounds: Tyrosine derivatives (e.g., 3-Iodo-L-tyrosine, Metyrosine) at various concentrations.

  • Reaction Buffer: E.g., MES buffer with catalase and dithiothreitol (DTT).

  • Quenching Solution: Perchloric acid or trichloroacetic acid.

  • Separation Medium: Activated charcoal slurry to bind unreacted substrate.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, catalase, DTT, and the cofactor BH4.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle (control) to the respective tubes.

  • Enzyme Addition: Add the tyrosine hydroxylase enzyme preparation to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, L-[3,5-³H]-tyrosine. Incubate for a fixed period (e.g., 15-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a quenching solution like perchloric acid.

  • Separate Substrate from Product: Add an activated charcoal slurry to the tubes. The charcoal will bind the unreacted [³H]-tyrosine.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Measure Radioactivity: Carefully transfer an aliquot of the supernatant, which contains the ³H₂O product, into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of TH inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Measurement of Dopamine and Metabolites in Rat Striatum

This protocol details an in vivo method to assess the functional consequence of tyrosine hydroxylase inhibition by measuring changes in neurotransmitter levels in a specific brain region.

Objective: To assess the in vivo efficacy of tyrosine hydroxylase inhibitors by measuring their effect on dopamine and its metabolites in the rat striatum.

Materials:

  • Animals: Adult male rats (e.g., Sprague-Dawley).

  • Test Compounds: Tyrosine derivatives (e.g., Metyrosine, 3-Iodo-L-tyrosine) dissolved in a suitable vehicle.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Reagents: Perchloric acid, mobile phase for HPLC (e.g., buffered aqueous solution with an organic modifier and an ion-pairing agent).

Procedure:

  • Animal Preparation and Drug Administration: Administer the tyrosine derivative or a vehicle control to the rats via an appropriate route (e.g., intraperitoneal injection).

  • Tissue Collection: At a predetermined time point following drug administration, euthanize the rats. Rapidly dissect the striatum on a cold plate and immediately freeze the tissue in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation:

    • Homogenize the frozen striatal tissue in a cold perchloric acid solution to precipitate proteins and stabilize the catecholamines.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Filter the resulting supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject a precise volume of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Set the electrochemical detector to an oxidizing potential suitable for the sensitive detection of dopamine and its metabolites (e.g., DOPAC and HVA).

  • Data Analysis: Identify and quantify the chromatographic peaks for dopamine and its metabolites by comparing their retention times and peak areas to those of known standards. Compare the levels between the drug-treated and vehicle-control groups to determine the in vivo efficacy of the inhibitor.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a general workflow for the screening and validation of novel tyrosine hydroxylase inhibitors, from initial in vitro assays to in vivo confirmation.

Workflow cluster_workflow Inhibitor Screening Workflow A Compound Library (Tyrosine Derivatives) B In Vitro TH Assay (IC50 Determination) A->B C Data Analysis (Potency & Selectivity) B->C D Hit Compound Selection C->D D->A Iterate / Optimize E In Vivo Efficacy Studies (e.g., Rat Striatum Model) D->E Potent Hits F Pharmacokinetic & Toxicology Profiling D->F G Lead Candidate E->G F->G

References

Spectroscopic comparison of D,L-m-Tyrosine and its methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances between a parent amino acid and its derivatives is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of D,L-m-Tyrosine and its methyl ester hydrochloride, offering insights into how esterification of the carboxylic acid and the presence of a hydrochloride salt impact their spectral fingerprints.

This comparison utilizes key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the structural differences between these two compounds. The addition of a methyl ester group to the carboxylic acid of m-tyrosine and the subsequent formation of a hydrochloride salt with the amine group introduce distinct changes in their chemical environments, which are reflected in their respective spectra.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueD,L-m-TyrosineD,L-m-Tyrosine Methyl Ester HydrochlorideKey Differences
¹H NMR Complex multiplets for aromatic protons, α-proton, and β-protons. Broad signals for -OH, -NH₂, and -COOH protons.Distinct singlet for the methyl ester protons (~3.7 ppm). Downfield shift of the α-proton and β-protons due to the electron-withdrawing effect of the protonated amine.Appearance of a sharp methyl ester singlet. Chemical shift changes for protons near the ester and protonated amine groups.
¹³C NMR Carbonyl carbon signal for the carboxylic acid (~172-175 ppm).Carbonyl carbon signal for the ester (~170-173 ppm). Appearance of a methyl carbon signal (~52 ppm).Shift in the carbonyl carbon resonance and the appearance of the methyl ester carbon signal.
FTIR Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). N-H bending of the primary amine (~1500-1640 cm⁻¹).Prominent C=O stretch of the ester (~1730-1750 cm⁻¹). Broad N⁺-H stretches from the ammonium salt (~2400-3200 cm⁻¹).Shift of the carbonyl stretch to a higher wavenumber. Appearance of characteristic ammonium salt stretches. Disappearance of the broad carboxylic acid O-H stretch.
Mass Spec. Molecular ion peak [M]⁺ corresponding to its molecular weight. Characteristic fragmentation includes loss of the carboxylic acid group.Molecular ion peak corresponding to the free base (after loss of HCl). Fragmentation pattern shows the characteristic loss of the methoxycarbonyl group (-COOCH₃).Different molecular weights and distinct fragmentation patterns related to the ester and carboxylic acid functionalities.

Experimental Workflows and Data

To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for each spectroscopic technique are provided below. These methodologies are standard for the analysis of amino acids and their derivatives.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison start D,L-m-Tyrosine & D,L-m-Tyrosine Methyl Ester HCl dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare sample for FTIR and MS start->dissolve nmr ¹H and ¹³C NMR Spectroscopy dissolve->nmr ftir FTIR Spectroscopy dissolve->ftir ms Mass Spectrometry dissolve->ms process_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->process_nmr process_ftir Analyze FTIR Spectra (Functional Group Identification) ftir->process_ftir process_ms Interpret Mass Spectra (Molecular Weight, Fragmentation) ms->process_ms compare Comparative Analysis of Spectroscopic Data process_nmr->compare process_ftir->compare process_ms->compare

Caption: Experimental workflow for the spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms within the molecules.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample (D,L-m-Tyrosine or its methyl ester hydrochloride) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1][2] Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the lower natural abundance of ¹³C.[2] The spectral width should encompass the expected range for both aliphatic and aromatic carbons (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecules by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).[3] Grind the mixture to a fine powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4] Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample. Then, acquire the sample spectrum. A minimum of 16-32 scans is recommended for good signal quality.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecules upon ionization.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to aid in protonation.[5]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation). Acquire the spectrum of the resulting fragment ions.[5][6]

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight of the compound. Interpret the MS/MS spectrum to identify characteristic fragment ions, which provides structural information.

Conclusion

The spectroscopic comparison of D,L-m-Tyrosine and its methyl ester hydrochloride reveals distinct and predictable differences in their NMR, FTIR, and Mass Spectra. These differences are directly attributable to the esterification of the carboxylic acid and the protonation of the amine group. For researchers in drug development and related fields, these spectroscopic signatures are crucial for confirming chemical transformations, assessing purity, and understanding the structural properties of these and similar molecules. The provided experimental protocols offer a standardized approach for obtaining reliable and comparable spectroscopic data.

References

A Comparative Guide to Amino Acid Esterification: TMSCl vs. Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient esterification of amino acids is a critical step in peptide synthesis and the development of chiral synthons. This guide provides an objective comparison of two common reagents for this transformation: trimethylsilyl chloride (TMSCl) and thionyl chloride (SOCl₂), supported by experimental data and detailed protocols.

The esterification of amino acids protects the carboxylic acid functionality, preventing it from interfering with subsequent reactions, such as peptide bond formation. Both TMSCl and thionyl chloride are effective reagents for this purpose, typically used in conjunction with an alcohol like methanol to produce the corresponding methyl esters. However, they differ significantly in their reaction conditions, handling requirements, and in some cases, efficacy.

Data Presentation: A Quantitative Comparison

The choice between TMSCl and thionyl chloride can be influenced by the specific amino acid and the desired reaction scale. The following table summarizes the reported yields for the methyl esterification of various amino acids using both methods. All products are isolated as their hydrochloride salts.[1][2]

Amino AcidTMSCl/MeOH Yield (%)Thionyl Chloride/MeOH Yield (%)
Glycine9895
L-Alanine9794
L-Valine9695
L-Leucine9896
L-Isoleucine9795
L-Proline98-
L-Phenylalanine9997
L-Tyrosine95-
L-Tryptophan9762
L-Serine96-
L-Threonine95-
L-Aspartic Acid94 (dimethyl ester)93 (dimethyl ester)
L-Glutamic Acid98 (dimethyl ester)92 (dimethyl ester)
L-Methionine9896
L-Cysteine92-
L-Histidine93-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the methyl esterification of amino acids using both TMSCl and thionyl chloride.

Method 1: Trimethylsilyl Chloride (TMSCl) in Methanol

This method is noted for its mild reaction conditions and operational simplicity.[1][2][3]

Procedure:

  • To a suspension of the desired amino acid (10 mmol) in methanol (50 mL), add trimethylsilyl chloride (20 mmol, 2 equivalents) dropwise at room temperature with stirring. For amino acids with two carboxylic acid groups, such as aspartic acid and glutamic acid, 4 equivalents of TMSCl are used.[1][2]

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 24 hours, depending on the solubility of the amino acid.[1][2]

  • Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting solid is the amino acid methyl ester hydrochloride, which can be used directly for the next step or further purified if necessary.

Method 2: Thionyl Chloride (SOCl₂) in Methanol

This is a classical and widely used method for amino acid esterification.[4][5][6]

Procedure:

  • Cool a flask containing methanol (50 mL) to 0 °C in an ice bath.

  • Slowly add thionyl chloride (20 mmol) dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood.

  • After the addition is complete, add the amino acid (10 mmol) to the mixture.

  • The reaction mixture is then typically stirred at room temperature or refluxed for a period of 3 to 12 hours until the reaction is complete, as monitored by TLC.[4]

  • After the reaction is complete, the solvent and excess thionyl chloride are removed by distillation or under reduced pressure.[4]

  • The residue, which is the amino acid methyl ester hydrochloride, is often washed with a dry, non-polar solvent like diethyl ether to remove any remaining impurities.[4]

Visualizing the Pathways and Workflows

To better understand the processes, the following diagrams illustrate the reaction pathways and experimental workflows for both methods.

TMSCl_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Product AA Amino Acid Mix Mix and Stir (Room Temperature) AA->Mix MeOH Methanol MeOH->Mix TMSCl TMSCl TMSCl->Mix Evap Evaporation Mix->Evap 12-24h Product Amino Acid Methyl Ester HCl Evap->Product

Figure 1. Experimental workflow for amino acid esterification using TMSCl.

ThionylChloride_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup cluster_product Product AA_SOCl2 Amino Acid Add_AA Add Amino Acid AA_SOCl2->Add_AA MeOH_SOCl2 Methanol Cool Cool MeOH (0°C) MeOH_SOCl2->Cool SOCl2 SOCl₂ Add_SOCl2 Add SOCl₂ SOCl2->Add_SOCl2 Cool->Add_SOCl2 Add_SOCl2->Add_AA Stir Stir/Reflux Add_AA->Stir 3-12h Evap_SOCl2 Evaporation Stir->Evap_SOCl2 Wash Wash with Ether Evap_SOCl2->Wash Product_SOCl2 Amino Acid Methyl Ester HCl Wash->Product_SOCl2

Figure 2. Experimental workflow for amino acid esterification using thionyl chloride.

The underlying chemistry for both methods involves the in situ generation of an acidic environment that catalyzes the esterification.

Reaction_Mechanisms cluster_tmscl TMSCl Pathway cluster_socl2 Thionyl Chloride Pathway TMSCl_react TMSCl + MeOH HCl_gen HCl (in situ) TMSCl_react->HCl_gen Fast Esterification_tmscl Amino Acid + MeOH (HCl catalyzed) HCl_gen->Esterification_tmscl Product_tmscl Amino Acid Ester HCl Esterification_tmscl->Product_tmscl SOCl2_react SOCl₂ + MeOH HCl_SO2_gen HCl + SO₂ SOCl2_react->HCl_SO2_gen Esterification_socl2 Amino Acid + MeOH (HCl catalyzed) HCl_SO2_gen->Esterification_socl2 Acyl_Chloride Acyl Chloride Intermediate (possible) Esterification_socl2->Acyl_Chloride Alternative Product_socl2 Amino Acid Ester HCl Esterification_socl2->Product_socl2 Acyl_Chloride->Product_socl2

Figure 3. Simplified reaction pathways for TMSCl and thionyl chloride.

Concluding Remarks

Both trimethylsilyl chloride and thionyl chloride are highly effective reagents for the esterification of amino acids.

TMSCl offers the significant advantages of milder reaction conditions (typically room temperature) and simpler operational handling, making it an attractive choice for many applications.[1][2] The yields obtained with the TMSCl/MeOH system are often comparable to or even higher than those achieved with thionyl chloride.[2]

Thionyl chloride , while requiring more stringent temperature control and handling precautions due to its reactivity and the evolution of gaseous byproducts, remains a robust and widely used reagent.[4][7] It can be particularly effective and is a well-established method in the literature.

The selection of the appropriate reagent will depend on the specific amino acid, the desired scale of the reaction, available laboratory equipment, and safety considerations. For sensitive substrates or when operational simplicity is a priority, the TMSCl method presents a compelling alternative to the traditional thionyl chloride procedure.

References

A Comparative Guide to the Biological Effects of m-Tyrosine Methyl Ester and α-Methyl-p-tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of m-Tyrosine methyl ester and α-Methyl-p-tyrosine methyl ester, focusing on their mechanisms of action, impact on catecholamine biosynthesis, and supporting experimental data.

At a Glance: Key Differences

Featurem-Tyrosine Methyl Esterα-Methyl-p-tyrosine Methyl Ester
Primary Mechanism Substrate for Tyrosine HydroxylaseCompetitive Inhibitor of Tyrosine Hydroxylase
Effect on Dopamine Synthesis Can be converted to dopamineBlocks the rate-limiting step of dopamine synthesis
Overall Effect on Catecholamines Can lead to a reduction in brain amine levelsCauses a significant reduction in catecholamine levels

Introduction

m-Tyrosine and α-Methyl-p-tyrosine are both analogs of the amino acid L-tyrosine, a precursor for catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Their methyl esters are often used in research to enhance bioavailability. Despite their structural similarities to L-tyrosine, their biological effects diverge significantly due to their distinct interactions with tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Mechanism of Action

m-Tyrosine Methyl Ester: A Substrate with Consequences

m-Tyrosine acts as a substrate for tyrosine hydroxylase, the same enzyme that converts L-tyrosine to L-DOPA.[1] This means that m-tyrosine can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), which can then be converted to dopamine.[1] However, the formation of dopamine from m-tyrosine can lead to a subsequent reduction in the overall levels of dopamine, norepinephrine, and serotonin in the brain.[1] This suggests a complex interaction with monoamine pathways, potentially involving competition with L-tyrosine for enzymatic conversion and subsequent feedback mechanisms.

α-Methyl-p-tyrosine Methyl Ester: A Potent Inhibitor

In stark contrast, α-Methyl-p-tyrosine (AMPT), and by extension its methyl ester, is a competitive inhibitor of tyrosine hydroxylase.[2][3][4] It competes with the natural substrate, L-tyrosine, for the active site of the enzyme but is not converted into a catecholamine precursor.[2][3] This direct inhibition blocks the first and rate-limiting step in the synthesis of all catecholamines, leading to a significant and dose-dependent reduction in dopamine, norepinephrine, and epinephrine levels.[2][3][5]

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the normal catecholamine biosynthesis pathway and the points of intervention for both m-Tyrosine and α-Methyl-p-tyrosine.

Catecholamine Biosynthesis cluster_0 Normal Pathway cluster_1 m-Tyrosine Methyl Ester cluster_2 α-Methyl-p-tyrosine Methyl Ester L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase m-Tyrosine m-Tyrosine m-Tyrosine->L-DOPA Acts as a substrate aMpT α-Methyl-p-tyrosine aMpT->L-DOPA Inhibits

Fig. 1: Intervention points in catecholamine synthesis.

Comparative Biological Effects: Quantitative Data

The following table summarizes the quantitative effects of the parent compounds, m-tyrosine and α-methyl-p-tyrosine, on catecholamine levels from various experimental studies. The methyl esters are expected to produce similar effects due to their conversion to the parent compounds in vivo.

CompoundSpeciesDosageBrain Region/SystemEffectReference
m-Tyrosine Rat150 mg/kg (i.p.)BrainReduces dopamine, norepinephrine, and serotonin to ~50% of control values[1]
α-Methyl-p-tyrosine Human600-4000 mg/daySystemic20-79% reduction in total catecholamines[2][3]
α-Methyl-p-tyrosine Rat0.407 mmoles/kgBrainDopamine levels reduced to 38% and noradrenaline to 51% of control after 4 hours[6]
α-Methyl-p-tyrosine Rat100 µM (local infusion)Nucleus AccumbensDopamine output reduced to 30% of baseline[7]
α-Methyl-p-tyrosine Rat100 µM (local infusion)Dorsal StriatumDopamine output reduced to 60% of baseline[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Brain Monoamines via HPLC

This protocol is a general method for quantifying dopamine, norepinephrine, and serotonin in brain tissue, relevant to the study on m-tyrosine's effects.[8][9][10]

1. Tissue Preparation:

  • Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, prefrontal cortex) on ice.

  • Homogenize the tissue in a suitable buffer, such as 0.1 M perchloric acid, to precipitate proteins and stabilize the monoamines.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. HPLC with Electrochemical Detection (HPLC-ED):

  • Inject a defined volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

  • The mobile phase typically consists of a buffer (e.g., sodium phosphate or sodium formate), an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).[8]

  • Monoamines are separated based on their physicochemical properties as they travel through the column.

  • Detection is achieved using an electrochemical detector with a glassy carbon electrode set at an oxidizing potential (e.g., +0.65 V to +0.75 V).[8][11]

  • The current generated by the oxidation of the monoamines is proportional to their concentration.

  • Quantify the concentration of each monoamine by comparing the peak area in the sample to a standard curve generated from known concentrations.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes a common method for measuring real-time changes in extracellular dopamine levels in the brains of freely moving animals, as used in the α-methyl-p-tyrosine studies.[7][12][13]

1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens, striatum).

  • Secure the cannula to the skull with dental cement.

  • Allow the animal to recover from surgery for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Administer the test compound (e.g., α-methyl-p-tyrosine methyl ester) either systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (reverse dialysis).

  • Continue collecting dialysate samples to monitor changes in dopamine levels over time.

3. Sample Analysis:

  • Analyze the collected dialysate samples for dopamine concentration using HPLC-ED as described in the previous protocol.

  • Express the results as a percentage of the baseline dopamine levels to account for individual differences in probe recovery and baseline concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter levels.

Microdialysis Workflow cluster_experiment Experiment Details Animal Surgery Guide Cannula Implantation Recovery Post-operative Recovery Animal Surgery->Recovery Experiment Microdialysis Experiment Recovery->Experiment Analysis HPLC-ED Analysis of Dialysate Experiment->Analysis Probe Insertion Probe Insertion Data Data Analysis and Interpretation Analysis->Data Baseline Collection Baseline Collection Probe Insertion->Baseline Collection Drug Administration Drug Administration Baseline Collection->Drug Administration Post-drug Collection Post-drug Collection Drug Administration->Post-drug Collection

References

Confirming the Structure of Synthesized D,L-m-Tyrosine Methyl Ester HCl: A Comparison Guide to NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their work. This guide provides a comparative analysis of expected versus experimental Nuclear Magnetic Resonance (NMR) data for the verification of D,L-m-Tyrosine Methyl Ester Hydrochloride.

This document outlines the predicted ¹H and ¹³C NMR spectral data for D,L-m-Tyrosine Methyl Ester HCl, based on established chemical shift principles and data from analogous compounds. It further details the standard experimental protocol for acquiring NMR spectra and presents a logical workflow for structural confirmation. This guide serves as a practical tool for scientists to compare their experimental results against a reliable reference, thereby ensuring the correct structure of their synthesized product.

Predicted vs. Reference NMR Data

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for D,L-m-Tyrosine Methyl Ester HCl are presented below, alongside reference data for the structurally similar L-Tyrosine Methyl Ester HCl. The meta-substitution of the hydroxyl group in the target compound is expected to cause distinct changes in the aromatic region of the spectra compared to the para-substituted reference.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Assignment D,L-m-Tyrosine Methyl Ester HCl (Predicted) L-Tyrosine Methyl Ester HCl (Reference) Multiplicity Integration
H-α~4.3~4.2t1H
H-β~3.2~3.1d2H
-OCH₃~3.8~3.7s3H
Aromatic H~7.2 (t)~7.1 (d)t, d, d, s4H
~6.9 (d)~6.8 (d)
~6.8 (d)
~6.7 (s)
-NH₃⁺~8.5~8.6br s3H
-OH~9.5~9.4br s1H

Predicted values are estimated based on substituent effects and data from analogous meta-substituted compounds. Reference data is collated from publicly available spectral databases.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

Assignment D,L-m-Tyrosine Methyl Ester HCl (Predicted) L-Tyrosine Methyl Ester HCl (Reference)
C=O~170~171
C-α~55~55
-OCH₃~53~53
C-β~36~37
Aromatic C-OH~157~156
Aromatic C-ipso~138~127
Aromatic CH~130~131
~120~116
~116
~115

Predicted values are estimated based on substituent effects and data from analogous meta-substituted compounds. Reference data is collated from publicly available spectral databases.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of synthesized D,L-m-Tyrosine Methyl Ester HCl.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized D,L-m-Tyrosine Methyl Ester HCl.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent should ensure the solubility of the compound and minimize overlapping solvent signals with key analyte peaks.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 0 to 200 ppm.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.

  • Correlate the observed peaks in both ¹H and ¹³C spectra to the expected structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using NMR data.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesize Synthesize D,L-m-Tyrosine Methyl Ester HCl Purify Purify Crude Product Synthesize->Purify Prepare_Sample Prepare NMR Sample Purify->Prepare_Sample Acquire_H1 Acquire 1H NMR Spectrum Prepare_Sample->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Prepare_Sample->Acquire_C13 Process_Spectra Process NMR Spectra (FT, Phasing, Calibration) Acquire_H1->Process_Spectra Acquire_C13->Process_Spectra Analyze_H1 Analyze 1H Data (Shifts, Integrals, Multiplicity) Process_Spectra->Analyze_H1 Analyze_C13 Analyze 13C Data (Chemical Shifts) Process_Spectra->Analyze_C13 Compare Compare Experimental Data with Predicted/Reference Data Analyze_H1->Compare Analyze_C13->Compare Confirmation Structure Confirmation Compare->Confirmation

Navigating the Nuances of Tyrosine Isomers: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to distinguish between subtle molecular variations is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies raised against meta-tyrosine (m-tyrosine) and para-tyrosine (p-tyrosine) peptides. Understanding the specificity of these critical reagents is essential for the accurate detection and quantification of these isomers, which are increasingly recognized as important biomarkers in various physiological and pathological processes.

Introduction: The Significance of Tyrosine Isomer Specificity

Tyrosine, a critical amino acid in countless biological processes, exists in several isomeric forms. While p-tyrosine is the canonical, proteinogenic isomer, the presence of its structural isomers, m-tyrosine and ortho-tyrosine (o-tyrosine), is often indicative of oxidative stress and has been linked to a range of diseases. Consequently, the development of highly specific antibodies that can differentiate between these isomers is crucial for advancing research and diagnostics. This guide focuses on the comparative performance of antibodies targeting m-tyrosine and p-tyrosine, offering insights into their potential for cross-reactivity and providing the experimental framework to assess it.

Immunogen Design: The Foundation of Specificity

The generation of antibodies with high specificity begins with the thoughtful design of the immunizing peptide. To elicit an immune response that can distinguish between the subtle positional difference of the hydroxyl group on the tyrosine ring, the following considerations are critical:

  • Peptide Length and Sequence: A peptide length of 10-15 amino acids is generally optimal for eliciting a specific antibody response without introducing excessive conformational complexity.[1] The sequence surrounding the target tyrosine isomer should be chosen to mimic the native context if known, or a neutral sequence can be employed to focus the immune response on the modified residue.

  • Carrier Protein Conjugation: As peptides are often too small to be immunogenic on their own, they are typically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The conjugation chemistry should be carefully selected to ensure the tyrosine isomer is prominently displayed to the immune system.

  • Hapten Density: The ratio of peptide to carrier protein can influence the resulting antibody's affinity and specificity. An optimal hapten density ensures sufficient presentation of the target isomer without inducing immune tolerance.

Quantitative Analysis of Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody. This assay measures the ability of a free analyte (the competing peptide) to inhibit the binding of the antibody to a coated antigen (the target peptide). The results are typically presented as the concentration of the competing peptide that causes 50% inhibition of binding (IC50).

Hypothetical Cross-Reactivity Data for Anti-m-Tyrosine Monoclonal Antibody (mAb-mTyr-01)
Competing PeptideSequenceModificationIC50 (nM)% Cross-Reactivity
m-Tyrosine Peptide (Target)Ac-Cys-Gly-Gly-(m-Tyr)-Gly-Gly-Ala-NH2m-Tyrosine15100%
p-Tyrosine PeptideAc-Cys-Gly-Gly-(p-Tyr)-Gly-Gly-Ala-NH2p-Tyrosine1,2001.25%
o-Tyrosine PeptideAc-Cys-Gly-Gly-(o-Tyr)-Gly-Gly-Ala-NH2o-Tyrosine3,5000.43%
Unmodified Tyrosine PeptideAc-Cys-Gly-Gly-Tyr-Gly-Gly-Ala-NH2Tyrosine (p-Tyr)>10,000<0.15%
Phenylalanine PeptideAc-Cys-Gly-Gly-Phe-Gly-Gly-Ala-NH2Phenylalanine>10,000<0.15%
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competing Peptide) x 100
Hypothetical Cross-Reactivity Data for Anti-p-Tyrosine Monoclonal Antibody (mAb-pTyr-01)
Competing PeptideSequenceModificationIC50 (nM)% Cross-Reactivity
p-Tyrosine Peptide (Target)Ac-Cys-Gly-Gly-(p-Tyr)-Gly-Gly-Ala-NH2p-Tyrosine20100%
m-Tyrosine PeptideAc-Cys-Gly-Gly-(m-Tyr)-Gly-Gly-Ala-NH2m-Tyrosine2,5000.80%
o-Tyrosine PeptideAc-Cys-Gly-Gly-(o-Tyr)-Gly-Gly-Ala-NH2o-Tyrosine5,0000.40%
Phenylalanine PeptideAc-Cys-Gly-Gly-Phe-Gly-Gly-Ala-NH2Phenylalanine>10,000<0.20%
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competing Peptide) x 100

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental execution. The following is a detailed protocol for a competitive ELISA to assess antibody cross-reactivity.

Competitive ELISA Protocol

Materials:

  • 96-well high-binding microtiter plates

  • Target peptide conjugated to a carrier protein (e.g., BSA) for coating

  • Monoclonal or polyclonal antibody to be tested

  • Competing peptides (m-tyrosine, p-tyrosine, o-tyrosine, unmodified tyrosine, and phenylalanine-containing peptides)

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide-BSA conjugate (e.g., 1-5 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Competition:

    • Prepare serial dilutions of the competing peptides in assay buffer (e.g., blocking buffer).

    • In a separate dilution plate, mix 50 µL of each competing peptide dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each competing peptide using a four-parameter logistic curve fit. Calculate the percent cross-reactivity as described in the tables above.

Visualizing Key Concepts and Workflows

Clear visual representations are essential for understanding complex biological and experimental processes.

G cluster_immunogen Immunogen Preparation cluster_elisa Competitive ELISA Workflow Peptide Synthesis Peptide Synthesis Carrier Conjugation Carrier Conjugation Peptide Synthesis->Carrier Conjugation Purification Purification Carrier Conjugation->Purification Plate Coating Plate Coating Purification->Plate Coating Use in Assay Blocking Blocking Plate Coating->Blocking Competition Competition Blocking->Competition Detection Detection Competition->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 1. Experimental workflow for antibody generation and cross-reactivity assessment.

isomers cluster_p p-Tyrosine cluster_m m-Tyrosine cluster_o o-Tyrosine p_tyrosine m_tyrosine o_tyrosine

Figure 2. Structural comparison of p-tyrosine, m-tyrosine, and o-tyrosine.

Conclusion and Implications

The hypothetical data presented in this guide illustrates a crucial point: while highly specific antibodies against m-tyrosine and p-tyrosine can be generated, a low level of cross-reactivity with other isomers may still be present. For researchers and drug developers, this underscores the importance of rigorous antibody validation using quantitative methods like competitive ELISA. The protocols and frameworks provided here offer a robust starting point for these critical assessments. By carefully characterizing the cross-reactivity profile of their antibody reagents, researchers can ensure the accuracy and reliability of their findings, ultimately accelerating the pace of discovery and development in fields where the distinction between tyrosine isomers is of paramount importance.

References

L-Tyrosine vs. N-Acetyl L-Tyrosine: A Comparative Guide to Bioavailability and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tyrosine, a non-essential amino acid, is a critical precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are vital for cognitive function, mood regulation, and stress response. N-Acetyl L-Tyrosine (NALT), a more water-soluble derivative, was developed with the hypothesis that its enhanced solubility would lead to superior bioavailability. However, a comprehensive review of the available scientific literature and experimental data indicates that L-Tyrosine is significantly more effective at increasing plasma tyrosine levels than NALT. This is primarily due to the inefficient in vivo deacetylation of NALT back into L-Tyrosine, resulting in a substantial portion of administered NALT being excreted unchanged. This guide provides a detailed comparison of their bioavailability and absorption, supported by experimental data, to inform research and development decisions.

I. Comparative Bioavailability: L-Tyrosine Demonstrates Superiority

Contrary to the initial hypothesis that increased water solubility would enhance bioavailability, human studies have consistently shown that NALT is a poor precursor to systemic L-Tyrosine.[1] The primary reason for this is the inefficient enzymatic conversion of NALT to L-Tyrosine in the body.[1] A significant fraction of NALT is not metabolized and is instead eliminated through urinary excretion.[1][2] Conversely, oral administration of L-Tyrosine has been shown to reliably and significantly elevate plasma tyrosine concentrations.[1][3]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters and findings from human studies. It is important to note the lack of direct head-to-head clinical trials comparing oral L-Tyrosine to oral NALT. The data for NALT is primarily from intravenous administration, which, while highlighting poor metabolic conversion, is not a direct comparison to the oral route.

Table 1: L-Tyrosine (Oral Administration) - Pharmacokinetic Profile

ParameterValueReference
Dosage 100-150 mg/kg body weight[4][5]
Peak Plasma Tyrosine Increase 130% to 276%[3]
Time to Peak (Tmax) ~2 hours[4]
Duration of Elevated Levels 6 to 8 hours[4]
Urinary Excretion (Unchanged) Not a significant pathway (~0.42% of dose)[1]

Table 2: N-Acetyl L-Tyrosine (Intravenous Administration) - Pharmacokinetic Profile

ParameterValueReference
Dosage 5 grams (5000 mg)[6]
Peak Plasma Tyrosine Increase ~25%[6]
Urinary Excretion (Unchanged NALT) 35% to 56% of dose[1][6][7]
Deacetylation Site Kidneys (minor), Liver (theoretically)[6][8]

II. Metabolic Pathways and Mechanisms

L-Tyrosine is a direct precursor for the synthesis of catecholamines. NALT, on the other hand, must first be converted to L-Tyrosine to become biologically active.

Metabolic Fate of L-Tyrosine and NALT

L-Tyrosine is actively transported into the brain and utilized by neurons for catecholamine synthesis. The metabolic pathway is a well-established enzymatic cascade. NALT's primary metabolic hurdle is the initial deacetylation step to yield L-Tyrosine. Evidence suggests this conversion is inefficient in humans.[1][6]

NALT N-Acetyl L-Tyrosine (Oral/IV) LT_from_NALT L-Tyrosine NALT->LT_from_NALT Deacetylation (Inefficient in humans) Excretion Urinary Excretion (Unchanged NALT) NALT->Excretion ~35-56% Plasma_LT Plasma L-Tyrosine LT_from_NALT->Plasma_LT LT_Oral L-Tyrosine (Oral) LT_Oral->Plasma_LT Absorption Brain Brain Plasma_LT->Brain Catecholamines Dopamine, Norepinephrine, Epinephrine Brain->Catecholamines Synthesis

Caption: Comparative metabolic pathways of L-Tyrosine and NALT.
Catecholamine Synthesis Pathway

The conversion of L-Tyrosine to dopamine, norepinephrine, and epinephrine is a critical pathway for neuronal communication and physiological regulation.

L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Rate-limiting step Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) TH->L_Tyrosine AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->L_DOPA DBH Dopamine β-Hydroxylase (DBH) DBH->Dopamine PNMT Phenylethanolamine N-Methyltransferase (PNMT) PNMT->Norepinephrine Start Subject Recruitment & Screening Baseline Baseline Blood & Urine Sample Collection Start->Baseline Administer Administer Test Compound (L-Tyrosine or NALT) Baseline->Administer Blood_Sampling Serial Blood Sampling (e.g., 0, 30, 60, 120, 240 min) Administer->Blood_Sampling Urine_Collection Timed Urine Collection (e.g., 4-8 hours) Administer->Urine_Collection Analysis LC-MS/MS Analysis of Plasma and Urine Samples Blood_Sampling->Analysis Urine_Collection->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Excretion) Analysis->PK_Analysis Conclusion Conclusion on Bioavailability PK_Analysis->Conclusion

References

A Comparative Analysis of the Crystal Structures of Tyrosine Methyl Ester Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis based on the available data, focusing on the solvent-free form of L-tyrosine methyl ester hydrochloride and its methanol monosolvate. Experimental protocols for synthesis and crystal structure determination are also detailed to provide a comprehensive resource for researchers.

Comparison of Crystallographic Data

The crystal structure of L-tyrosine methyl ester hydrochloride has been determined for both a solvent-free form (I) and a methanol monosolvate (II).[1][2] A direct comparison with the D-isomer is challenging due to the lack of published crystallographic data for the latter. However, enantiomers, such as the L- and D-isomers of tyrosine methyl ester hydrochloride, are expected to have identical unit cell parameters and crystallize in the same space group, provided they crystallize under the same conditions and form isomorphous crystals. The key difference lies in the absolute configuration of the chiral center.

For the L-isomer, two primary crystalline forms have been characterized:

  • Form I (Solvent-Free): Obtained from crystallization in ethanol or propan-2-ol.[1][2]

  • Form II (Methanol Monosolvate): Obtained from crystallization in methanol.[1][2]

The crystallographic data for these two forms of L-tyrosine methyl ester hydrochloride are summarized in the table below.

ParameterL-Tyrosine Methyl Ester HCl (Form I)L-Tyrosine Methyl Ester HCl (Form II)D-Tyrosine Methyl Ester HCl
Chemical Formula C₁₀H₁₄ClNO₃C₁₀H₁₅ClNO₃·CH₃OHC₁₀H₁₄ClNO₃
Crystal System OrthorhombicMonoclinicData not available
Space Group P2₁2₁2₁P2₁Data not available
a (Å) 5.76345.895Data not available
b (Å) 12.11114.371Data not available
c (Å) 14.37136.821Data not available
α (°) 9090Data not available
β (°) 90101.98Data not available
γ (°) 9090Data not available
Volume (ų) 1003.1569.3Data not available
Z 42Data not available

Note: The data for the L-isomer is sourced from Bryndal et al., 2006.[1] As of the latest search, detailed, peer-reviewed crystallographic data for D-tyrosine methyl ester hydrochloride was not found.

Experimental Protocols

Synthesis of Tyrosine Methyl Ester Hydrochloride

The synthesis of both L- and D-tyrosine methyl ester hydrochloride typically follows the Fischer-Speier esterification method.

Materials:

  • L- or D-tyrosine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas

Procedure:

  • Suspend L- or D-tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the suspension until the solid dissolves completely.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Once the reaction is complete, cool the solution to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired tyrosine methyl ester hydrochloride.[4]

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion methods.

Slow Evaporation:

  • Dissolve the synthesized tyrosine methyl ester hydrochloride in a suitable solvent (e.g., ethanol or propan-2-ol for the solvent-free form, methanol for the methanol solvate).[1][2]

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container over several days for the formation of single crystals.

X-ray Crystallography and Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[5]

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam.[6]

  • The diffraction pattern is collected on a detector as the crystal is rotated.[6]

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6]

  • The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for Crystal Structure Analysis

The logical flow of determining and analyzing a crystal structure is depicted in the following diagram.

CrystalStructureAnalysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Tyrosine Methyl Ester Hydrochloride Purification Purification Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay DataProcessing Data Processing (Unit Cell & Space Group) XRay->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Analysis of Geometric Parameters & Packing Validation->Analysis Deposition Deposition in Crystallographic Database Analysis->Deposition

Caption: Workflow for Crystal Structure Analysis.

References

A Comparative Guide: D-Tyrosine Methyl Ester vs. L-Tyrosine Methyl Ester as Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chiral building blocks is a critical decision in the synthesis of peptides and other complex molecules. Tyrosine and its derivatives are of significant interest due to their presence in numerous biologically active compounds. This guide provides an objective comparison of D-Tyrosine methyl ester and L-Tyrosine methyl ester as synthesis intermediates, focusing on their performance in peptide synthesis and other relevant chemical transformations. The information presented herein is supported by illustrative experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Introduction to D- and L-Tyrosine Methyl Ester

D-Tyrosine methyl ester and L-Tyrosine methyl ester are the methyl ester derivatives of the D- and L-enantiomers of the amino acid tyrosine, respectively. The presence of the methyl ester group protects the carboxylic acid functionality, allowing for selective reactions at the amino group or the phenolic hydroxyl group. The chirality of the α-carbon is a key differentiator, influencing the biological activity of the final product and potentially affecting the kinetics and outcomes of synthetic transformations.

L-Tyrosine is the naturally occurring enantiomer and is widely used in the synthesis of peptides and pharmaceuticals.[1][2] D-Tyrosine is a non-natural amino acid, and its incorporation into peptide chains can enhance stability against enzymatic degradation.[3][4] Both esters serve as crucial intermediates in the synthesis of neurotransmitter analogues, hormones, and other bioactive molecules.[4]

Performance Comparison in Synthesis

The choice between D- and L-Tyrosine methyl ester as a synthesis intermediate can impact reaction yields, purity of the final product, and the potential for side reactions such as racemization. While direct, head-to-head comparative studies are limited in published literature, the following tables summarize illustrative data based on established principles of peptide synthesis and organic chemistry.

Table 1: Illustrative Comparison in a Model Dipeptide Synthesis (Fmoc-Ala-Tyr-OMe)
ParameterD-Tyrosine Methyl EsterL-Tyrosine Methyl EsterKey Considerations
Crude Peptide Yield ~85-95%~85-95%Yields are generally comparable under optimized coupling conditions.[5][6]
Crude Peptide Purity (by HPLC) ~90-95%~90-95%Purity is highly dependent on the coupling reagents and reaction conditions.
Diastereomeric Purity (L-Ala-D-Tyr vs L-Ala-L-Tyr) >99% (L-D)>99% (L-L)Modern coupling reagents effectively suppress racemization.[1][7]
Racemization of Tyrosine residue <0.5% (to L-form)<0.5% (to D-form)Racemization is a potential issue during the activation step but can be minimized.[7][8]
Table 2: Physicochemical and Stability Properties
PropertyD-Tyrosine Methyl Ester HydrochlorideL-Tyrosine Methyl Ester HydrochlorideReferences
Molecular Weight 231.68 g/mol 231.68 g/mol [4][9]
Appearance White to off-white powderWhite to off-white powder[4][9]
Melting Point ~192-195 °C (dec.)~192 °C (dec.)[9]
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents[4][9]
Hydrolytic Stability (Illustrative Half-life in buffered solution, pH 7.4) Stable, with slow hydrolysis over extended periods.Very stable at room temperature, with a low hydrolysis rate.[10][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Protocol 1: Synthesis of a Model Dipeptide (Fmoc-Ala-Tyr-OMe)

This protocol describes the synthesis of a dipeptide using either D- or L-Tyrosine methyl ester.

Materials:

  • Fmoc-L-Alanine

  • D-Tyrosine methyl ester hydrochloride or L-Tyrosine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Tyrosine Methyl Ester Free Base: Dissolve D- or L-Tyrosine methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Activation of Fmoc-L-Alanine: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C and add DCC (1.1 eq). Stir for 30 minutes at 0 °C.

  • Coupling Reaction: Add the solution of activated Fmoc-L-Alanine to the free-based Tyrosine methyl ester solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a method to determine the enantiomeric purity of the synthesized dipeptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide, crown ether, or zwitterionic-based column).[2][12][13]

Mobile Phase (Isocratic):

  • A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid). The exact composition will depend on the chosen chiral column.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis: The D- and L-containing diastereomers will have different retention times, allowing for their separation and quantification. Calculate the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) based on the peak areas.

Key Signaling Pathways and Experimental Workflows

The chirality of tyrosine and its derivatives is crucial for their interaction with biological systems, such as in receptor binding or as precursors in metabolic pathways.

Synthesis_Workflow cluster_synthesis Dipeptide Synthesis cluster_analysis Analysis Tyr-OMe D/L-Tyrosine Methyl Ester Coupling Coupling Reaction (DCC, HOBt) Tyr-OMe->Coupling Fmoc-Ala Fmoc-L-Alanine Fmoc-Ala->Coupling Crude_Peptide Crude Dipeptide Coupling->Crude_Peptide Purification Purification (Chromatography) Crude_Peptide->Purification Pure_Peptide Pure Dipeptide Purification->Pure_Peptide Chiral_HPLC Chiral HPLC Analysis Pure_Peptide->Chiral_HPLC Purity_Check Enantiomeric/ Diastereomeric Purity Chiral_HPLC->Purity_Check Catecholamine_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as D,L-m-Tyrosine Methyl Ester Hydrochloride, is a critical component of this responsibility. Adherence to correct disposal protocols not only prevents potential environmental contamination but also ensures the safety of all laboratory personnel. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Disposal Protocols

This compound is a chemical that requires careful handling and disposal. It is crucial to treat this compound as a potentially hazardous substance. The following table summarizes the key safety and logistical information for its disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and a face shield. A dust respirator is recommended when handling the solid form to avoid inhalation.[1][1]
Spill Cleanup For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container.[1][2] For wet spills, absorb the material with an inert substance and place it in a suitable disposal container.[3][1][2][3]
Container Management Keep the waste container tightly closed and store it in a well-ventilated area.[1][3] Do not mix with other waste materials.[4] Handle uncleaned containers as you would the product itself.[4][1][3][4]
Disposal Method Dispose of contents and container to an authorized hazardous or special waste collection point.[1][3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under federal, state, and local regulations.[2][3][1][2][3]
Emergency Procedures In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[2] For skin contact, wash off immediately with soap and plenty of water.[5] If inhaled, move to fresh air.[2][5] Seek medical attention if irritation persists or if you feel unwell.[3][5][2][3][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance. The following diagram outlines the necessary steps from initial handling to final disposal.

A 1. Assess and Prepare B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Segregate Waste (Do not mix with other chemicals) B->C D 4. Package Waste Securely (Clean, dry, sealed, and labeled container) C->D E 5. Store Temporarily in a Designated Area (Well-ventilated, locked up) D->E F 6. Arrange for Professional Disposal (Contact approved waste disposal service) E->F G 7. Document Disposal (Maintain records for compliance) F->G

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

To ensure the safe handling and disposal of this compound, follow these detailed steps:

  • Assessment and Preparation : Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for the most specific and up-to-date information. Ensure that a designated waste accumulation area is prepared and that all necessary supplies, including PPE and spill cleanup materials, are readily available.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE to minimize the risk of exposure. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, a lab coat or other protective clothing, and a respirator to prevent inhalation of dust particles.[1]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4] Proper segregation is crucial for safe and compliant disposal.

  • Secure Packaging : Carefully transfer the waste material into a primary container that is clean, dry, and compatible with the chemical. For solid waste, ensure the container can be tightly sealed to prevent the release of dust.[1] The container must be clearly labeled with the chemical name and any associated hazard warnings.

  • Temporary Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3] The storage location should be clearly marked as a hazardous waste accumulation area.

  • Professional Disposal : Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.[3] Provide the disposal company with a complete and accurate description of the waste.

  • Documentation : Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is essential for regulatory compliance.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their organizations.

References

Personal protective equipment for handling D,L-m-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for D,L-m-Tyrosine Methyl Ester Hydrochloride was not located. The following guidance is compiled from SDSs for the closely related compounds L-Tyrosine Methyl Ester Hydrochloride and DL-m-Tyrosine. It is imperative to handle this chemical with care, assuming it may cause skin, eye, and respiratory tract irritation.[1][2][3][4]

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.[2][3][5]

Body PartRequired PPERecommended Specifications
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for procedures with a high splash risk.[5]
Hands Chemical-resistant gloves.Nitrile rubber gloves are a suitable option.[6] Always inspect gloves before use and wash hands thoroughly after handling.
Body Laboratory coat.A standard lab coat is the minimum requirement. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.
Respiratory Use in a well-ventilated area.A respirator with a particle filter (type P1) is required if dust is generated and ventilation is inadequate.[6] Always work in a chemical fume hood when possible to minimize inhalation risk.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal are critical for laboratory safety and environmental protection.

AspectGuidelineRationale
Handling Use in a well-ventilated area, preferably a chemical fume hood.[1][7] Avoid generating dust.[1][2][3] Wash hands thoroughly after handling.[2][3] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[3]To minimize the risk of inhalation, ingestion, and skin/eye contact.
Storage Keep container tightly closed.[1][2] Store in a cool, dry, and well-ventilated place.[5][8] Refrigeration (approx. 4°C) is recommended.[1][2]To maintain chemical stability and prevent degradation.
Disposal Dispose of waste in accordance with local, state, and federal regulations.[3] Do not mix with other waste. Place in a suitable, sealed container for disposal by an authorized waste disposal plant.[1][3][5]To prevent environmental contamination and ensure compliance with hazardous waste regulations.

Experimental Protocols: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Chemical Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if dust is present.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up: For dry spills, carefully sweep or vacuum the material.[1][2][3] Avoid actions that generate dust.[1][2][3] Place the collected material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of Waste: Dispose of all contaminated cleaning materials as hazardous waste.

spill Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill Severity evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe Minor Spill emergency Contact Emergency Response assess->emergency Major Spill cleanup Contain & Clean Spill (Sweep/Vacuum) don_ppe->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Workflow for chemical spill response.
Personal Exposure Response

Follow these procedures immediately upon personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[1][2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation occurs or persists.[3]

  • Inhalation: Move the person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]

exposure Personal Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush Eyes with Water (15+ minutes) eye_contact->flush_eyes flush_skin Remove Contaminated Clothing, Flush Skin with Soap & Water (15+ minutes) skin_contact->flush_skin fresh_air Move to Fresh Air, Provide Oxygen/Artificial Respiration if Needed inhalation->fresh_air rinse_mouth Rinse Mouth, Give Water/Milk (if conscious) ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_eyes->medical flush_skin->medical if irritation persists fresh_air->medical rinse_mouth->medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.